L-Lysine-15N dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
(2S)-6-amino-2-(15N)azanylhexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i8+1;; |
InChI Key |
JBBURJFZIMRPCZ-DZWGMXOFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
L-Lysine-¹⁵N₂ Dihydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Lysine-¹⁵N₂ dihydrochloride is a stable isotope-labeled (SIL) form of the essential amino acid L-lysine. In this variant, both nitrogen atoms in the lysine molecule are replaced with the heavy isotope ¹⁵N. This non-radioactive isotopic labeling makes it a powerful tool in quantitative proteomics and metabolomics, primarily utilized as a tracer and an internal standard for mass spectrometry (MS)-based analyses. Its application is central to the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, which allows for precise relative quantification of protein abundance between different cell populations.
Core Properties and Specifications
L-Lysine-¹⁵N₂ dihydrochloride is a solid, water-soluble compound. The introduction of two ¹⁵N atoms results in a predictable mass shift compared to its unlabeled counterpart, which is fundamental to its utility in mass spectrometry. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for cell culture media preparation.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-Lysine-¹⁵N₂ dihydrochloride and related isotopically labeled lysine variants used in research.
| Property | L-Lysine-¹⁵N₂ dihydrochloride | L-Lysine-¹³C₆,¹⁵N₂ hydrochloride | L-Lysine-[2-¹⁵N] dihydrochloride |
| Synonyms | (S)-2,6-Diaminohexanoic acid-¹⁵N₂ hydrochloride, ¹⁵N Labeled lysine hydrochloride | SILAC Amino Acid, (S)-2,6-Diaminohexanoic acid-¹³C₆,¹⁵N₂ hydrochloride | L-Lysine-N-15N dihydrochloride |
| Molecular Formula | C₆H₁₄[¹⁵N]₂O₂·2HCl | [¹³C]₆H₁₄[¹⁵N]₂O₂·HCl | C₆H₁₄N[¹⁵N]O₂·2HCl |
| Molecular Weight | 184.64 g/mol [1] | 190.59 g/mol [2][3] | 220.1 g/mol [4] |
| CAS Number | 1217460-44-0[1] | 1200447-00-2[2][5] | 204451-50-3[4] |
| Isotopic Purity | 98 atom % ¹⁵N[1] | 99 atom % ¹³C, 99 atom % ¹⁵N[2] | 98 atom % ¹⁵N[4] |
| Chemical Purity | 98% (CP)[1] | 95% (CP)[2] | 98% by HPLC[4] |
| Melting Point | 263-264 °C (dec.) (lit.)[1] | 263-264 °C (dec.) (lit.)[2] | 200-206 °C (dec.) (lit.)[4] |
| Form | Solid[1] | Solid[2] | - |
| Mass Shift | M+2[1] | M+8[2] | - |
| Storage Temperature | Room temperature[2] | Room temperature[2] | - |
Primary Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The principal application of L-Lysine-¹⁵N₂ dihydrochloride is in SILAC-based quantitative proteomics.[6] SILAC is a metabolic labeling strategy that involves the incorporation of "heavy" amino acids into the entire proteome of living cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve accurate relative quantification of protein abundance.[7]
The workflow for a typical SILAC experiment is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical flow of a standard SILAC experiment.
Caption: General SILAC Experimental Workflow
Detailed Experimental Protocols
Preparation of SILAC Media
The preparation of "light" and "heavy" SILAC media is a critical first step for a successful experiment. This protocol is adapted for mammalian cell culture.
Materials:
-
Lysine- and Arginine-deficient cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine dihydrochloride and L-Arginine hydrochloride
-
"Heavy" L-Lysine-¹⁵N₂ dihydrochloride and L-Arginine-¹³C₆,¹⁵N₄ hydrochloride
-
Penicillin-Streptomycin solution
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Light Medium: To 500 mL of Lysine- and Arginine-deficient medium, aseptically add:
-
50 mL of dFBS (10% final concentration).
-
5 mL of Penicillin-Streptomycin (1% final concentration).
-
"Light" L-Lysine and L-Arginine to the desired final concentration (e.g., for DMEM, 146 mg/L L-Lysine and 84 mg/L L-Arginine).
-
-
Prepare Heavy Medium: To another 500 mL of Lysine- and Arginine-deficient medium, aseptically add:
-
50 mL of dFBS (10% final concentration).
-
5 mL of Penicillin-Streptomycin (1% final concentration).
-
"Heavy" L-Lysine-¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄ to the same final concentrations as the light amino acids.
-
-
Sterile Filter: Filter both the "light" and "heavy" media through a 0.22 µm sterile filtration unit.
-
Storage: Store the prepared media at 4°C, protected from light.
Cell Culture and Isotope Incorporation
Procedure:
-
Cell Adaptation: Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.
-
Passaging: Subculture the cells for at least five to six cell divisions to ensure near-complete (>97%) incorporation of the stable isotope-labeled amino acids into the proteome.[4] The number of passages required will depend on the cell line's doubling time.
-
Verification of Incorporation (Optional but Recommended): Before starting the experiment, it is advisable to verify the labeling efficiency by mass spectrometry. A small sample of cells from the "heavy" culture can be lysed, proteins digested, and analyzed to confirm the incorporation of the heavy amino acids.
Protein Extraction and In-Gel Digestion
This protocol describes a common method for protein extraction and preparation for mass spectrometry analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
SDS-PAGE equipment and reagents
-
Coomassie blue stain
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin solution (MS-grade)
-
Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Cell Lysis: After experimental treatment, wash the "light" and "heavy" cell populations with ice-cold PBS. Lyse the cells using an appropriate lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
SDS-PAGE: Separate the combined protein mixture by 1D SDS-PAGE.
-
Staining and Destaining: Stain the gel with Coomassie blue and then destain to visualize the protein bands.
-
In-Gel Reduction and Alkylation:
-
Excise the entire gel lane and cut it into small pieces.
-
Destain the gel pieces completely.
-
Reduce the proteins by incubating the gel pieces in reduction buffer at 56°C for 1 hour.
-
Alkylate the proteins by incubating in alkylation buffer in the dark at room temperature for 45 minutes.
-
-
In-Gel Digestion:
-
Wash and dehydrate the gel pieces.
-
Rehydrate the gel pieces in a solution of trypsin (e.g., 10-20 ng/µL) and incubate overnight at 37°C.
-
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with peptide extraction buffer.
-
Sample Cleanup: Dry the extracted peptides and desalt them using a C18 StageTip or a similar method before MS analysis.
The following diagram provides a visual representation of the in-gel digestion workflow.
Caption: In-Gel Protein Digestion Workflow
Synthesis of L-Lysine-¹⁵N₂ Dihydrochloride
Detailed, publicly available protocols for the chemical synthesis of L-Lysine-¹⁵N₂ dihydrochloride are scarce, as these are often proprietary processes of commercial suppliers. However, the general approach involves the use of starting materials enriched with the ¹⁵N isotope. One possible route is through enzymatic synthesis. For instance, some ¹⁵N-labeled L-amino acids can be prepared from the corresponding α-ketoacids using bacterial NAD-dependent amino acid dehydrogenases, with ¹⁵NH₄Cl serving as the source of the heavy nitrogen isotope.[8] The specific multi-step chemical synthesis for lysine would be more complex, likely involving protected intermediates to ensure stereospecificity and selective labeling of both the alpha and epsilon amino groups.
Data Analysis and Interpretation
Following LC-MS/MS analysis, specialized software is used to identify peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides for multiple peptides from a given protein are used to determine the overall change in that protein's abundance between the two experimental conditions.
Conclusion
L-Lysine-¹⁵N₂ dihydrochloride is an indispensable tool for modern quantitative proteomics. Its use in the SILAC technique provides a robust and accurate method for analyzing changes in protein expression, protein-protein interactions, and post-translational modifications. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals looking to employ this powerful technology in their work. The precision and reproducibility of SILAC, enabled by compounds like L-Lysine-¹⁵N₂ dihydrochloride, continue to drive new discoveries in cellular biology and disease research.
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Chemical Properties of L-Lysine-15N Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of L-Lysine-15N dihydrochloride, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its physicochemical characteristics, analytical methodologies for its quantification and quality control, and its application in metabolic research, including detailed experimental workflows and relevant signaling pathways.
Physicochemical Properties
This compound is a non-radioactive, isotopically labeled form of the essential amino acid L-lysine. The incorporation of the heavy isotope ¹⁵N at one or both nitrogen positions allows for its use as a tracer in metabolic studies and as an internal standard for quantitative mass spectrometry.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (S)-2,6-Diaminohexanoic acid-¹⁵N dihydrochloride | N/A |
| Molecular Formula | C₆H₁₆Cl₂¹⁴N¹⁵NO₂ or C₆H₁₆Cl₂¹⁵N₂O₂ | N/A |
| Molecular Weight | Approximately 220.10 g/mol (for ¹⁵N₂) | [1] |
| Appearance | White to off-white solid | N/A |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | N/A |
| Chemical Purity | Typically ≥98% | [1] |
Table 2: Physicochemical Data of L-Lysine Dihydrochloride (and its ¹⁵N-labeled analogue)
| Property | Value | Source(s) |
| Melting Point | 263-264 °C (decomposes) | [2] |
| Optical Activity | [α]20/D +21° (c=8 in 5 M HCl) | N/A |
| Solubility | Very soluble in water. Insoluble in ethanol, ether. | N/A |
| Storage Temperature | Room temperature | [2] |
Analytical Methodologies
Accurate quantification and qualification of this compound are paramount for its effective use in research. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method can be utilized for the determination of this compound. Due to the lack of a strong chromophore in lysine, derivatization is often not required, and detection can be achieved at low UV wavelengths.
Table 3: Example of a Validated HPLC Method for L-Lysine Hydrochloride
| Parameter | Specification | Source(s) |
| Column | C18, 5 µm (4.6 mm x 250 mm) | [3][4] |
| Mobile Phase | 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine | [3][4] |
| Flow Rate | 0.5 mL/min | [3][4] |
| Detection Wavelength | 214 nm | [3][4] |
| Column Temperature | 25 °C | [3] |
| Injection Volume | 20 µL | [3] |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6][7]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the purity of a substance without the need for an identical reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: qNMR Analysis
-
Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons between scans.
-
Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Purity Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_standard = Purity of the internal standard
-
Application in Metabolic Research: SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. This compound is a key reagent in SILAC, enabling the differentiation of proteins from different cell populations.
SILAC Experimental Workflow
The SILAC method involves two main phases: an adaptation phase and an experimental phase.[8][9]
Adaptation Phase:
-
Media Preparation: Prepare two types of cell culture media: "light" medium containing natural L-lysine and "heavy" medium where natural L-lysine is replaced with this compound. Both media should also contain either light or heavy L-arginine, as trypsin cleaves after both lysine and arginine residues.
-
Cell Culture: Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
Metabolic Labeling: Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the cellular proteome.[10]
-
Incorporation Check: After several passages, lyse a small aliquot of the "heavy" labeled cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry to confirm >95% incorporation of the heavy amino acids.
Experimental Phase:
-
Experimental Treatment: Once complete labeling is confirmed, subject the two cell populations to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Mixing: Lyse the cells from both populations and combine the protein lysates in a 1:1 ratio.
-
Protein Digestion: Digest the mixed protein sample into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Relevant Signaling Pathways
Lysine metabolism and its role in cellular signaling are critical areas of research where this compound is a valuable tool.
Lysine Catabolism
In mammals, lysine is primarily catabolized through two main pathways: the saccharopine pathway and the pipecolate pathway.[11] The saccharopine pathway is predominant in most tissues, while the pipecolate pathway is more active in the brain.[12] Both pathways converge at the formation of α-aminoadipate-δ-semialdehyde.[11]
Saccharopine Pathway:
This pathway involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then cleaved to yield glutamate and α-aminoadipate-δ-semialdehyde. The key enzymes are lysine-ketoglutarate reductase and saccharopine dehydrogenase.[13]
Pipecolate Pathway:
In this pathway, the α-amino group of lysine is transferred to an α-keto acid, leading to the formation of pipecolic acid, which is then converted to α-aminoadipate-δ-semialdehyde.[12]
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by amino acids, including lysine. Lysine availability is sensed by cellular machinery that signals to activate mTORC1, which in turn promotes protein synthesis and other anabolic processes.[14][15][16] The precise molecular mechanisms of lysine sensing are an active area of research.[17]
Stability
L-lysine hydrochloride is generally a stable compound. A degradation kinetic study of L-lysine hydrochloride solutions showed that degradation follows zero-order kinetics and is influenced by temperature and pH.[18] The main degradation product identified was lysine lactam.[18] For long-term storage, this compound solid should be kept at room temperature in a well-sealed container, protected from moisture.[1] For solutions, preparation in a buffered, neutral pH and storage at low temperatures is recommended to minimize degradation.
Conclusion
This compound is an indispensable tool in modern biological and biomedical research. Its well-defined chemical and physical properties, coupled with robust analytical methods for its characterization, enable its reliable use in a wide range of applications. This guide provides a foundational understanding of this important molecule, from its basic properties to its application in sophisticated techniques like SILAC and its relevance in key cellular signaling pathways. This information is intended to support researchers in the effective design and execution of their experiments.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lysine degradation II (pipecolate pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]
- 15. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. daneshyari.com [daneshyari.com]
A Technical Guide to the Isotopic Purity of L-Lysine-¹⁵N₂ Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of L-Lysine-¹⁵N₂ dihydrochloride, a critical reagent in various scientific disciplines, including proteomics, metabolomics, and drug development. Understanding and verifying the isotopic enrichment of this compound is paramount for the accuracy and reliability of experimental results. This document outlines the common specifications for L-Lysine-¹⁵N₂ dihydrochloride, details the experimental protocols for determining its isotopic purity, and presents this information in a clear and accessible format.
Quantitative Data Summary
The isotopic and chemical purity of commercially available L-Lysine-¹⁵N₂ dihydrochloride are key parameters for its use in sensitive analytical applications. The following tables summarize the typical specifications provided by various suppliers. It is important to note that actual values may vary by lot and supplier, and it is always recommended to consult the Certificate of Analysis (CoA) for specific batches.
Table 1: Typical Isotopic and Chemical Purity of L-Lysine-¹⁵N₂ Dihydrochloride
| Parameter | Specification | Source(s) |
| Isotopic Enrichment | ≥98 atom % ¹⁵N | [1][2][3][4] |
| Chemical Purity | ≥98% | [2][3][4][5] |
| Form | White Crystalline Solid | [2] |
Table 2: Chemical and Physical Properties of L-Lysine-¹⁵N₂ Dihydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄¹⁵N₂O₂·2HCl | [2] |
| Molecular Weight | ~221.10 g/mol | [3] |
| Unlabeled CAS Number | 657-26-1 | [2][3] |
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of ¹⁵N-labeled amino acids is crucial for their application as internal standards and tracers in quantitative studies[5][6]. The most common and accurate methods for this purpose are mass spectrometry-based techniques, particularly Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of the isotopic label.
Protocol 1: Isotopic Purity Analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
GC-C-IRMS is a highly sensitive technique for determining the precise ¹⁵N/¹⁴N ratio in amino acids. The method involves the derivatization of the amino acid to make it volatile, followed by gas chromatographic separation, combustion of the analyte to N₂ gas, and subsequent analysis of the isotopic ratio by an isotope ratio mass spectrometer.
I. Sample Preparation and Derivatization:
-
Hydrolysis (if applicable): For protein-bound lysine, acid hydrolysis is required to liberate the free amino acid. This step is not necessary for the analysis of the pure L-Lysine-¹⁵N₂ dihydrochloride compound.
-
Derivatization: To enable gas chromatographic analysis, the amino acid must be derivatized to a volatile form. A common method is the formation of N-acetyl methyl esters[1].
-
Esterification: The sample is heated in acidified methanol to convert the carboxylic acid group to a methyl ester.
-
Acetylation: The amino groups are then acetylated using a mixture of acetic anhydride, trimethylamine, and acetone[7].
-
-
Extraction: The derivatized amino acid is extracted into an organic solvent (e.g., ethyl acetate) and concentrated before injection into the GC[7].
II. GC-C-IRMS Analysis:
-
Gas Chromatography (GC):
-
Combustion:
-
The eluent from the GC column is passed through a combustion reactor, which is a tube containing oxidizing agents (e.g., CuO and NiO wires) maintained at a high temperature (e.g., 1000 °C)[1].
-
This process quantitatively converts the nitrogen in the derivatized lysine to N₂ gas.
-
-
Purification and Introduction into IRMS:
-
The resulting gas stream is passed through a water trap (e.g., a Nafion dryer) and a CO₂ trap (e.g., a liquid nitrogen trap) to remove interfering gases[1].
-
The purified N₂ gas is then introduced into the ion source of the isotope ratio mass spectrometer.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
The IRMS measures the ratio of the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).
-
From these measurements, the atom percent ¹⁵N can be calculated with high precision.
-
III. Calibration and Data Analysis:
-
Calibration: The instrument is calibrated using certified reference materials with known ¹⁵N isotopic compositions[1].
-
Data Analysis: The isotopic ratio of the sample is compared to the standards to determine the final isotopic purity. The results are typically expressed as atom percent ¹⁵N.
Protocol 2: General Principles of NMR Spectroscopy for Isotopic Purity
While not providing the same level of quantitative precision for isotopic enrichment as IRMS, NMR spectroscopy is an invaluable tool for confirming the position of the isotopic label and for assessing the overall chemical purity of the compound.
-
¹H NMR: The ¹H NMR spectrum of L-Lysine-¹⁵N₂ dihydrochloride will show characteristic shifts for the protons. The coupling of protons to the adjacent ¹⁵N nuclei (a spin-1/2 nucleus) will result in splitting of the proton signals, providing direct evidence of ¹⁵N incorporation at the specific nitrogen positions. The absence of a corresponding singlet (from the ¹⁴N-containing molecule) or a significant reduction in its intensity relative to the doublet can be used to estimate the isotopic enrichment.
-
¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides a clear spectrum with signals corresponding to the two nitrogen atoms in the lysine molecule. The presence of strong signals at the expected chemical shifts confirms the ¹⁵N labeling. The signal-to-noise ratio can give a qualitative indication of the enrichment level.
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Workflow for Isotopic Purity Determination by GC-C-IRMS.
Caption: Chemical Structure of L-Lysine-¹⁵N₂ Dihydrochloride.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. L-赖氨酸-13C6,15N2 盐酸盐 99 atom % 13C, 99 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Lysine·2HCl (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1554-0.1 [isotope.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Cambridge Isotope Laboratories L-Lysine:2HCL (13C6,15N2) | 657-26-1 | MFCD00066389 | Fisher Scientific [fishersci.com]
- 6. loewenlabs.com [loewenlabs.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
L-Lysine-¹⁵N₂ Dihydrochloride in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Lysine-¹⁵N₂ dihydrochloride in quantitative proteomics, with a focus on the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments using this powerful technique.
Core Concept: Metabolic Labeling with L-Lysine-¹⁵N₂ Dihydrochloride
L-Lysine-¹⁵N₂ dihydrochloride is a non-radioactive, stable isotope-labeled form of the essential amino acid L-lysine. In proteomics, it serves as a crucial tool for metabolic labeling, where cells incorporate it into their newly synthesized proteins. This incorporation results in a specific mass shift in the labeled proteins and their constituent peptides compared to their unlabeled counterparts. This mass difference is the cornerstone of quantitative mass spectrometry-based proteomics, allowing for the precise relative quantification of proteins between different cell populations.
The SILAC technique leverages this principle by growing one population of cells in a "heavy" medium containing L-Lysine-¹⁵N₂ dihydrochloride and a control population in a "light" medium with the natural, unlabeled L-lysine.[1][2][3] After a specific treatment or perturbation of the "heavy" labeled cells, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of the signal intensities of the "heavy" and "light" peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[1]
Data Presentation: Quantitative Insights from SILAC
The primary quantitative data derived from SILAC experiments are the mass shifts of labeled peptides and the efficiency of isotope incorporation.
Table 1: Mass Shifts of Commonly Used Isotopically Labeled Lysines
| Isotope-Labeled L-Lysine | Isotopic Composition | Nominal Mass Shift (Da) |
| L-Lysine-¹⁵N₂ | ¹⁵N₂ | +2 |
| L-Lysine-¹³C₆ | ¹³C₆ | +6 |
| L-Lysine-¹³C₆,¹⁵N₂ | ¹³C₆, ¹⁵N₂ | +8 |
| L-Lysine-D₄ | D₄ | +4 |
Note: The mass shift allows for the differentiation of peptides from different experimental conditions during mass spectrometry analysis.
Table 2: Typical Incorporation Efficiency of Heavy L-Lysine in SILAC Experiments
| Cell Passages/Doublings | Typical Incorporation Efficiency (%) | Reference |
| 2 | ~90% | [4] |
| 5-6 | >95-99% | [2][3][5] |
Note: Achieving high incorporation efficiency is critical for accurate quantification. It is recommended to perform a preliminary mass spectrometry analysis to verify the incorporation rate before proceeding with the main experiment.[6]
Experimental Protocols: A Comprehensive SILAC Workflow
This section outlines a detailed, step-by-step protocol for a typical SILAC experiment using L-Lysine-¹⁵N₂ dihydrochloride.
SILAC Media Preparation and Cell Culture
-
Prepare SILAC Media: Start with a basal medium deficient in L-lysine and L-arginine (e.g., DMEM for SILAC).
-
Supplement Media: To create the "heavy" medium, supplement the basal medium with L-Lysine-¹⁵N₂ dihydrochloride and, typically, a heavy isotope version of L-arginine (e.g., L-Arginine-¹³C₆,¹⁵N₄). For the "light" medium, supplement with the corresponding natural ("light") L-lysine and L-arginine.
-
Add Serum: Use dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled amino acids.
-
Cell Culture: Culture two populations of cells, one in the "heavy" medium and one in the "light" medium.
-
Ensure Complete Labeling: Allow the cells to grow for at least 5-6 cell doublings to ensure near-complete incorporation (>95%) of the stable isotope-labeled amino acids into the proteome.[2][3][5]
Experimental Treatment and Cell Lysis
-
Apply Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" labeled cells. The "light" labeled cells serve as the control.
-
Harvest Cells: After the desired treatment period, harvest both cell populations.
-
Combine Cells: Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Cell Lysis: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protein Digestion
Two common methods for protein digestion are in-solution digestion and in-gel digestion.
a) In-Solution Digestion Protocol
-
Denaturation: Denature the proteins in the cell lysate using a denaturing agent like urea or by heating.
-
Reduction: Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) and incubating.
-
Alkylation: Alkylate the reduced cysteine residues by adding an alkylating agent like iodoacetamide (IAA) and incubating in the dark.
-
Digestion: Dilute the sample to reduce the denaturant concentration and add a protease, most commonly trypsin, which cleaves after lysine and arginine residues. Incubate overnight at 37°C.
-
Quench Reaction: Stop the digestion by adding an acid, such as formic acid.
b) In-Gel Digestion Protocol
-
SDS-PAGE: Separate the protein lysate by one-dimensional SDS-polyacrylamide gel electrophoresis.
-
Staining: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).
-
Excise Gel Bands: Cut the entire gel lane into small pieces.
-
Destaining: Destain the gel pieces using a solution of ammonium bicarbonate and acetonitrile.
-
Reduction and Alkylation: Reduce and alkylate the proteins within the gel pieces as described for the in-solution method.
-
Digestion: Add trypsin to the gel pieces and incubate overnight at 37°C to allow for in-gel digestion of the proteins.[5][7]
-
Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of buffers with increasing concentrations of acetonitrile and formic acid.[5]
-
Drying: Dry the extracted peptides using a vacuum centrifuge.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable buffer and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.
-
Data Analysis with MaxQuant: Use specialized software like MaxQuant to process the raw mass spectrometry data.[8][9][10][11]
-
Peptide Identification: Identify the peptides by searching the MS/MS spectra against a protein database.
-
Quantification: MaxQuant will automatically identify and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[9][12]
-
Protein Ratios: The software aggregates the peptide ratios to calculate the relative abundance ratio for each identified protein.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows in SILAC-based proteomics.
Applications in Drug Development and Research
The use of L-Lysine-¹⁵N₂ dihydrochloride in SILAC-based proteomics has significant implications for various research and drug development areas:
-
Target Identification and Validation: By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose expression levels are altered by a drug candidate, thus helping to identify its molecular targets.
-
Mechanism of Action Studies: SILAC can elucidate the downstream effects of a drug on cellular signaling pathways, providing insights into its mechanism of action.[13]
-
Biomarker Discovery: Proteins that show differential expression in response to a particular disease state or treatment can be identified as potential biomarkers for diagnosis, prognosis, or therapeutic response.
-
Understanding Disease Pathology: By comparing the proteomes of healthy and diseased cells, SILAC can help to uncover the molecular basis of various diseases.
-
Analysis of Post-Translational Modifications (PTMs): SILAC can be combined with enrichment techniques to quantify changes in PTMs, such as phosphorylation, which are critical for cell signaling.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
- 11. evvail.com [evvail.com]
- 12. support.proteomesoftware.com [support.proteomesoftware.com]
- 13. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Lysine-¹⁵N Dihydrochloride in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pivotal role of L-Lysine-¹⁵N dihydrochloride in modern metabolic research. As a stable isotope-labeled essential amino acid, it serves as a powerful tool for tracing, quantifying, and understanding the complex dynamics of protein and amino acid metabolism. This document details its core applications, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows.
Core Applications of L-Lysine-¹⁵N Dihydrochloride in Metabolic Research
L-Lysine-¹⁵N dihydrochloride is a non-radioactive, isotopically labeled form of the essential amino acid L-lysine, where one or both nitrogen atoms in the lysine molecule are replaced with the heavy isotope ¹⁵N.[1][2] This mass difference allows for the differentiation of labeled from unlabeled molecules by mass spectrometry, making it an invaluable tracer in a variety of metabolic studies.[3] Its dihydrochloride form enhances solubility and stability, facilitating its use in aqueous solutions like cell culture media.
The primary applications of L-Lysine-¹⁵N dihydrochloride include:
-
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful technique for the accurate relative quantification of protein abundance between different cell populations.[4][5] Cells are cultured in media containing either the "light" (unlabeled) or "heavy" (¹⁵N-labeled) lysine.[2] The heavy lysine is incorporated into newly synthesized proteins, resulting in a specific mass shift that can be detected by mass spectrometry.[6] By comparing the signal intensities of the light and heavy peptide pairs, the relative abundance of thousands of proteins can be determined simultaneously.[7]
-
Protein Turnover and Synthesis Studies: Dynamic SILAC, or pulse-SILAC, is an extension of the SILAC method used to measure the rates of protein synthesis and degradation.[8] By switching cells from a light to a heavy medium (or vice versa) and analyzing the rate of incorporation or loss of the heavy label over time, the half-life of individual proteins can be determined on a proteome-wide scale.[8][9]
-
Metabolic Flux Analysis (MFA): L-Lysine-¹⁵N serves as a tracer to map and quantify the flow of metabolites through various metabolic pathways.[10][11] By tracking the incorporation of the ¹⁵N label into downstream metabolites, researchers can elucidate the contributions of different pathways to their production and gain insights into the regulation of metabolic networks.[12]
-
In Vivo Metabolic Tracing: The use of L-Lysine-¹⁵N is not limited to cell culture. In vivo studies in animal models and humans utilize ¹⁵N-labeled lysine to investigate whole-body protein metabolism, amino acid kinetics, and the metabolic fate of lysine in different tissues and disease states.[10]
Data Presentation: Quantitative Insights from L-Lysine-¹⁵N Studies
The following tables summarize quantitative data from studies that have employed L-Lysine-¹⁵N and other stable isotope-labeled amino acids to investigate protein metabolism.
Table 1: Protein Half-Lives in Mouse Tissues Determined by in vivo SILAC
This table presents a selection of protein half-lives from a comprehensive study in mice fed a diet containing ¹³C₆,¹⁵N₂-lysine. The data illustrates the wide range of protein turnover rates across different tissues.
| Protein | Gene | Tissue | Half-life (days) |
| Collagen alpha-1(I) chain | Col1a1 | Cartilage | 365.1 |
| Hemoglobin subunit alpha | Hba | Blood | 47.9 |
| Albumin | Alb | Liver | 15.3 |
| Myosin-4 | Myh4 | Muscle | 30.7 |
| Neurofilament light polypeptide | Nefl | Brain | 60.2 |
| Vimentin | Vim | Heart | 11.2 |
| ATP synthase subunit alpha | Atp5a1 | Kidney | 10.5 |
| Actin, cytoplasmic 1 | Actb | Spleen | 15.1 |
| Tubulin beta-5 chain | Tubb5 | Lung | 10.9 |
| Keratin, type II cuticular Hb1 | Krt81 | Skin | 23.4 |
Data adapted from the supplementary materials of "An atlas of protein turnover rates in mouse tissues".[13]
Table 2: Protein Synthesis and Degradation Rates in Human Cells
This table provides representative data on the fractional synthesis and degradation rates of specific proteins in human cells, as determined by dynamic SILAC experiments.
| Protein | Fractional Synthesis Rate (k_s, h⁻¹) | Fractional Degradation Rate (k_d, h⁻¹) | Half-life (t₁/₂, h) |
| Ribosomal Protein S6 | 0.045 | 0.043 | 16.1 |
| Histone H4 | 0.021 | 0.020 | 34.7 |
| GAPDH | 0.033 | 0.032 | 21.7 |
| Vimentin | 0.028 | 0.027 | 25.7 |
| Tubulin alpha-1A chain | 0.039 | 0.038 | 18.2 |
Note: These are representative values synthesized from typical dynamic SILAC experiments. Actual values can vary depending on the cell line and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing L-Lysine-¹⁵N dihydrochloride.
Protocol for Quantitative Proteomics using SILAC
This protocol outlines the key steps for a typical SILAC experiment to compare protein expression between two cell populations (e.g., treated vs. untreated).
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing natural L-lysine, and the other in "heavy" medium where L-lysine is replaced with L-Lysine-¹⁵N₂ dihydrochloride.[14]
-
The media should be deficient in the amino acid being labeled.[14] Dialyzed fetal bovine serum is typically used to minimize the concentration of unlabeled amino acids.
-
Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[14]
-
Verify the incorporation efficiency (typically >95%) by mass spectrometry analysis of a small aliquot of protein extract.
-
-
Experimental Treatment:
-
Once labeling is complete, treat one cell population with the experimental condition (e.g., drug treatment, growth factor stimulation), while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or total protein concentration.
-
Lyse the combined cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Proteins can be separated by SDS-PAGE followed by in-gel digestion or digested directly in-solution.
-
For in-gel digestion, excise the protein bands of interest or the entire lane.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins with a sequence-specific protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues.[14]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[1]
-
The peptide ratios are then used to calculate the relative abundance of the corresponding proteins between the two samples.
-
Protocol for Metabolic Flux Analysis using L-Lysine-¹⁵N as a Tracer
This protocol provides a general workflow for tracing the metabolic fate of lysine.
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Introduce L-Lysine-¹⁵N dihydrochloride into the medium at a known concentration and for a specific duration (pulse-labeling).
-
-
Metabolite Extraction:
-
At various time points after the introduction of the tracer, rapidly quench the metabolism (e.g., by using liquid nitrogen or cold methanol).
-
Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
-
Sample Analysis:
-
Analyze the metabolite extracts by LC-MS or GC-MS to identify and quantify the levels of various metabolites.
-
Specifically, look for the incorporation of the ¹⁵N label into downstream metabolites of lysine catabolism.
-
-
Flux Calculation:
-
Use computational modeling software to fit the isotopic labeling data to a metabolic network model.
-
This analysis will provide quantitative flux values for the reactions in the network, revealing the rates of metabolic pathways.[11]
-
Mandatory Visualization
The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows.
Caption: The Saccharopine Pathway of L-Lysine Catabolism.
Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
Caption: Conceptual workflow for metabolic flux analysis using a ¹⁵N-labeled tracer.
Conclusion
L-Lysine-¹⁵N dihydrochloride is an indispensable tool in modern metabolic research, enabling precise and quantitative measurements of complex biological processes. Its application in SILAC-based proteomics has revolutionized our ability to study the proteome in a dynamic and quantitative manner, providing critical insights into protein expression, turnover, and the regulation of cellular pathways. Furthermore, its use as a tracer in metabolic flux analysis continues to deepen our understanding of metabolic networks in health and disease. The methodologies and data presented in this guide underscore the significant impact of L-Lysine-¹⁵N dihydrochloride in advancing the fields of biochemistry, drug discovery, and systems biology.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-Wide Measurement of Protein Half-Lives and Translation Rates in Vasopressin-Sensitive Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linking post-translational modifications and protein turnover by site-resolved protein turnover profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
L-Lysine-¹⁵N Dihydrochloride: A Technical Guide for Protein Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-Lysine-¹⁵N dihydrochloride in the structural and functional analysis of proteins. Stable isotope labeling with ¹⁵N, particularly at lysine residues, provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed investigation of protein structure, dynamics, and interactions. This document provides an overview of the core principles, detailed experimental protocols, and data analysis workflows.
Introduction to ¹⁵N Isotope Labeling with L-Lysine
L-Lysine, an essential amino acid, is frequently found on the surface of proteins, often participating in critical interactions with other molecules, including proteins, nucleic acids, and small molecule ligands.[1] The incorporation of the stable isotope ¹⁵N into lysine residues offers a non-perturbative probe to study these interactions and the overall protein structure. L-Lysine-¹⁵N dihydrochloride is a common source for introducing this label into proteins expressed in various systems.
The primary analytical techniques that leverage ¹⁵N-labeled lysine are NMR spectroscopy and mass spectrometry. In NMR, the ¹⁵N nucleus has a nuclear spin of one-half, which provides superior spectral resolution compared to the more abundant ¹⁴N isotope.[2] This allows for the acquisition of high-quality spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a unique signal for each N-H bond in the protein, including the side chain of lysine.[3][4] In mass spectrometry, the mass difference between ¹⁵N and ¹⁴N allows for the accurate quantification of proteins and the identification of peptides in complex mixtures.[5][6][7]
Key Applications in Protein Analysis
The use of L-Lysine-¹⁵N dihydrochloride is pivotal in several areas of protein research:
-
Protein Structure and Dynamics: ¹⁵N-labeling is fundamental for obtaining ¹H-¹⁵N HSQC spectra, which serve as a fingerprint of a protein's folded state.[3][4] Changes in the chemical environment of lysine residues upon ligand binding or conformational change can be monitored through chemical shift perturbations in these spectra.
-
Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), ¹⁵N-labeled lysine is used to create a "heavy" internal standard for the accurate quantification of protein abundance between different cell states.[8]
-
Metabolic Flux Analysis: Tracing the incorporation of ¹⁵N from labeled lysine through metabolic pathways provides insights into cellular metabolism.[2]
-
Interaction Studies: Monitoring the signals of ¹⁵N-labeled lysines upon titration with a binding partner can identify the residues at the interaction interface and be used to determine binding affinities.[9]
Data Presentation: Quantitative Insights
The incorporation of ¹⁵N-lysine provides distinct quantitative signatures in both NMR and mass spectrometry data.
NMR Spectroscopy Data
The chemical shifts of the nitrogen atoms in the lysine side chain are sensitive to their local environment. The ζ-amino group of lysine, in particular, can provide valuable information about its protonation state and involvement in interactions.
| Parameter | Typical Value (ppm) | Conditions | Reference |
| ¹⁵Nζ Chemical Shift (protonated) | ~33 | pH 5.8, 35 °C | [1] |
| ¹⁵Nζ Chemical Shift (deprotonated) | ~21 | [10] | |
| ¹⁵N Chemical Shift (backbone amide) | 115-120 | [11] |
Table 1: Typical ¹⁵N Chemical Shifts for Lysine Residues in Proteins.
Mass Spectrometry Data
The mass difference between ¹⁴N and ¹⁵N is the basis for quantitative analysis. The mass of a peptide containing ¹⁵N-labeled lysine will increase by one dalton for each nitrogen atom that is replaced.
| Parameter | Description |
| Mass Shift per ¹⁵N | +0.997035 Da |
| L-Lysine-¹⁵N₂ Dihydrochloride | Both the α- and ε-nitrogen atoms are labeled with ¹⁵N. |
| Mass Increase for ¹⁵N₂-Lysine | +1.99407 Da per lysine residue |
Table 2: Mass Shift in Mass Spectrometry due to ¹⁵N Labeling of Lysine.
Experimental Protocols
This section provides detailed methodologies for the incorporation of L-Lysine-¹⁵N into proteins and subsequent analysis by NMR and mass spectrometry.
¹⁵N Labeling of Proteins in E. coli
This protocol is a common method for producing ¹⁵N-labeled proteins for NMR and MS studies.[12][13][14]
Workflow for ¹⁵N Protein Labeling and Purification
Caption: Workflow for ¹⁵N protein labeling and purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
L-Lysine-¹⁵N dihydrochloride (if performing selective labeling)
-
¹⁵NH₄Cl (for uniform labeling)
-
M9 minimal media components
-
Glucose (or other carbon source)
-
Trace elements solution
-
Vitamins solution
-
Appropriate antibiotics
-
IPTG (or other inducing agent)
Protocol:
-
Prepare M9 Minimal Media (per 1 Liter):
-
Prepare 10x M9 salts (67.8 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl).
-
Autoclave the 10x M9 salts solution.
-
In a sterile flask, add 100 ml of 10x M9 salts to 850 ml of sterile water.
-
Add 1 g of ¹⁵NH₄Cl (dissolved in a small amount of water and filter-sterilized).
-
Add 20 ml of 20% (w/v) sterile glucose.
-
Add 2 ml of 1 M sterile MgSO₄.
-
Add 0.3 ml of 1 M sterile CaCl₂.
-
Add 10 ml of 100x trace elements solution.[13]
-
Add 1 ml of 1 mg/ml biotin and 1 ml of 1 mg/ml thiamin.[13]
-
Add the appropriate antibiotic.
-
-
Cell Culture and Protein Expression:
-
Transform the expression vector into the E. coli strain.[12][13]
-
Inoculate a single colony into 5 ml of rich medium (e.g., LB or 2xTY) with the appropriate antibiotic and grow overnight.[12]
-
The next day, use the overnight culture to inoculate 1 liter of the prepared ¹⁵N-M9 minimal media to an initial OD₆₀₀ of ~0.05-0.1.[13]
-
Grow the culture at the optimal temperature (e.g., 37°C) with shaking until the OD₆₀₀ reaches 0.8-1.0.[13]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[14]
-
Continue to culture the cells for the desired time (e.g., 3-16 hours) at an appropriate temperature (e.g., 18-30°C).
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.[13]
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Purify the labeled protein using standard chromatography techniques appropriate for the protein of interest.
-
NMR Spectroscopy: ¹H-¹⁵N HSQC Experiment
The ¹H-¹⁵N HSQC experiment is a cornerstone of NMR-based protein analysis.[3][4]
Workflow for ¹H-¹⁵N HSQC NMR Experiment
Caption: Workflow for ¹H-¹⁵N HSQC NMR experiment.
Sample Preparation:
-
Concentrate the purified ¹⁵N-labeled protein to 0.1-1 mM in a suitable NMR buffer (e.g., 25 mM phosphate buffer, pH 6.0-7.0, 50-150 mM NaCl).[11][12]
-
Add 5-10% D₂O to the sample for the spectrometer lock.[11][12]
-
Transfer the sample (~400-600 µl) to an NMR tube.[12]
Data Acquisition:
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the D₂O signal.
-
Tune and match the ¹H and ¹⁵N probes.
-
Shim the magnetic field to achieve high homogeneity.
-
-
Experiment Setup (using Bruker TopSpin as an example):
-
Create a new dataset and load a standard ¹⁵N HSQC parameter set (e.g., hsqcetf3gpsi).[11]
-
Set the spectral widths in the ¹H (direct) and ¹⁵N (indirect) dimensions.
-
Set the carrier frequencies for ¹H (centered on the water resonance) and ¹⁵N (~118 ppm).
-
Set the number of points in the direct (~2048) and indirect (~256) dimensions.
-
Set the number of scans and dummy scans.[11]
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Acquisition:
-
Start the acquisition.
-
Data Processing and Analysis:
-
Apply a window function (e.g., sine-bell) to the FID.
-
Perform Fourier transformation in both dimensions.
-
Phase the spectrum.
-
Analyze the resulting 2D spectrum, where each peak corresponds to an N-H bond.
Mass Spectrometry Analysis
This protocol outlines the general steps for analyzing ¹⁵N-labeled proteins by mass spectrometry.
Workflow for Mass Spectrometry Analysis of ¹⁵N-Labeled Proteins
Caption: Workflow for mass spectrometry analysis.
Sample Preparation:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing urea or guanidinium chloride.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease, such as trypsin, and incubate overnight at 37°C.
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a liquid chromatography (LC) system coupled to a mass spectrometer.
-
Separate the peptides by reverse-phase chromatography.
-
Acquire mass spectra of the eluting peptides (MS1 scan) followed by fragmentation of selected peptides (MS2 scan).
Data Analysis:
-
Protein Identification:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).
-
For ¹⁵N-labeled samples, the search parameters must be adjusted to account for the mass shift of nitrogen.
-
-
Quantification:
Conclusion
L-Lysine-¹⁵N dihydrochloride is an invaluable reagent for modern protein science. Its application in NMR spectroscopy and mass spectrometry provides researchers with powerful tools to dissect protein structure, function, and dynamics at a molecular level. The experimental protocols outlined in this guide provide a solid foundation for the successful implementation of ¹⁵N labeling strategies in the laboratory. Careful execution of these methods, coupled with rigorous data analysis, will continue to drive new discoveries in basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. renafobis.fr [renafobis.fr]
- 10. researchgate.net [researchgate.net]
- 11. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 14. antibodies.cancer.gov [antibodies.cancer.gov]
An In-depth Technical Guide to Stable Isotope Labeling with L-Lysine-¹⁵N for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis considerations for stable isotope labeling with L-Lysine-¹⁵N. This powerful technique, a variant of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables precise and accurate relative quantification of proteins in complex biological samples, making it an invaluable tool in cellular biology, signal transduction research, and drug discovery.
Core Principles of Stable Isotope Labeling with L-Lysine-¹⁵N
Stable isotope labeling with L-Lysine-¹⁵N is a metabolic labeling strategy where cells are cultured in a medium containing a "heavy" isotopic variant of the essential amino acid L-lysine, in which the naturally abundant ¹⁴N atoms are replaced with the stable isotope ¹⁵N.[1] As cells grow and synthesize new proteins, this "heavy" L-Lysine-¹⁵N is incorporated into their proteome.
The fundamental principle lies in creating two cell populations that are biochemically identical except for the mass of their proteins.[2] One population is grown in standard "light" medium containing L-Lysine-¹⁴N, while the other is cultured in "heavy" medium with L-Lysine-¹⁵N. After a specific experimental treatment, the two cell populations are mixed, and their proteins are extracted and digested, typically with trypsin which cleaves C-terminal to lysine and arginine residues.
When analyzed by mass spectrometry (MS), the peptides from the "heavy" and "light" populations appear as pairs of peaks separated by a specific mass difference corresponding to the number of nitrogen atoms in the lysine-containing peptide. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the corresponding protein in the two cell populations.[2] This allows for highly accurate quantification, as the samples are combined at an early stage, minimizing experimental variability.[3]
While SILAC often employs amino acids labeled with ¹³C or a combination of ¹³C and ¹⁵N, the use of L-Lysine-¹⁵N offers a cost-effective alternative.[4] However, the data analysis for ¹⁵N labeling can be more complex because the mass shift between heavy and light peptides is variable and depends on the number of nitrogen atoms in each peptide, not just the number of labeled amino acids.[5]
Experimental Workflow and Protocols
A typical SILAC experiment using L-Lysine-¹⁵N involves an adaptation phase to ensure complete incorporation of the heavy amino acid, followed by the experimental phase where the biological question is addressed.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a SILAC experiment with L-Lysine-¹⁵N.
2.1.1. Media Preparation
-
Start with Lysine-deficient medium: Use a commercial DMEM or RPMI 1640 medium that is specifically deficient in L-lysine.
-
Supplement with Dialyzed Serum: Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids. A typical concentration is 10% (v/v).[6]
-
Prepare 'Light' and 'Heavy' Media:
-
Light Medium: To the lysine-deficient medium with dFBS, add unlabeled L-Lysine (¹⁴N) to the desired final concentration (e.g., 146 mg/L for DMEM).[7]
-
Heavy Medium: To a separate batch of lysine-deficient medium with dFBS, add L-Lysine-¹⁵N₂ dihydrochloride to achieve the same final molar concentration as the light lysine.
-
-
Sterile Filtration: Sterile-filter the prepared media using a 0.22 µm filter and store at 4°C, protected from light.[7]
2.1.2. Cell Culture and Labeling
-
Adaptation Phase: Culture the chosen cell line in both "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[8] Maintain cells in the logarithmic growth phase.
-
Verification of Labeling Efficiency: Before starting the main experiment, it is crucial to verify the labeling efficiency.
-
Harvest a small number of cells from the "heavy" culture.
-
Extract proteins, perform SDS-PAGE, and excise a prominent band.
-
Perform an in-gel digest with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Calculate the incorporation efficiency by comparing the peak intensities of the heavy-labeled peptides to any residual light peptides. An incorporation efficiency of over 95% is desirable.[9]
-
2.1.3. Experimental Treatment, Cell Harvest, and Lysis
-
Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment (e.g., drug, growth factor) to one of the cell populations, while the other serves as a control.
-
Cell Harvest: Harvest both "light" and "heavy" cell populations. Wash the cells with ice-cold PBS to remove any residual medium.
-
Mixing: Accurately count the cells from each population and mix them in a 1:1 ratio. This step is critical for accurate quantification.
-
Cell Lysis: Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
2.1.4. In-Gel Protein Digestion
-
SDS-PAGE: Separate the protein lysate by 1D SDS-PAGE.
-
Staining and Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the entire lane into multiple gel pieces.[10]
-
Destaining: Destain the gel pieces with a solution of ammonium bicarbonate and acetonitrile until the gel pieces are clear.[9]
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with a reducing agent like DTT, followed by alkylation of the resulting free thiols with iodoacetamide to prevent them from reforming.
-
Tryptic Digestion: Rehydrate the gel pieces in a solution containing sequencing-grade modified trypsin and incubate overnight at 37°C.[11]
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with solutions containing formic acid and acetonitrile.[9]
-
Sample Cleanup: Dry the extracted peptides in a vacuum centrifuge and reconstitute them in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
Quantitative Data Presentation
The primary output of a SILAC experiment is a list of identified proteins with their corresponding heavy-to-light (H/L) or light-to-heavy (L/H) ratios. This data is typically presented in tables, allowing for easy identification of proteins with altered abundance between the experimental conditions.
Table 1: Example of Quantified Proteins in a L-Lysine-¹⁵N SILAC Experiment
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P06733 | EGFR | Epidermal growth factor receptor | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 0.45 | 0.005 | Downregulated |
| Q02750 | GRB2 | Growth factor receptor-bound protein 2 | 1.98 | 0.012 | Upregulated |
| P45985 | mTOR | Serine/threonine-protein kinase mTOR | 0.99 | 0.89 | Unchanged |
Note: The data in this table is illustrative and does not represent a specific experiment.
Table 2: Labeling Efficiency Determination
| Protein | Peptide Sequence | Light Intensity | Heavy Intensity | Labeling Efficiency (%) |
| Tubulin | TAVVVIQEQFK | 1,234 | 245,678 | 99.5 |
| HSP90 | IRELISNSSDALDK | 876 | 198,765 | 99.6 |
| GAPDH | VAPVHDVFYR | 1,543 | 312,456 | 99.5 |
Note: The data in this table is illustrative and based on the principle of comparing residual light signal to the heavy signal.
Application in Signaling Pathway Analysis
SILAC with L-Lysine-¹⁵N is a powerful tool for elucidating the dynamics of signaling pathways in response to various stimuli. By comparing the proteomes of stimulated versus unstimulated cells, researchers can identify changes in protein abundance, post-translational modifications, and protein-protein interactions.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in many cancers. SILAC-based proteomics has been instrumental in identifying downstream effectors and understanding the intricate regulation of this pathway.[4][12]
A SILAC experiment could, for example, compare cells stimulated with EGF to unstimulated cells. The resulting quantitative data would reveal which proteins in this pathway are upregulated (e.g., recruitment of Grb2 to the activated EGFR) or downregulated upon stimulation.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients (including amino acids like lysine), and energy status.[13][14] SILAC has been used to identify novel regulators and substrates of mTORC1.[15]
References
- 1. [New functional proteins identified by proteomic analysis in the epidermal growth factor receptor-mediated signaling pathway and application for practical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Proteomic analysis of the epidermal growth factor receptor (EGFR) interactome and post-translational modifications associated with receptor endocytosis in response to EGF and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.unil.ch [wp.unil.ch]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. In-gel digestion and extraction | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Lysine-¹⁵N Dihydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and reliable supply of isotopically labeled compounds are paramount for the integrity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of L-Lysine-¹⁵N dihydrochloride, focusing on supplier information, quality control methodologies, and key applications.
Sourcing and Supplier Overview
L-Lysine-¹⁵N dihydrochloride is a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in protein mass spectrometry and nuclear magnetic resonance (NMR) studies. Several reputable suppliers offer this compound, each with its own quality specifications. When selecting a supplier, it is essential to review their Certificate of Analysis (CoA) to ensure the product meets the specific requirements of your research.
Key commercial suppliers for L-Lysine-¹⁵N dihydrochloride include:
-
Sigma-Aldrich (Merck): A well-established supplier offering various isotopically labeled amino acids, including L-Lysine-¹⁵N₂ dihydrochloride with specified isotopic and chemical purities.[1]
-
Cambridge Isotope Laboratories, Inc. (CIL): Specializes in stable isotope-labeled compounds and offers L-Lysine·2HCl with specified ¹⁵N enrichment.[2][3]
-
MedChemExpress (MCE): Provides L-Lysine-¹⁵N-1 dihydrochloride and L-Lysine-¹⁵N₂ dihydrochloride for research use, often used as tracers or internal standards in quantitative analysis.[4]
-
BOC Sciences: Offers L-Lysine-[2-¹⁵N] dihydrochloride with stated purity levels determined by HPLC and isotopic enrichment.[]
-
Simson Pharma Limited, and Sapphire Bioscience are additional suppliers of this critical research compound.
Quality Control Specifications
The quality of L-Lysine-¹⁵N dihydrochloride is determined by several key parameters, which are typically detailed in the supplier's Certificate of Analysis. Researchers should carefully evaluate these specifications to ensure they are appropriate for their experimental needs.
Table 1: Typical Quality Specifications for L-Lysine-¹⁵N Dihydrochloride
| Parameter | Typical Specification | Analytical Method(s) |
| Isotopic Purity (¹⁵N Enrichment) | ≥ 98 atom % ¹⁵N | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy |
| Chemical Purity | ≥ 98% (CP) | Titration, HPLC |
| Enantiomeric Purity (L-isomer) | ≥ 99% | Chiral HPLC |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Solubility | Freely soluble in water | Visual Inspection |
| Optical Rotation | Conforms to standard | Polarimetry |
Data compiled from supplier information and typical analytical results.[1][][6][7][8]
Experimental Protocols for Quality Assessment
Accurate and precise analytical methods are essential for verifying the quality of L-Lysine-¹⁵N dihydrochloride. The following sections detail the experimental protocols for determining isotopic purity, chemical purity, and enantiomeric purity.
Determination of Isotopic Purity by Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the isotopic enrichment of ¹⁵N-labeled amino acids. The method involves derivatization of the amino acid to make it volatile, followed by chromatographic separation and mass analysis.
Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh a small amount of the L-Lysine-¹⁵N dihydrochloride sample.
-
Dissolve the sample in a suitable solvent (e.g., 0.1 M HCl).
-
Dry the sample completely under a stream of nitrogen gas or in a vacuum concentrator.
-
Derivatization with MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide): Add a mixture of acetonitrile and MTBSTFA (1:1 v/v) to the dried sample. Heat the mixture at 90°C for 90 minutes to form the TBDMS derivative.[9]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 120°C, hold for 1 min, then ramp at 10°C/min to 220°C, and then at 20°C/min to 300°C, hold for 4 min.[9]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or selected ion monitoring (SIM) to detect the molecular ions of the derivatized labeled and unlabeled lysine.
-
-
-
Data Analysis:
-
Calculate the isotopic enrichment by determining the ratio of the ion intensities of the ¹⁵N-labeled lysine to the unlabeled lysine. The mass shift will depend on whether one or both nitrogen atoms are labeled. For L-Lysine-¹⁵N₂ dihydrochloride, the mass shift is M+2.[1]
-
Determination of Enantiomeric Purity by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is used to separate the L- and D-enantiomers of lysine, ensuring the product is predominantly the biologically active L-isomer.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the L-Lysine-¹⁵N dihydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chiral HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A column specifically designed for chiral separations of amino acids, such as a CHIROBIOTIC T column (25 cm x 4.6 mm, 5 µm).[10] Crown-ether based chiral stationary phases are also effective.[11]
-
Mobile Phase: A mixture of aqueous buffer and an organic modifier. For example, 100 mM sodium phosphate (pH 4.5) and ethanol (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 210 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-lysine enantiomers by comparing with a standard of L-lysine and a racemic mixture.
-
Calculate the enantiomeric purity by determining the peak area percentage of the L-isomer relative to the total area of both enantiomer peaks.
-
Determination of Chemical Purity by Titration
A neutralization titration is a classic and reliable method to determine the chemical purity of L-lysine dihydrochloride.[12][13]
Protocol:
-
Sample Preparation:
-
Titration:
-
Titrant: 0.1 N perchloric acid.
-
Endpoint Detection: Use a potentiometric endpoint detection system.
-
Titrate the sample solution with the 0.1 N perchloric acid.
-
Perform a blank titration with the same reagents but without the sample.
-
-
Calculation:
Application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
L-Lysine-¹⁵N dihydrochloride is a key reagent in SILAC-based quantitative proteomics. In this technique, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing natural abundance L-lysine, while the other is grown in "heavy" medium containing L-Lysine-¹⁵N₂ dihydrochloride.
After several cell divisions, the "heavy" lysine is fully incorporated into the proteome of the second cell population. The two cell populations can then be combined, and the proteins extracted, digested, and analyzed by mass spectrometry. The mass difference between the "heavy" and "light" lysine-containing peptides allows for the accurate relative quantification of proteins between the two samples.
Conclusion
For researchers in drug development and various scientific fields, the integrity of their findings is directly linked to the quality of their reagents. L-Lysine-¹⁵N dihydrochloride is a vital tool in modern proteomics and NMR-based structural biology. A thorough understanding of its quality parameters and the analytical methods used for their verification is crucial. By carefully selecting suppliers and, when necessary, independently verifying the quality of this isotopically labeled amino acid, researchers can ensure the accuracy and reproducibility of their experimental outcomes.
References
- 1. L-Lysine-15N2 hydrochloride 98 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Lysine·2HCl (ε-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L-Lysine·2HCl (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1554-0.1 [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. drugfuture.com [drugfuture.com]
- 15. drugfuture.com [drugfuture.com]
- 16. scribd.com [scribd.com]
Unveiling the Interactome: A Technical Guide to L-Lysine-15N in Protein Interaction Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-Lysine labeled with the stable isotope ¹⁵N (L-Lysine-¹⁵N) in the discovery and quantification of protein-protein interactions. This powerful technique, primarily through Stable Isotope Labeling with Amino acids in Cell culture (SILAC), has become a cornerstone of quantitative proteomics, offering profound insights into cellular signaling, disease mechanisms, and drug discovery. This guide provides detailed experimental protocols, data presentation strategies, and visualizations to empower researchers in harnessing this technology.
Introduction to L-Lysine-¹⁵N Labeling in Proteomics
Stable isotope labeling is a robust method for accurate mass spectrometry-based quantitative proteomics.[1] L-Lysine, an essential amino acid, is an ideal candidate for metabolic labeling because it is incorporated into newly synthesized proteins.[2] By providing cells with a "heavy" version of lysine containing the ¹⁵N isotope, researchers can differentiate between protein populations from different experimental conditions. This mass shift allows for the precise relative quantification of thousands of proteins in a single experiment.[1]
The primary applications of L-Lysine-¹⁵N in protein interaction studies are:
-
Stable Isotope Labeling with Amino acids in Cell culture (SILAC): A metabolic labeling strategy to quantitatively measure protein abundance and interaction dynamics.
-
Cross-Linking Mass Spectrometry (XL-MS): A technique to identify spatially proximal amino acids, often targeting lysine residues, to map protein interaction interfaces and quaternary structures.
Experimental Protocols
SILAC for Quantitative Protein Interaction Analysis
SILAC is a powerful method to distinguish specific protein interactors from non-specific background contaminants in affinity purification-mass spectrometry (AP-MS) experiments.[3][4]
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing standard L-Lysine, while the other is grown in "heavy" medium where standard L-Lysine is replaced with L-Lysine-¹⁵N₂ (or other isotopic forms like ¹³C₆,¹⁵N₂-L-Lysine).[5]
-
Ensure complete incorporation of the heavy amino acid by passaging the cells for at least five to six doublings.
-
The concentration of L-Lysine-¹⁵N₂ in the medium is typically the same as that of standard L-Lysine in the light medium.
-
-
Experimental Treatment:
-
Once fully labeled, one cell population can be treated with a stimulus (e.g., a drug, growth factor) while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the "light" and "heavy" cell populations separately using a lysis buffer compatible with downstream immunoprecipitation (e.g., RIPA buffer).
-
-
Affinity Purification/Immunoprecipitation (AP/IP):
-
Combine equal amounts of protein lysate from the "light" and "heavy" samples.
-
Perform immunoprecipitation using an antibody targeting the protein of interest (the "bait"). This will pull down the bait protein along with its interacting partners ("prey").
-
-
Protein Digestion:
-
Elute the protein complexes from the antibody-bead conjugate.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most peptides (except the C-terminal one) will contain a labeled lysine.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated ¹⁵N-lysine.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs.
-
A high heavy/light ratio for a co-purified protein indicates a specific interaction with the bait protein in the stimulated condition, while a ratio of ~1 suggests non-specific binding.
-
Cross-Linking Mass Spectrometry (XL-MS) with Lysine-Reactive Reagents
XL-MS provides spatial constraints to map protein-protein interaction interfaces and elucidate the three-dimensional organization of protein complexes by covalently linking spatially proximal amino acids.[6] Lysine residues are frequent targets for cross-linking due to the reactivity of their primary amine.[6]
Detailed Protocol:
-
Protein Complex Preparation:
-
Isolate the protein complex of interest to a high degree of purity.
-
-
Cross-Linking Reaction:
-
Select a lysine-reactive cross-linking reagent with a defined spacer arm length (e.g., disuccinimidyl suberate - DSS, or bis(sulfosuccinimidyl) suberate - BS3).
-
Incubate the purified protein complex with the cross-linker at an optimized concentration and time. Typical concentrations range from 250 µM to 1 mM, with incubation times of 30-60 minutes at room temperature or 37°C.
-
Quench the reaction using a buffer containing a primary amine, such as Tris or ammonium bicarbonate.
-
-
Protein Digestion:
-
Denature, reduce, alkylate, and digest the cross-linked protein complex into peptides using trypsin. This will generate a complex mixture of linear (un-cross-linked), loop-linked (intra-protein), and inter-linked (inter-protein) peptides.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
-
Due to the low abundance of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography is often employed.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
The fragmentation spectra of cross-linked peptides are more complex than those of linear peptides as they contain fragment ions from both constituent peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., xQuest, pLink, or MeroX) to identify the cross-linked peptides from the complex MS/MS spectra.
-
The identified cross-links provide distance constraints between the linked lysine residues, which can be used to model the protein-protein interaction interface.
-
Data Presentation: Quantitative Tables
Clear and structured presentation of quantitative data is crucial for interpreting the results of L-Lysine-¹⁵N labeling experiments.
SILAC Data Table
This table format is suitable for presenting quantitative data from a SILAC AP-MS experiment to identify interaction partners of a bait protein upon a specific treatment.
| Prey Protein | Gene Name | Peptide Count | SILAC Ratio (Heavy/Light) | -log10(p-value) | Biological Function |
| Protein A | GENEA | 15 | 10.5 | 4.2 | Kinase |
| Protein B | GENEB | 8 | 8.2 | 3.8 | Adaptor Protein |
| Protein C | GENEC | 12 | 1.1 | 0.5 | Housekeeping |
| Protein D | GENED | 5 | 0.9 | 0.3 | Non-specific binder |
| ... | ... | ... | ... | ... | ... |
Table 1: Example of SILAC data for identifying interaction partners. A high H/L ratio and a significant p-value indicate a specific interaction induced by the treatment.
XL-MS Data Table
This table format is designed to present the identified cross-linked peptides from an XL-MS experiment.
| Cross-link Type | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Cross-linker | Score |
| Inter-protein | Protein X | K123 | Protein Y | K45 | DSS | 95.6 |
| Inter-protein | Protein X | K150 | Protein Y | K88 | DSS | 88.2 |
| Intra-protein | Protein X | K78 | Protein X | K95 | DSS | 92.1 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Example of XL-MS data showing identified cross-links. This data provides direct evidence of spatial proximity between the linked lysine residues.
Visualization of Signaling Pathways and Workflows
Visualizing complex biological data is essential for intuitive understanding and communication. The Graphviz DOT language is a powerful tool for generating such diagrams.
Experimental Workflow for SILAC-based Protein Interaction Discovery
Caption: Workflow for identifying protein-protein interactions using SILAC.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
SILAC-based proteomics has been instrumental in dissecting the dynamic protein interactions within the EGFR signaling pathway, which is crucial in cell proliferation and cancer.[7][8] Upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins.
Caption: Simplified EGFR signaling pathway highlighting key protein interactions.
Application in Drug Discovery and Development
The quantitative nature of L-Lysine-¹⁵N labeling techniques provides significant advantages in the drug discovery pipeline.
-
Target Identification and Validation: SILAC-based affinity purification is a powerful tool for identifying the cellular targets of small molecule drugs.[9][10] By immobilizing a drug on a resin and incubating it with "heavy" and "light" cell lysates, specific binding partners can be identified by their high SILAC ratios.
-
Off-Target Profiling: Understanding the off-target effects of a drug candidate is crucial for predicting potential toxicity. SILAC can be used to identify unintended protein interactions of a drug, providing a more comprehensive safety profile.
-
Mechanism of Action Studies: By comparing the interactomes of a protein target in the presence and absence of a drug, researchers can elucidate the drug's mechanism of action at the molecular level. For instance, SILAC has been used to study the effects of kinase inhibitors on signaling pathways.[11]
-
Biomarker Discovery: Changes in protein-protein interaction networks in response to drug treatment can serve as biomarkers for drug efficacy or patient stratification.
Conclusion
The use of L-Lysine-¹⁵N in quantitative proteomics, particularly through SILAC and in conjunction with XL-MS, has revolutionized the study of protein-protein interactions. These techniques provide a robust framework for identifying, quantifying, and mapping the intricate network of interactions that govern cellular processes. For researchers in basic science and drug development, mastering these methodologies is key to unlocking a deeper understanding of biology and developing more effective and safer therapeutics. This guide provides the foundational knowledge and protocols to embark on this exciting area of research.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining dynamic protein interactions using SILAC-based quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5 [isotope.com]
- 6. Cross-Linking Mass Spectrometry (XL-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Proteomics using L-Lysine-¹⁵N₂ dihydrochloride SILAC Protocol
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.[1][3] By comparing the mass spectra of "heavy" labeled proteins with their "light" (unlabeled) counterparts, SILAC enables the accurate relative quantification of protein abundance between different cell populations.[1][4] L-Lysine-¹⁵N₂ dihydrochloride is a commonly used "heavy" amino acid for SILAC, alongside heavy isotopes of arginine. This document provides a detailed protocol for conducting a SILAC experiment using L-Lysine-¹⁵N₂ dihydrochloride.
Principle of SILAC
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of specific amino acids.[1] One population is cultured in "light" medium containing the natural, unlabeled versions of lysine and arginine. The other population is grown in "heavy" medium, where the standard lysine is replaced with a stable isotope-labeled version, such as L-Lysine-¹⁵N₂ dihydrochloride.
After a sufficient number of cell divisions (typically at least five), the heavy amino acids will be fully incorporated into the proteome of the "heavy" cell population.[5][6][7] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following the treatment, the cell populations are combined, and the proteins are extracted, digested (usually with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[5][7]
In the mass spectrometer, a peptide containing the heavy lysine will appear as a doublet with a specific mass shift compared to its light counterpart. The ratio of the intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of the protein in the two cell populations.[8] A key advantage of SILAC is that the samples are combined at a very early stage, minimizing experimental variability that can arise from separate sample processing.[4][8]
Experimental Protocol
This protocol outlines the key steps for performing a SILAC experiment using L-Lysine-¹⁵N₂ dihydrochloride.
Phase 1: Adaptation Phase
The goal of this phase is to achieve complete incorporation of the heavy amino acid into the proteome of the "heavy" cell line.[1][5][6][7]
1. Preparation of SILAC Media:
-
Required Materials:
-
Lysine and Arginine-deficient cell culture medium (e.g., DMEM or RPMI 1640).
-
Dialyzed Fetal Bovine Serum (dFBS) to avoid introducing unlabeled amino acids.[5][8]
-
"Light" L-Lysine dihydrochloride.
-
"Heavy" L-Lysine-¹⁵N₂ dihydrochloride.
-
"Light" L-Arginine hydrochloride.
-
Standard cell culture supplements (e.g., penicillin/streptomycin, L-glutamine).
-
-
Procedure:
-
Prepare two separate batches of SILAC medium: "Light" and "Heavy".
-
To the lysine and arginine-deficient base medium, add all necessary supplements except for lysine and arginine.
-
For the "Light" medium: Add "light" L-Lysine and "light" L-Arginine to the desired final concentration (refer to the specific formulation of your base medium).
-
For the "Heavy" medium: Add "heavy" L-Lysine-¹⁵N₂ dihydrochloride and "light" L-Arginine to the same final concentrations as the "light" medium.
-
Supplement both media with dialyzed FBS (typically 10%).
-
Sterile-filter the complete media using a 0.22 µm filter.
-
2. Cell Culture and Labeling:
-
Culture your chosen cell line in the "Light" and "Heavy" SILAC media in parallel.
-
Passage the cells for at least five to six cell divisions to ensure near-complete incorporation of the heavy lysine.[5][6][7]
-
Maintain the cells in a logarithmic growth phase.
3. Verification of Labeling Efficiency:
-
After approximately five cell divisions, harvest a small aliquot of cells from the "heavy" culture.
-
Extract the proteins, digest them with trypsin, and analyze the peptides by LC-MS/MS.
-
Determine the incorporation efficiency by searching the MS data for lysine-containing peptides and calculating the percentage of peptides that are labeled with the heavy isotope. The labeling efficiency should ideally be >95%.[5]
Phase 2: Experimental Phase
Once complete labeling is confirmed, the experimental phase can begin.
1. Experimental Treatment:
-
Subject the two cell populations to the desired experimental conditions. For example:
-
"Light" cells: Control condition (e.g., vehicle treatment).
-
"Heavy" cells: Experimental condition (e.g., drug treatment).
-
2. Cell Harvesting and Lysis:
-
After the treatment period, harvest both the "light" and "heavy" cell populations.
-
Count the cells from each population to ensure a 1:1 mixing ratio.
-
Combine the "light" and "heavy" cell pellets.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3. Protein Digestion:
-
Quantify the protein concentration in the cell lysate.
-
Denature the proteins (e.g., by heating or with denaturing agents).
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease, most commonly trypsin. This can be done in-solution or after separating proteins by SDS-PAGE (in-gel digestion).
4. LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by high-resolution LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.
5. Data Analysis:
-
Process the raw MS data using a specialized software package for quantitative proteomics (e.g., MaxQuant, Proteome Discoverer).
-
The software will perform peptide and protein identification by searching the MS/MS spectra against a protein database.
-
The software will also quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.[8]
-
The output will be a list of identified proteins with their corresponding heavy/light ratios.
Data Presentation
Quantitative results from a SILAC experiment are typically presented in a table format. The table should include the identified proteins, their accession numbers, the calculated protein ratios (heavy/light), the number of peptides identified for each protein, and statistical information such as p-values or q-values to indicate the significance of the observed changes.
Table 1: Example of Quantitative SILAC Data Presentation
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | Number of Peptides | p-value |
| P01234 | ABC1 | Example Protein 1 | 2.5 | 15 | 0.001 |
| Q56789 | XYZ2 | Example Protein 2 | 0.4 | 10 | 0.005 |
| A1B2C3 | EFG3 | Example Protein 3 | 1.1 | 22 | 0.85 |
-
H/L Ratio: The ratio of the abundance of the protein in the "heavy" labeled cells to the "light" labeled cells.
-
Number of Peptides: The number of unique peptides identified and used for the quantification of the protein.
-
p-value: The statistical significance of the change in protein abundance.
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow is crucial for understanding the SILAC protocol.
Caption: The general workflow of a SILAC experiment.
Signaling Pathway Example
SILAC is often used to study changes in signaling pathways in response to stimuli. The diagram below illustrates a generic signaling cascade that could be investigated using SILAC.
Caption: A simplified signaling pathway.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. SILAC Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Lysine-15N Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-Lysine-15N dihydrochloride for metabolic labeling of proteins in cell culture. The primary application discussed is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative mass spectrometry-based proteomics.
Introduction to Metabolic Labeling with L-Lysine-15N
This compound is a non-radioactive, stable isotope-labeled version of the essential amino acid L-lysine. In cell culture, it is used to introduce a "heavy" isotopic label into the entire proteome of a cell population. Because lysine is an essential amino acid for mammalian cells, they will incorporate the supplied L-Lysine-15N into all newly synthesized proteins.[1] This metabolic labeling approach is a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different experimental conditions.[2]
The most prominent application of L-Lysine-15N is in SILAC.[2][3][4][5] In a typical SILAC experiment, two or more cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid, such as lysine.[5] One population is grown in "light" medium containing the natural abundance (predominantly 14N) L-lysine, while the other is grown in "heavy" medium containing L-Lysine-15N. After a specific experimental treatment, the cell populations are combined, processed, and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of protein levels.[3][6]
Key Applications
-
Quantitative Proteomics: SILAC is a gold standard for comparing global protein expression levels between different cell states, such as control versus treated cells or different cell types.[2]
-
Protein-Protein Interaction Studies: SILAC is extensively used to identify and quantify protein interaction partners in immunoprecipitation experiments.[2]
-
Post-Translational Modification (PTM) Analysis: This technique can be applied to quantify changes in PTMs, such as phosphorylation and methylation.
-
Pulse-Chase Experiments (pSILAC): Pulsed SILAC (pSILAC) allows for the study of protein synthesis, degradation, and turnover rates by introducing the heavy-labeled amino acid for a defined period.[7]
-
Secretome Analysis: SILAC can be used to study proteins secreted by cells into the culture medium.[2]
-
Drug Target Identification: By comparing the proteomes of cells treated with a drug versus a control, potential drug targets and off-target effects can be identified.[2]
Quantitative Data Summary
The choice of isotopically labeled lysine will determine the mass shift observed in the mass spectrometer. Below is a table summarizing common lysine isotopes used in SILAC.
| Isotope-Labeled L-Lysine | Chemical Formula | Mass Shift (Da) vs. Light Lysine |
| L-Lysine-15N2 dihydrochloride | C6H1415N2 O2 · 2HCl | +2 |
| L-Lysine-13C6 dihydrochloride | 13C6 H14N2O2 · 2HCl | +6 |
| L-Lysine-13C6,15N2 dihydrochloride | 13C6 H1415N2 O2 · 2HCl | +8 |
| L-Lysine-D4 dihydrochloride | C6H10D4 N2O2 · 2HCl | +4 |
Experimental Protocols
Standard SILAC Protocol for Adherent Mammalian Cells
This protocol outlines the steps for a standard two-condition SILAC experiment using this compound.
Materials:
-
SILAC-grade cell culture medium deficient in L-lysine and L-arginine (e.g., DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine (unlabeled)
-
"Heavy" L-Lysine-15N2 dihydrochloride
-
"Light" L-Arginine (unlabeled)
-
Penicillin-Streptomycin solution
-
Mammalian cell line of interest
-
Cell culture flasks or dishes
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Preparation of SILAC Media:
-
Light Medium: Supplement the lysine- and arginine-deficient medium with "light" L-Lysine, "light" L-Arginine, 10% dFBS, and penicillin-streptomycin to final concentrations appropriate for the specific cell line.
-
Heavy Medium: Supplement the lysine- and arginine-deficient medium with "Heavy" L-Lysine-15N2 dihydrochloride , "light" L-Arginine, 10% dFBS, and penicillin-streptomycin to the same final concentrations as the light medium.
-
-
Cell Culture and Labeling:
-
Culture the chosen cell line in the "light" and "heavy" SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids (>95%).[2]
-
Monitor cell growth and morphology to ensure that the SILAC media does not adversely affect cell health.
-
Verification of Labeling Efficiency (Optional but Recommended): After 5-6 doublings, harvest a small sample of cells from the "heavy" culture, extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of the heavy lysine.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment to the "heavy"-labeled cells and the control condition (e.g., vehicle) to the "light"-labeled cells.
-
-
Cell Harvest and Lysis:
-
After the desired treatment period, harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS and pellet them by centrifugation.
-
Lyse the cell pellets in an appropriate lysis buffer on ice.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration of the "light" and "heavy" cell lysates.
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that the vast majority of resulting peptides will contain a labeled amino acid.[2]
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by high-resolution LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated "light" or "heavy" lysine.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the peptide pairs. The ratio of the peak intensities of the "heavy" to "light" peptides reflects the relative abundance of the protein in the two experimental conditions.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Labeling | Insufficient number of cell doublings in SILAC media. Presence of unlabeled lysine in the medium or serum. | Ensure at least 5-6 cell doublings. Use high-purity labeled amino acids and dialyzed FBS to minimize unlabeled amino acid contamination.[6] |
| Low Protein Yield | Suboptimal cell growth in SILAC media. | Confirm that the concentrations of all amino acids and supplements in the SILAC media are appropriate for the cell line. |
| Ratio Distortion in MS | Co-eluting peptides interfering with quantification. | Use high-resolution mass spectrometry to better separate peptide signals.[8] Consider chromatographic fractionation prior to LC-MS/MS. |
| Arginine-to-Proline Conversion | Some cell lines can convert arginine to proline, leading to incomplete labeling of arginine-containing peptides. | If this is a known issue for your cell line, consider using a SILAC kit that also includes labeled proline or use a different protease for digestion. |
Visualizations
Caption: Standard SILAC Experimental Workflow.
Caption: Quantification of a Signaling Pathway.
References
- 1. L-lysine hydrochloride for Research [baseclick.eu]
- 2. chempep.com [chempep.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 5. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Application Note: Preparing L-Lysine-¹⁵N Dihydrochloride for NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the preparation of L-Lysine-¹⁵N dihydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. It includes sample preparation, data acquisition parameters for standard one-dimensional (1D) ¹⁵N and two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, and expected chemical shift ranges.
Introduction
Stable isotope labeling is a powerful technique in NMR spectroscopy for elucidating molecular structure, dynamics, and interactions. L-Lysine enriched with ¹⁵N at specific positions is frequently used as a probe in biomolecular NMR studies.[1][2][3] Proper sample preparation is critical for acquiring high-quality NMR data. L-Lysine-¹⁵N dihydrochloride is a common salt form of lysine, and its preparation for NMR requires careful consideration of concentration, solvent, and pH to ensure optimal spectral quality. The dihydrochloride form necessitates pH adjustment to obtain the desired protonation state of the amino and carboxyl groups. This protocol outlines the steps to prepare a well-defined L-Lysine-¹⁵N sample for NMR analysis.
Materials and Equipment
-
L-Lysine-¹⁵N dihydrochloride (specify isotopic labeling, e.g., α-¹⁵N, ε-¹⁵N, or uniformly labeled)
-
Deuterated solvent (e.g., D₂O or H₂O/D₂O 90%/10%)
-
NMR buffer (e.g., Tris, phosphate, or MES)
-
HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment
-
NMR tubes (e.g., 5 mm high precision)
-
Vortex mixer
-
pH meter or pH indicator strips
-
Pipettes and appropriate tips
-
Analytical balance
Experimental Protocols
Protocol 1: Preparation of L-Lysine-¹⁵N Dihydrochloride NMR Sample
This protocol details the preparation of a ~70 mM L-Lysine-¹⁵N dihydrochloride sample in 20 mM Tris buffer at pH 8.0, suitable for both 1D ¹⁵N and 2D ¹H-¹⁵N HSQC experiments.[4]
-
Calculate the required mass: Determine the mass of L-Lysine-¹⁵N dihydrochloride needed to achieve the target concentration in the final sample volume (typically 0.5-0.7 mL for a standard 5 mm NMR tube).
-
Prepare the buffer: Prepare a stock solution of the desired NMR buffer (e.g., 20 mM Tris) in the chosen deuterated solvent.
-
Dissolve the sample: Accurately weigh the L-Lysine-¹⁵N dihydrochloride and dissolve it in the prepared buffer. Vortex thoroughly to ensure complete dissolution.
-
Adjust the pH: Since the starting material is a dihydrochloride salt, the initial pH of the solution will be acidic. Carefully adjust the pH to the desired value (e.g., pH 8.0) by adding small aliquots of a suitable base (e.g., NaOH). Monitor the pH using a calibrated pH meter. Be mindful that for solutions in D₂O, the measured pD is approximately pD = pH_meter_reading + 0.4.
-
Transfer to NMR tube: Transfer the final solution to a clean, high-precision NMR tube.
-
Add internal standard (optional): For accurate chemical shift referencing, an internal standard such as DSS or TSP can be added.
Protocol 2: Acquisition of a 1D ¹⁵N NMR Spectrum
This protocol is for the direct detection of the ¹⁵N signal. Due to the low gyromagnetic ratio and low natural abundance (if not enriched) of ¹⁵N, a concentrated sample and a higher number of scans are often required.
-
Insert the prepared NMR sample into the spectrometer.
-
Tune and match the probe for the ¹⁵N frequency.
-
Load a standard 1D ¹⁵N pulse program (e.g., with proton decoupling).
-
Set the acquisition parameters as detailed in Table 2. An inverse-gated decoupling sequence is recommended to suppress the negative Nuclear Overhauser Effect (NOE).[5]
-
Acquire the spectrum. The experimental time will depend on the sample concentration and the desired signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
Protocol 3: Acquisition of a 2D ¹H-¹⁵N HSQC Spectrum
The ¹H-¹⁵N HSQC experiment is a much more sensitive method for observing ¹⁵N nuclei by detecting the attached protons.
-
Insert the prepared NMR sample into the spectrometer.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Load a standard 2D ¹H-¹⁵N HSQC pulse program (e.g., gradient-enhanced with water suppression).
-
Set the acquisition parameters as outlined in Table 3.
-
Acquire the 2D spectrum.
-
Process the data in both dimensions with appropriate Fourier transformation, phasing, and baseline correction.
Data Presentation
Table 1: Sample Preparation and Chemical Shift Data for L-Lysine
| Parameter | Value | Reference |
| Compound | L-Lysine-¹⁵N₂ dihydrochloride | [4] |
| Concentration | ~70 mM | [4] |
| Solvent | 20 mM Tris buffer in D₂O | [4] |
| pH (pD) | 8.0 | [4] |
| Temperature | 30 °C | [4] |
| Expected ¹H Chemical Shifts (ppm, at pH 7.4 in D₂O) | ||
| Hα (C2-H) | 3.745 | [6] |
| Hβ (C3-H) | 1.895 | [6] |
| Hγ (C4-H) | 1.465 | [6] |
| Hδ (C5-H) | 1.716 | [6] |
| Hε (C6-H) | 3.012 | [6] |
| Expected ¹⁵N Chemical Shifts (ppm, relative to liquid NH₃) | ||
| ¹⁵Nζ (in proteins) | ~33 ppm | [7] |
Note: Chemical shifts are sensitive to pH, temperature, and solvent conditions. The provided values are for guidance.
Table 2: Typical Acquisition Parameters for a 1D ¹⁵N NMR Experiment
| Parameter | Typical Value | Purpose |
| Pulse Program | zgig (Bruker) | 1D with inverse-gated ¹H decoupling |
| Spectrometer Freq. | ≥ 400 MHz (for ¹H) | Higher field improves sensitivity and dispersion |
| Number of Scans (ns) | ≥ 1024 | Signal averaging to improve S/N |
| Relaxation Delay (d1) | 5-10 s | Allows for T₁ relaxation, crucial for quantitative analysis and preventing signal saturation, especially with negative NOE.[8] |
| Acquisition Time (aq) | 1-2 s | Determines digital resolution |
| Spectral Width (sw) | ~250 ppm | To cover the expected range of ¹⁵N chemical shifts |
Table 3: Typical Acquisition Parameters for a 2D ¹H-¹⁵N HSQC Experiment
| Parameter | Typical Value | Purpose |
| Pulse Program | hsqcetgpsi (Bruker) | Gradient-selected, sensitivity-enhanced HSQC with water suppression |
| Spectrometer Freq. | ≥ 500 MHz (for ¹H) | Higher field improves sensitivity and resolution |
| Number of Scans (ns) | 8-64 per increment | Signal averaging |
| Relaxation Delay (d1) | 1-2 s | Time for magnetization to return to equilibrium |
| ¹H Spectral Width | 12-16 ppm | To cover all proton signals |
| ¹⁵N Spectral Width | 30-40 ppm | To cover the expected ¹⁵N amide/amine region |
| ¹H Acquired Points | 1024-2048 | Digital resolution in the direct dimension |
| ¹⁵N Increments | 128-256 | Digital resolution in the indirect dimension |
Logical Relationships and Signaling Pathways
The following diagram illustrates the fundamental magnetization transfer pathway in a ¹H-¹⁵N HSQC experiment.
This diagram shows the transfer of magnetization from the abundant ¹H spins to the dilute ¹⁵N spins, followed by chemical shift evolution of the ¹⁵N spins, and finally, the transfer of magnetization back to the ¹H spins for detection. This indirect detection method significantly enhances the sensitivity of the experiment.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 1D NMR [chem.ch.huji.ac.il]
- 6. bmse000043 L-Lysine at BMRB [bmrb.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrogen NMR [chem.ch.huji.ac.il]
Application Notes and Protocols: L-Lysine-15N Dihydrochloride in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Lysine-15N dihydrochloride as a stable isotope tracer in metabolic flux analysis (MFA) experiments. This powerful technique allows for the quantitative tracking of nitrogen metabolism, offering critical insights into cellular physiology, disease states, and the mechanism of action of therapeutic agents.
Introduction to 15N-Lysine Based Metabolic Flux Analysis
Stable isotope labeling is a research technique that utilizes non-radioactive isotopes, such as Nitrogen-15 (¹⁵N), to trace the metabolic fate of molecules within biological systems.[1] L-Lysine, an essential amino acid, serves as a crucial building block for protein synthesis and is involved in various other metabolic pathways.[2] By replacing the naturally abundant ¹⁴N with ¹⁵N in lysine, researchers can track the incorporation of this labeled amino acid into downstream metabolites and macromolecules. This approach provides a dynamic view of metabolic pathways, which is invaluable for understanding cellular responses to genetic or environmental perturbations.[3]
L-Lysine-¹⁵N dihydrochloride is a commonly used form of labeled lysine due to its high purity and solubility. It is particularly useful in studying nitrogen metabolism, which is a critical aspect of cancer research and drug development, as tumors often exhibit altered nitrogen utilization.[3]
Key Applications in Research and Drug Development
The use of L-Lysine-¹⁵N dihydrochloride in MFA has several key applications:
-
Elucidating Cancer Metabolism: Cancer cells often rewire their metabolic pathways to support rapid proliferation. ¹⁵N-lysine tracing can help identify tumor-specific dependencies on nitrogen sources, providing potential targets for novel cancer therapies.[3]
-
Drug Mechanism of Action Studies: By observing how a drug candidate alters the metabolic fluxes of nitrogen-containing compounds, researchers can gain a deeper understanding of its mechanism of action.[1][3] This is crucial for optimizing drug efficacy and identifying potential off-target effects.
-
Biomarker Discovery: Altered lysine metabolism can serve as a biomarker for certain diseases. ¹⁵N-lysine MFA can help identify and validate such biomarkers for diagnostic and prognostic purposes.
-
Understanding Protein Dynamics: This technique enables the monitoring of protein synthesis and degradation rates, providing insights into cellular protein homeostasis under various conditions.[3]
Experimental Workflow for ¹⁵N-Lysine Metabolic Flux Analysis
A typical MFA experiment using L-Lysine-¹⁵N dihydrochloride involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for ¹⁵N-Lysine metabolic flux analysis.
Detailed Experimental Protocol
This protocol provides a general framework for conducting an MFA experiment with L-Lysine-¹⁵N dihydrochloride in adherent mammalian cells. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
L-Lysine-¹⁵N dihydrochloride (≥98% isotopic purity)
-
Lysine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Adherent mammalian cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Culture:
-
Culture cells in standard lysine-containing medium to the desired confluency (typically 80-90%).
-
Ensure healthy, logarithmically growing cells for consistent metabolic activity.
-
-
Preparation of ¹⁵N-Lysine Labeling Medium:
-
Prepare the lysine-free medium according to the manufacturer's instructions.
-
Supplement the medium with L-Lysine-¹⁵N dihydrochloride to the desired final concentration (typically matching the concentration in standard medium).
-
Add dFBS and other necessary supplements.
-
Warm the labeling medium to 37°C before use.
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹⁵N-Lysine labeling medium to the cells.
-
Incubate the cells for a sufficient time to approach isotopic steady-state. The time required will vary depending on the cell type and the pathway of interest and may need to be determined empirically (often between 8 and 24 hours).
-
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice to rapidly halt metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to the cells.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a suitable mass spectrometry platform, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
The choice of platform will depend on the specific metabolites of interest. LC-MS is often preferred for its ability to analyze a wide range of polar metabolites.
-
The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹⁵N label from lysine.
-
-
Data Analysis and Flux Calculation:
-
Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for lysine and its downstream metabolites.
-
Use specialized software (e.g., INCA, Metran, OpenMebius) to perform metabolic flux calculations. This software uses the MIDs and a stoichiometric model of the metabolic network to estimate the intracellular flux rates.
-
Data Presentation and Interpretation
Quantitative data from ¹⁵N-lysine MFA experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Example of Isotopic Enrichment Data
| Metabolite | Condition A (Control) % ¹⁵N Enrichment | Condition B (Drug Treatment) % ¹⁵N Enrichment |
| Lysine | 98.5 ± 0.3 | 98.2 ± 0.4 |
| Saccharopine | 45.2 ± 2.1 | 22.8 ± 1.9 |
| a-Aminoadipate | 38.7 ± 1.8 | 18.5 ± 1.5 |
| Glutamate | 15.3 ± 1.1 | 14.9 ± 1.3 |
*p < 0.05 compared to Control
Table 2: Example of Relative Metabolic Flux Data
| Metabolic Pathway | Condition A (Control) Relative Flux | Condition B (Drug Treatment) Relative Flux |
| Lysine Catabolism | 1.00 | 0.48* |
| Protein Synthesis | 1.00 | 0.95 |
| De Novo Glutamate Synthesis | 1.00 | 1.02 |
*p < 0.05 compared to Control
Visualizing Metabolic Pathways: Lysine Catabolism
The catabolism of lysine is a key pathway that can be traced using ¹⁵N-lysine. The primary site of lysine catabolism in mammals is the liver, where it is broken down into acetyl-CoA.[4]
Caption: Simplified pathway of L-Lysine catabolism.
Conclusion
L-Lysine-¹⁵N dihydrochloride is a powerful tool for investigating nitrogen metabolism in a variety of biological systems. When combined with modern mass spectrometry and computational modeling, it provides quantitative insights into metabolic fluxes that are essential for advancing our understanding of disease and for the development of new therapeutic strategies. The protocols and information provided here serve as a guide for researchers looking to incorporate this valuable technique into their studies.
References
Revolutionizing Protein Quantification: A Detailed Guide to Using L-Lysine-¹⁵N Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview and practical protocols for precise protein quantification utilizing the L-Lysine-¹⁵N internal standard method. This stable isotope dilution technique offers unparalleled accuracy and reproducibility, making it an invaluable tool in proteomics, drug discovery, and metabolic research.
Application Notes
The quantification of proteins is a fundamental aspect of biological research and pharmaceutical development. The stable isotope dilution (SID) method, employing amino acids labeled with heavy isotopes, has emerged as a gold standard for achieving accurate and precise measurements of protein abundance. The use of L-Lysine-¹⁵N as an internal standard is a powerful application of this principle, enabling researchers to overcome the inherent variability of traditional protein quantification assays.
The core principle of this method lies in the introduction of a known quantity of L-Lysine labeled with the heavy nitrogen isotope (¹⁵N) into a protein sample. This "heavy" lysine serves as an internal standard that behaves chemically identically to the naturally occurring "light" lysine (containing ¹⁴N) throughout the entire experimental workflow. By comparing the mass spectrometry signal intensities of the heavy and light lysine-containing peptides derived from the protein of interest, a precise quantification of the protein can be achieved. This approach effectively corrects for variations in sample preparation, digestion efficiency, and mass spectrometric analysis.
Key Advantages:
-
High Accuracy and Precision: The co-analysis of the analyte and the chemically identical internal standard minimizes experimental variability, leading to highly reliable quantitative data.
-
Absolute Quantification: When a known amount of the ¹⁵N-labeled protein standard is used, absolute quantification of the target protein can be achieved.
-
Versatility: This method is applicable to a wide range of biological samples, including cell lysates, tissues, and biofluids.
-
Multiplexing Capabilities: In conjunction with other isotopically labeled amino acids, this technique can be extended for the simultaneous quantification of multiple proteins.
The L-Lysine-¹⁵N internal standard method is particularly valuable in studies requiring precise measurement of changes in protein expression, such as in biomarker discovery, validation of drug targets, and understanding disease mechanisms.
Experimental Workflow
The overall experimental workflow for protein quantification using an L-Lysine-¹⁵N internal standard is a multi-step process that requires careful execution. The following diagram illustrates the key stages involved, from sample preparation to data analysis.
Caption: Experimental workflow for protein quantification.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for performing protein quantification using an L-Lysine-¹⁵N internal standard.
Protocol 1: Sample Preparation and Metabolic Labeling (for Cell Culture)
This protocol is adapted from Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) procedures and is suitable for introducing the L-Lysine-¹⁵N label metabolically.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Lysine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine (¹⁴N)
-
"Heavy" L-Lysine-¹⁵N₂ dihydrochloride
-
Cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media:
-
Prepare two types of media: "Light" and "Heavy."
-
For "Light" medium, supplement the lysine-deficient base medium with "light" L-Lysine to the normal physiological concentration.
-
For "Heavy" medium, supplement the lysine-deficient base medium with "heavy" L-Lysine-¹⁵N₂ to the same concentration.
-
Add dFBS and other necessary supplements (e.g., glutamine, antibiotics) to both media.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "Heavy" SILAC medium for at least five to six cell doublings to ensure complete incorporation of the heavy lysine into the cellular proteome.
-
Culture a parallel set of control cells in the "Light" SILAC medium.
-
Monitor the incorporation efficiency by mass spectrometry. The efficiency should be >97% before proceeding.
-
-
Cell Harvest and Lysis:
-
Harvest the "Heavy" and "Light" cell populations.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration of both lysates using a BCA assay.
-
-
Mixing:
-
Mix the "Heavy" and "Light" protein lysates in a 1:1 ratio based on protein concentration. This mixture is now ready for downstream processing.
-
Protocol 2: Protein Hydrolysis
This protocol describes the acid hydrolysis of protein samples to liberate individual amino acids for analysis.
Materials:
-
6 M Hydrochloric Acid (HCl), sequencing grade
-
Phenol (optional, to prevent tyrosine degradation)
-
Vacuum hydrolysis tubes (e.g., Pyrex)
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump or SpeedVac
Procedure:
-
Sample Preparation:
-
To an aliquot of the protein sample (containing 10-20 µg of protein), add a known amount of L-Lysine-¹⁵N internal standard.
-
Dry the sample completely in a vacuum hydrolysis tube using a SpeedVac.
-
-
Acid Hydrolysis:
-
Add 100-200 µL of 6 M HCl (with 1% phenol, optional) to the dried sample.
-
Freeze the sample in liquid nitrogen and then evacuate the tube under high vacuum.
-
Seal the tube while under vacuum.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
-
Sample Recovery:
-
After hydrolysis, cool the tube to room temperature and centrifuge briefly to collect the hydrolysate at the bottom.
-
Carefully open the tube.
-
Dry the hydrolysate completely under vacuum to remove the HCl.
-
Re-dissolve the amino acid pellet in a buffer suitable for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Chromatographic Separation:
-
Inject the re-dissolved amino acid sample onto a suitable reversed-phase column (e.g., C18).
-
Separate the amino acids using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
Use a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to monitor the m/z values for both light (¹⁴N) and heavy (¹⁵N) lysine.
-
The mass difference between ¹⁴N-Lysine and ¹⁵N₂-Lysine will result in a distinct mass shift in the mass spectrum.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy lysine chromatograms.
-
Calculate the ratio of the peak area of the heavy lysine to the light lysine.
-
Based on the known amount of the spiked-in ¹⁵N-Lysine standard, calculate the absolute amount of lysine in the original sample. From this, the protein concentration can be determined based on the lysine content of the protein.
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate the application and precision of the L-Lysine-¹⁵N internal standard method for protein quantification.
Table 1: Absolute Quantification of Protein X in Different Cell Lysates
| Sample ID | ¹⁴N-Lysine Peak Area (Arbitrary Units) | ¹⁵N-Lysine Peak Area (Arbitrary Units) | Calculated Amount of Protein X (µg) |
| Control 1 | 1.25 x 10⁶ | 2.50 x 10⁶ | 5.0 |
| Control 2 | 1.30 x 10⁶ | 2.50 x 10⁶ | 5.2 |
| Control 3 | 1.22 x 10⁶ | 2.50 x 10⁶ | 4.9 |
| Control Mean ± SD | 5.0 ± 0.15 | ||
| Treated 1 | 2.45 x 10⁶ | 2.50 x 10⁶ | 9.8 |
| Treated 2 | 2.55 x 10⁶ | 2.50 x 10⁶ | 10.2 |
| Treated 3 | 2.48 x 10⁶ | 2.50 x 10⁶ | 9.9 |
| Treated Mean ± SD | 10.0 ± 0.21 |
A known amount of ¹⁵N-labeled Protein X was added to each sample as an internal standard.
Table 2: Relative Quantification of Protein Abundance Changes Upon Drug Treatment
| Protein ID | Gene Name | Control (Heavy/Light Ratio) | Treated (Heavy/Light Ratio) | Fold Change (Treated/Control) | p-value |
| P12345 | Protein A | 1.02 ± 0.05 | 2.51 ± 0.12 | 2.46 | <0.01 |
| Q67890 | Protein B | 0.98 ± 0.08 | 0.52 ± 0.06 | 0.53 | <0.01 |
| A1B2C3 | Protein C | 1.05 ± 0.07 | 1.09 ± 0.09 | 1.04 | >0.05 |
Data represents the mean ± standard deviation from three biological replicates.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in a typical SILAC experiment where the L-Lysine-¹⁵N internal standard is used to quantify changes in protein expression in response to a stimulus.
Caption: Logic diagram of a SILAC experiment.
Revolutionizing Quantitative Proteomics: A Step-by-Step Guide to SILAC with L-Lysine-¹⁵N₂
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and accurate mass spectrometry (MS)-based technique for the quantitative analysis of proteomes.[1][2] By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC allows for the precise relative quantification of thousands of proteins between different cell populations.[1][2] This document provides a detailed, step-by-step guide for performing a SILAC experiment using L-Lysine-¹⁵N₂ for researchers, scientists, and drug development professionals.
Principle of SILAC
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid.[3] One population is cultured in "light" medium containing the natural, unlabeled amino acid (e.g., L-Lysine), while the other is cultured in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., L-Lysine-¹⁵N₂).[3] Over several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population.[4] Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested. The resulting peptide pairs (light and heavy) are chemically identical but differ in mass, allowing for their relative abundance to be accurately determined by mass spectrometry.[5]
Data Presentation: Key Quantitative Parameters
Effective data analysis is crucial for a successful SILAC experiment. The following table summarizes key quantitative data and considerations:
| Parameter | Description | Typical Value/Consideration |
| Labeling Efficiency | The percentage of the proteome that has incorporated the heavy amino acid. | > 95% is required for accurate quantification.[4] |
| Heavy/Light (H/L) Ratio | The ratio of the signal intensity of the heavy-labeled peptide to its light counterpart. This ratio reflects the relative abundance of the protein between the two samples. | A ratio of 1 indicates no change in protein abundance. Ratios > 1 indicate upregulation, and ratios < 1 indicate downregulation. |
| Number of Quantified Proteins | The total number of proteins for which a reliable H/L ratio could be determined. | This can range from hundreds to thousands depending on the sample complexity and instrumentation. |
| p-value / Significance | A statistical measure to determine the significance of the observed H/L ratio changes. | A p-value < 0.05 is typically considered statistically significant. |
| Fold Change | The magnitude of the change in protein expression, often expressed as the log₂ of the H/L ratio. | Provides a more intuitive measure of the extent of upregulation or downregulation. |
Experimental Workflow
The SILAC workflow can be broadly divided into two main phases: the Adaptation (Labeling) Phase and the Experimental Phase.[1]
Caption: A flowchart illustrating the key stages of a SILAC experiment using L-Lysine-¹⁵N₂.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Labeling (Adaptation Phase)
The goal of this phase is to achieve near-complete incorporation of the heavy amino acid into the proteome of the experimental cell population.
-
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Lysine.
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids.[3]
-
"Light" L-Lysine (unlabeled).
-
"Heavy" L-Lysine-¹⁵N₂.
-
Penicillin-Streptomycin solution.
-
-
Protocol:
-
Prepare SILAC Media:
-
Light Medium: Supplement the lysine-deficient medium with "light" L-Lysine to a final concentration of 146 mg/L, 10% dFBS, and 1% Penicillin-Streptomycin.
-
Heavy Medium: Supplement the lysine-deficient medium with "heavy" L-Lysine-¹⁵N₂ to a final concentration of 148 mg/L (adjusting for the mass difference), 10% dFBS, and 1% Penicillin-Streptomycin.
-
-
Cell Culture:
-
Verify Labeling Efficiency:
-
After 5-6 passages, harvest a small aliquot of the "heavy" labeled cells.
-
Extract proteins, perform a quick in-gel or in-solution digest, and analyze by mass spectrometry to confirm that the labeling efficiency is >95%.
-
-
Experimental Treatment and Cell Harvest
-
Protocol:
-
Once labeling is complete, apply the desired experimental treatment (e.g., drug treatment, growth factor stimulation) to the "heavy" labeled cells. The "light" labeled cells will serve as the control (untreated) population.
-
After the treatment period, harvest both the "light" and "heavy" cell populations. This can be done by trypsinization for adherent cells or centrifugation for suspension cells.
-
Count the cells from each population accurately.
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio. This early mixing minimizes experimental variability.[6]
-
Protein Extraction and Digestion
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade Trypsin.
-
Formic acid.
-
-
Protocol:
-
Cell Lysis: Resuspend the combined cell pellet in lysis buffer and incubate on ice. Sonicate or pass through a fine-gauge needle to ensure complete lysis.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of urea or other denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptide mixture using a C18 desalting column.
-
Mass Spectrometry and Data Analysis
-
Protocol:
-
LC-MS/MS Analysis: Analyze the cleaned peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[7]
-
Data Analysis: Use specialized software (e.g., MaxQuant) for peptide identification and quantification.[8] The software will identify peptide pairs and calculate the H/L ratios for each protein.
-
Statistical Analysis: Perform statistical tests to identify proteins with significantly altered expression levels.
-
Application Example: Investigating the EGFR Signaling Pathway
SILAC is an excellent method for studying dynamic cellular processes like signal transduction. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival, is a common target for such studies.[9][10]
Caption: A simplified diagram of the EGFR signaling cascade, highlighting key protein interactions.
By using SILAC, researchers can quantify changes in the abundance of key proteins in this pathway (e.g., EGFR, Grb2, Akt, ERK) in response to EGF stimulation or inhibitor treatment. This provides valuable insights into the dynamic regulation of the signaling network.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. thermofisher.com [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. nautilus.bio [nautilus.bio]
L-Lysine-¹⁵N₂ Dihydrochloride for In Vivo Metabolic Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. Its principles can be extended to living organisms, a method often referred to as in vivo SILAC or Stable Isotope Labeling in Mammals (SILAM). This approach enables the accurate quantification of protein expression and turnover in tissues under various physiological or pathological conditions. L-Lysine, an essential amino acid for mammals, is an ideal candidate for metabolic labeling as it is exclusively acquired through diet and incorporated into newly synthesized proteins.[1] L-Lysine-¹⁵N₂ dihydrochloride serves as a "heavy" amino acid that can be distinguished from its unlabeled "light" counterpart by mass spectrometry.
This document provides detailed application notes and protocols for the use of L-Lysine-¹⁵N₂ dihydrochloride for in vivo metabolic labeling, primarily focusing on mouse models. These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in proteomics, drug discovery, and preclinical research.
Principle of In Vivo Metabolic Labeling with L-Lysine-¹⁵N₂
The core principle involves replacing the natural L-Lysine in an animal's diet with L-Lysine-¹⁵N₂ dihydrochloride. Over time, as proteins are synthesized, the heavy ¹⁵N isotope is incorporated into the proteome of all tissues.[2][3] Once a high level of incorporation is achieved, this "heavy" animal can serve as an internal standard. Tissues from this labeled animal can be mixed with tissues from an unlabeled ("light") animal that has undergone a specific experimental treatment. By analyzing the mixed sample with mass spectrometry, the relative abundance of proteins between the two conditions can be accurately quantified by comparing the signal intensities of the heavy and light peptide pairs.[2][4]
Applications in Research and Drug Development
-
Quantitative Proteomics: Accurately quantify changes in protein expression in response to drug treatment, disease progression, or genetic modification.[2][4]
-
Protein Turnover Studies: Determine the synthesis and degradation rates of proteins in different tissues.[5]
-
Biomarker Discovery: Identify potential protein biomarkers for disease diagnosis, prognosis, or drug efficacy.
-
Pharmacodynamics: Elucidate the molecular mechanisms of drug action by observing changes in the proteome of target tissues.
-
Toxicology Studies: Assess the off-target effects of drug candidates by monitoring global protein expression changes.
Quantitative Data Summary
The efficiency and duration of labeling are critical parameters for successful in vivo metabolic labeling. The following tables provide a summary of expected quantitative data based on studies using stable isotope-labeled lysine in mice.
Table 1: Recommended Dietary Composition for ¹⁵N-Lysine Labeling
| Component | Amount per kg of Diet | Notes |
| L-Lysine-¹⁵N₂ Dihydrochloride | 8 - 12 g | This concentration has been shown to be effective for achieving high incorporation rates. The exact amount can be adjusted based on the specific diet formulation.[6] |
| Lysine-free amino acid mixture | Variable | A complete amino acid mix, excluding lysine, is required to ensure the animal's nutritional needs are met. |
| Carbohydrates, Fats, Vitamins, & Minerals | Standard formulation | Should follow standard rodent diet formulations to maintain animal health. |
Table 2: Time-Dependent Incorporation of ¹⁵N-Labeled Amino Acids in Mouse Tissues
| Tissue | Labeling Duration (days) | Approximate ¹⁵N Incorporation (%) | Reference(s) |
| Plasma | 5 | ~60% | [2] |
| 14 | ~80% | [2] | |
| 28 | >90% | [2] | |
| 56 | >95% | [2] | |
| Brain | 14 | ~75% | [2] |
| 28 | ~85% | [2] | |
| 56 | >90% | [2] | |
| Liver | 14 | >90% | [6] |
| 30 | >95% | [5] | |
| Heart | 28 | ~90% | [2] |
| 60 | >95% | [5] | |
| Muscle | 30 | ~85% | [5] |
| 60 | >90% | [5] |
Note: Incorporation rates can vary depending on the specific diet, the age of the animal, and the protein turnover rate in the specific tissue.
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Mice
This protocol describes the generation of a "heavy" mouse by feeding it a diet containing L-Lysine-¹⁵N₂ dihydrochloride.
Materials:
-
L-Lysine-¹⁵N₂ dihydrochloride
-
Lysine-free rodent diet powder
-
Standard rodent diet (for control animals and adaptation)
-
C57BL/6 mice (or other strain of interest)
-
Metabolic cages (optional, for monitoring food intake)
Procedure:
-
Diet Preparation:
-
Thoroughly mix the L-Lysine-¹⁵N₂ dihydrochloride with the lysine-free diet powder. A common concentration is 10 g of labeled lysine per 1000 g of diet.[7]
-
Prepare a corresponding "light" diet by mixing the same amount of unlabeled L-Lysine dihydrochloride with the lysine-free powder.
-
The diet can be provided as a powder or pressed into pellets.[7][8]
-
-
Animal Adaptation (Crucial for Health):
-
Sudden changes in diet can cause stress and weight loss in mice.[2]
-
Gradually acclimate the mice to the custom diet. Start by mixing the standard chow with the "light" custom diet in increasing proportions over one to two weeks.
-
-
Labeling Phase:
-
Once adapted, switch the experimental group of mice to the "heavy" ¹⁵N-Lysine diet.
-
House the mice with free access to the heavy diet and water.
-
The labeling period will depend on the tissues of interest and their protein turnover rates (refer to Table 2). For many tissues, a labeling period of 8-12 weeks is sufficient to achieve >95% incorporation.[3][6] For studies requiring fully labeled animals, generational labeling (maintaining mice on the diet for multiple generations) can achieve nearly 99% incorporation.[5]
-
-
Monitoring:
-
Monitor the health and weight of the mice regularly.
-
To check the incorporation efficiency, small blood samples can be taken periodically and analyzed by mass spectrometry.[7]
-
Protocol 2: Tissue Harvesting and Protein Extraction
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer, or Urea/Thiourea buffer for more stringent extraction)[7]
-
Protease and phosphatase inhibitor cocktails
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
Procedure:
-
Tissue Collection:
-
Euthanize the "heavy" and "light" mice according to approved animal protocols.
-
Quickly dissect the tissues of interest.
-
Wash the tissues with ice-cold PBS to remove any blood.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until further processing.[9]
-
-
Tissue Homogenization and Lysis:
-
For quantitative comparison, mix the "heavy" and "light" tissues at a 1:1 weight ratio before homogenization.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the tissue.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Protein Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[10]
-
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin/Lys-C mix, sequencing grade
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns or tips
Procedure:
-
Reduction and Alkylation:
-
Take a defined amount of protein lysate (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20-25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants (e.g., urea, if used in the lysis buffer).
-
Add trypsin or a Trypsin/Lys-C mix at a ratio of 1:50 or 1:100 (enzyme:protein, w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample to pellet any insoluble material.
-
Desalt the peptides using a C18 column or tip according to the manufacturer's instructions. This step removes salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Lysine Catabolism Pathway
Caption: Major pathways of L-Lysine catabolism in mammals.
Experimental Workflow for In Vivo ¹⁵N-Lysine Labeling and Proteomic Analysis
Caption: Workflow from animal labeling to data analysis.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. asahiworks.jp [asahiworks.jp]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses [pubmed.ncbi.nlm.nih.gov]
- 5. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msbioworks.com [msbioworks.com]
- 7. researchgate.net [researchgate.net]
- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Preparation of Tissue Sections for Proteomic Analysis [protocols.io]
Application Notes and Protocols for LC-MS/MS Analysis of L-Lysine-¹⁵N Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations.[1] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth. When combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), SILAC enables precise and robust quantification of thousands of proteins in a single experiment.
This document provides detailed application notes and protocols for the use of L-Lysine-¹⁵N (¹⁵N-Lys) as the metabolic label for quantitative proteomics studies. While SILAC often employs doubly labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine), the use of singly labeled ¹⁵N-Lysine offers a cost-effective alternative for robust quantitative analysis. Here, we outline the complete workflow, from cell culture and labeling to data analysis and interpretation, with a focus on providing practical guidance for researchers.
Key Principles of ¹⁵N-Lysine Labeling
In a typical binary SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid. In this case, the "light" medium contains the natural, unlabeled L-Lysine, while the "heavy" medium is supplemented with L-Lysine in which the nitrogen atoms have been replaced with the ¹⁵N isotope.
After a sufficient number of cell divisions (typically at least five to six), the proteome of the "heavy" cell population will be almost entirely composed of proteins containing ¹⁵N-Lysine.[2] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS.
Since chemically identical peptides with different isotopic labels co-elute during liquid chromatography, the mass spectrometer can distinguish between the "light" and "heavy" peptide pairs based on their mass difference. The ratio of the signal intensities of the heavy and light peptides accurately reflects the relative abundance of the corresponding protein in the two cell populations.
Experimental Workflow Overview
The overall experimental workflow for a quantitative proteomics experiment using ¹⁵N-Lysine labeling is depicted below. This workflow can be adapted for various experimental designs, including time-course studies, dose-response experiments, and the analysis of protein-protein interactions.
Detailed Protocols
Protocol 1: Cell Culture and Metabolic Labeling with ¹⁵N-Lysine
Materials:
-
SILAC-grade cell culture medium deficient in L-Lysine (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Lysine (light)
-
L-Lysine-¹⁵N₂-HCl (heavy)
-
Penicillin/Streptomycin solution
-
Cells of interest
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the L-Lysine-deficient medium according to the manufacturer's instructions. Supplement with dFBS to the desired concentration (e.g., 10%), Penicillin/Streptomycin, and "light" L-Lysine to the normal physiological concentration.
-
Heavy Medium: Reconstitute the L-Lysine-deficient medium as above. Supplement with dFBS, Penicillin/Streptomycin, and "heavy" L-Lysine-¹⁵N₂-HCl to the same final concentration as the light L-Lysine.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the ¹⁵N-Lysine.[2]
-
Culture a parallel population of cells in the "light" medium.
-
Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.
-
-
Labeling Efficiency Check (Optional but Recommended):
-
After 5-6 doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a quick in-gel or in-solution digest, and analyze by LC-MS/MS.
-
Analyze the data to confirm that the labeling efficiency is >97-98%.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Cell Harvest and Lysis:
-
After experimental treatment, wash the "light" and "heavy" cell populations with ice-cold PBS.
-
Combine the cell pellets from the two populations at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
In-solution Protein Digestion:
-
Dilute the protein sample with ammonium bicarbonate to reduce the concentration of detergents.
-
Add MS-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[3]
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Typical Parameters:
-
LC Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from ~2% to ~40% mobile phase B over 60-120 minutes.
-
MS Acquisition Mode: Data-Dependent Acquisition (DDA)
-
Full MS Scan Range: m/z 350-1500
-
Resolution: 60,000-120,000 for MS1 scans
-
TopN: Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD)
Protocol 4: Data Analysis
Software:
-
MaxQuant, Proteome Discoverer, or similar software for peptide identification and quantification.
Workflow:
-
Database Searching:
-
Search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Set oxidation of methionine and ¹⁵N-Lysine as variable modifications.
-
-
Quantification:
-
The software will identify peptide pairs with the characteristic mass shift of ¹⁵N-Lysine.
-
The heavy/light (H/L) ratio for each peptide pair is calculated based on the area under the curve of their respective extracted ion chromatograms.
-
Protein ratios are then calculated by averaging the H/L ratios of all unique peptides identified for that protein.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and organized manner. Below is an example of a table summarizing the quantification results for proteins identified in a hypothetical experiment investigating the effect of a drug on a specific cell line.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.45 | 0.005 | Downregulated |
| Q06609 | STAT3 | Signal transducer and activator of transcription 3 | 1.89 | 0.012 | Upregulated |
| P16473 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.15 | 0.45 | Unchanged |
Visualization of Signaling Pathways
Graphviz can be used to visualize signaling pathways and protein-protein interaction networks identified from the quantitative proteomics data. The following DOT script generates a simplified diagram of a hypothetical signaling pathway where ¹⁵N-Lysine labeling was used to identify changes in protein abundance upon growth factor stimulation.
Conclusion
LC-MS/MS analysis of ¹⁵N-Lysine labeled peptides is a robust and reliable method for quantitative proteomics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding global protein dynamics. By following these detailed procedures, scientists can obtain high-quality, quantitative data to gain deeper insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions.
References
- 1. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: SILAC L-Lysine-15N Dihydrochloride Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments involving incomplete L-Lysine-15N dihydrochloride labeling.
Troubleshooting Guides
This section provides solutions to common problems encountered during SILAC labeling with this compound.
Problem: Low or Incomplete Labeling Efficiency
Symptoms:
-
Mass spectrometry data shows a significant proportion of "light" peptides in the heavy-labeled sample.
-
SILAC ratios are skewed, leading to inaccurate protein quantification.[1][2]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >95% incorporation.[3][4] For slow-growing cell lines, a longer duration or more passages may be necessary.[5] |
| Presence of Unlabeled Lysine | Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled free amino acids.[1][3] Ensure the base medium is completely deficient in light lysine. |
| Incorrect Amino Acid Concentration | Use the recommended concentration of this compound for your specific cell line and medium. While standard concentrations are available, optimization may be required. |
| Amino Acid Conversion | While less common for lysine compared to arginine-to-proline conversion, some metabolic pathways could potentially alter the labeled lysine. If suspected, metabolic pathway inhibitors could be cautiously explored, though this is not a standard SILAC practice. |
| Mycoplasma Contamination | Mycoplasma can interfere with amino acid metabolism. Regularly test cell cultures for mycoplasma contamination and treat if necessary. |
| Cellular Stress | Suboptimal culture conditions can affect protein turnover and amino acid incorporation. Maintain consistent and optimal cell culture conditions (e.g., confluency, pH, temperature). |
Problem: Arginine-to-Proline Conversion (When co-labeling with Arginine)
Symptom:
-
Mass spectra show "heavy" proline-containing peptides, complicating data analysis for proteins containing both arginine and proline.[6]
Possible Causes and Solutions:
| Cause | Solution |
| High Arginase Activity in Cell Line | Supplement the SILAC medium with unlabeled L-proline (e.g., 200 mg/L) to inhibit the conversion of labeled arginine to proline.[6] |
| High Concentration of Labeled Arginine | In some cell lines, reducing the concentration of heavy arginine in the medium can decrease the rate of conversion. |
| Genetic Makeup of the Cell Line | If proline conversion remains a significant issue, consider using cell lines with lower arginase activity or utilize data analysis strategies that account for the conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended incorporation efficiency for reliable SILAC quantification?
A greater than 95% incorporation of the isotope-labeled lysine into proteins is recommended for SILAC experiments to ensure accurate quantification.[4][7] Efficiencies below this can lead to an underestimation of protein upregulation and an overestimation of downregulation.
Q2: How can I check the incorporation efficiency of this compound?
To verify labeling efficiency, a small fraction of the heavy-labeled cells (e.g., 10^6 cells) can be harvested after the adaptation phase.[4][7] The proteins are then extracted, separated by SDS-PAGE, and a prominent band is excised for in-gel digestion and subsequent analysis by LC-MS/MS.[7][8] The mass spectra are then examined for the presence of light and heavy peptide pairs to calculate the percentage of incorporation.
Q3: Why is it crucial to use dialyzed fetal bovine serum (dFBS) in SILAC media?
Standard fetal bovine serum contains free amino acids, including unlabeled lysine, which will compete with the heavy this compound for incorporation into newly synthesized proteins.[1][3] This competition leads to incomplete labeling. Dialyzed FBS has had these small molecules, including free amino acids, removed.[1][3]
Q4: Can I use this compound for labeling non-dividing cells like primary neurons?
Standard SILAC is challenging in non-dividing cells due to the slow rate of protein turnover and the resulting incomplete labeling.[2] However, specialized SILAC techniques, such as pulse-SILAC (pSILAC), can be used to measure protein synthesis and degradation rates in these cell types.
Q5: What are the key differences between using L-Lysine-15N and other isotopes like 13C6-L-Lysine?
The primary difference is the mass shift they induce in peptides. The choice of isotope depends on the specific experimental design, such as the complexity of the multiplexing and the resolution of the mass spectrometer. L-Lysine-15N will introduce a different mass shift compared to 13C6-L-Lysine, which can be advantageous in certain multi-plex experiments to avoid overlapping isotopic envelopes.
Experimental Protocols
Protocol 1: SILAC Cell Culture and Labeling
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media using a base medium deficient in L-lysine and L-arginine.
-
For the "light" medium, supplement with unlabeled L-lysine and L-arginine to their normal physiological concentrations.
-
For the "heavy" medium, supplement with this compound and, if applicable, a heavy version of L-arginine.
-
Add 10% dialyzed fetal bovine serum and other necessary supplements like glutamine and antibiotics to both media.[5]
-
-
Cell Adaptation:
-
Experimental Treatment:
-
Once >95% incorporation is confirmed, the cells are ready for the experiment.
-
Apply the desired experimental treatment to one of the cell populations.
-
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protocol 2: In-Gel Tryptic Digestion
-
SDS-PAGE:
-
Separate the mixed protein lysate on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
-
Excision and Destaining:
-
Reduction and Alkylation:
-
Tryptic Digestion:
-
Peptide Extraction:
-
Sample Cleanup:
-
Resuspend the dried peptides in 0.1% formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Visualizations
Caption: A general workflow for a SILAC experiment.
Caption: A troubleshooting decision tree for incomplete SILAC labeling.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. In-gel digestion and extraction | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
troubleshooting arginine to proline conversion with 15N lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing stable isotope labeling for metabolic analysis. The following sections address specific issues related to troubleshooting the conversion of arginine to proline, particularly in the context of using a ¹⁵N lysine tracer.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the conversion of arginine to proline?
Arginine is converted to proline through a series of enzymatic reactions. First, the enzyme Arginase hydrolyzes arginine to produce ornithine and urea. Ornithine is then converted to glutamate-γ-semialdehyde by the enzyme Ornithine Aminotransferase (OAT). Glutamate-γ-semialdehyde exists in equilibrium with Pyrroline-5-Carboxylate (P5C). Finally, P5C is reduced to proline by the enzyme Pyrroline-5-Carboxylate Reductase (P5CR).[1][2][3]
Q2: Why is the arginine-to-proline conversion a problem in stable isotope labeling experiments?
In stable isotope labeling experiments, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), the conversion of a labeled amino acid to another can lead to inaccurate quantification.[4][5] If you are using heavy isotope-labeled arginine to track protein synthesis, its conversion to labeled proline will split the isotopic label between two different amino acid pools.[6] This can result in an underestimation of the abundance of heavy-labeled, proline-containing peptides, leading to errors in protein quantification.[5] This issue can affect a significant portion of the proteome, as over half of all tryptic peptides may contain proline.[4]
Q3: Can ¹⁵N from labeled lysine be incorporated into proline and interfere with my experiment?
Yes, it is metabolically plausible for the ¹⁵N label from lysine to be incorporated into proline, which could interfere with experiments tracing nitrogen metabolism. This transfer is not direct but can occur through the intersection of lysine catabolism with the precursors of proline synthesis.
There are two primary pathways for lysine degradation in mammals: the saccharopine pathway and the pipecolate pathway.[7][8]
-
Saccharopine Pathway: In this pathway, lysine and α-ketoglutarate are converted to saccharopine. The enzyme saccharopine dehydrogenase then hydrolyzes saccharopine to yield glutamate and α-aminoadipate-δ-semialdehyde.[9][10][11] The glutamate produced in this reaction can then serve as a direct precursor for proline synthesis.[12][13] If the lysine tracer is ¹⁵N-labeled, the nitrogen can be transferred to α-ketoglutarate to form ¹⁵N-glutamate, which can then be converted to ¹⁵N-proline.
-
Lysine Aminotransferase: L-lysine ε-aminotransferase catalyzes the transfer of the terminal amino group of L-lysine to α-ketoglutarate, producing L-glutamate and 2-aminoadipate 6-semialdehyde.[14] This reaction provides another route for the ¹⁵N label from lysine to enter the glutamate pool and subsequently be incorporated into proline.
Q4: How can I minimize or account for the conversion of arginine to proline?
Several strategies can be employed to mitigate the impact of arginine-to-proline conversion:
-
Supplementation with Unlabeled Proline: Adding a high concentration of unlabeled proline to the cell culture medium can inhibit the conversion of labeled arginine to proline through feedback inhibition of the metabolic pathway.[4][15]
-
Genetic Knockout: Deleting the genes that encode for enzymes in the arginine catabolism pathway, such as arginase or ornithine aminotransferase, can effectively abolish the conversion.[4]
-
Computational Correction: Specialized software can be used to analyze the mass spectrometry data and correct for the isotopic signal splitting caused by the conversion.[5]
-
Use of Alternative Labeled Amino Acids: If the conversion is a significant and unmanageable issue, consider using a different labeled amino acid that is not metabolically linked to proline.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Unexpected ¹⁵N enrichment in proline when using a ¹⁵N lysine tracer.
Possible Cause: As detailed in FAQ Q3, the ¹⁵N label from lysine can be transferred to glutamate, a precursor of proline, through the saccharopine pathway of lysine catabolism or via the action of lysine aminotransferases.
Solution:
-
Confirm the Metabolic Link: Review the known metabolic pathways of your specific cell line or organism to confirm the activity of the saccharopine pathway and lysine aminotransferases.
-
Quantify the Label Transfer: Perform a pilot experiment using ¹⁵N lysine and measure the isotopic enrichment in both the glutamate and proline pools to determine the extent of the label transfer.
-
Metabolic Network Modeling: For complex systems, consider using metabolic flux analysis (MFA) to model the flow of the ¹⁵N label through the interconnected pathways and quantify the contribution of lysine to proline synthesis.[16]
Problem 2: Inaccurate quantification of arginine-to-proline conversion due to potential interference from ¹⁵N lysine.
Possible Cause: If you are simultaneously tracing arginine-to-proline conversion (e.g., using ¹³C-arginine) and using a ¹⁵N lysine tracer for other purposes, the potential incorporation of ¹⁵N into proline can complicate the mass isotopomer distribution of proline, leading to inaccurate quantification of the conversion rate from arginine.
Solution:
-
Isotopic Labeling Strategy: Design your experiment to use isotopic labels that can be distinguished by mass spectrometry. For example, use ¹³C-labeled arginine and ¹⁵N-labeled lysine. This will allow you to differentiate the contribution of each precursor to the proline pool.
-
Mass Isotopomer Distribution Analysis (MIDA): Utilize MIDA to deconvolve the mass spectra of proline and determine the fractional contribution of each labeled precursor (arginine and lysine) to its synthesis.
-
Control Experiments: Run parallel experiments with only one labeled tracer at a time (either labeled arginine or labeled lysine) to establish the baseline conversion and transfer rates individually.
Quantitative Data Summary
The extent of arginine-to-proline conversion can vary significantly between different cell lines. The following table summarizes reported conversion rates.
| Cell Line | Arginine to Proline Conversion Rate | Reference |
| Fission Yeast (S. pombe) | Extremely high, with label in essentially all of the proline pool | [4] |
| Mammalian Cells (general) | Typically 10-25% of the total proline pool contains the label | [4] |
| PC12 Cells | Not prominent | [5] |
| HeLa Cells | Can consume an average of 28% of the monoisotopic signal of the heavy arginine peptide | [6] |
Experimental Protocols
Protocol: Tracing Arginine-to-Proline Conversion with a ¹⁵N Lysine Tracer using LC-MS/MS
This protocol outlines a general workflow for quantifying the conversion of arginine to proline while monitoring for potential label transfer from ¹⁵N lysine.
1. Cell Culture and Isotope Labeling:
- Culture cells in a medium containing your desired concentrations of ¹³C-labeled L-arginine and ¹⁵N-labeled L-lysine.
- Include a control group with unlabeled arginine and lysine.
- Ensure cells undergo at least five to six doublings to achieve near-complete incorporation of the stable isotopes.[17]
2. Sample Preparation:
- Metabolite Extraction:
- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold methanol (-80°C) containing an internal standard (e.g., L-proline-¹³C₅,¹⁵N) to quench metabolism and extract metabolites.[18]
- Incubate on ice for 10 minutes.
- Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
- Vortex and centrifuge at high speed at 4°C.
- Collect the supernatant for LC-MS/MS analysis.[19]
- Protein Hydrolysis (for analyzing amino acid incorporation into protein):
- After metabolite extraction, the protein pellet can be hydrolyzed.
- Perform acid hydrolysis using 6 M HCl at 110°C for 24 hours.[1]
- Dry the hydrolysate under a stream of nitrogen.
3. Derivatization (for GC-MS analysis, if applicable):
- Amino acids are polar and non-volatile, often requiring derivatization for GC-MS analysis.[1] Common methods include silylation or esterification followed by trifluoroacetylation.[20]
- For LC-MS/MS, derivatization is often not necessary for these amino acids.[21]
4. LC-MS/MS Analysis:
- Use a suitable liquid chromatography method to separate the amino acids. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective.
- Perform mass spectrometry in positive ion mode.
- Set up multiple reaction monitoring (MRM) transitions for the different isotopologues of arginine, ornithine, glutamate, proline, and lysine.
5. Data Analysis:
- Quantify the peak areas for each isotopologue.
- Calculate the fractional isotopic enrichment for each amino acid.
- Use the enrichment data to calculate the rate of arginine-to-proline conversion and to determine the extent of ¹⁵N transfer from lysine to proline.
Signaling Pathway and Workflow Diagrams
Arginine to Proline Conversion Pathway
Caption: Metabolic pathway of arginine conversion to proline.
Lysine Catabolism and Potential Intersection with Proline Synthesis
Caption: Intersection of lysine catabolism with proline synthesis.
Experimental Workflow for Isotope Tracing
Caption: General workflow for stable isotope tracing experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 8. scispace.com [scispace.com]
- 9. Mechanism of saccharopine dehydrogenase: The last enzyme in the lysine biosynthetic pathway in Saccharomyces cerevisiae. [shareok.org]
- 10. Saccharopine dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 12. Biosynthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Lysine-15N Incorporation in Mammalian Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of L-Lysine-15N in mammalian cells for quantitative proteomics, primarily using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Troubleshooting Guides
This section addresses specific issues that may arise during your SILAC experiments, presented in a question-and-answer format.
Question: Why is my L-Lysine-15N incorporation efficiency below the expected >95%?
Answer: Low incorporation efficiency is a common issue that can significantly impact the accuracy of quantitative proteomics data.[1] Several factors can contribute to this problem. The troubleshooting decision tree below can help you diagnose the root cause.
Question: I'm observing unexpected mass shifts in my peptides, particularly those containing proline. What could be the cause?
Answer: This is likely due to the metabolic conversion of heavy arginine to heavy proline by some cell lines.[2][3] This phenomenon can lead to an underestimation of the abundance of "heavy" proline-containing peptides and complicates data analysis.[2][4]
Question: How can I prevent the conversion of heavy arginine to heavy proline?
Answer: The most effective and straightforward method is to supplement your SILAC medium with unlabeled L-proline.[2][3] Adding L-proline to the medium creates an excess of unlabeled proline, which inhibits the metabolic pathway that converts arginine to proline.[4] A concentration of 200 mg/L L-proline has been shown to render the conversion of arginine to proline completely undetectable in HeLa cells.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the minimum number of cell doublings required for complete labeling?
A1: To achieve nearly complete incorporation of the heavy amino acid (>95%), cells should be cultured in the SILAC medium for at least five to six doublings.[5][6][7] This ensures that the original "light" proteins are diluted out through cell division and protein turnover.
Q2: Is it necessary to use dialyzed fetal bovine serum (dFBS)?
A2: Yes, it is critical to use dialyzed FBS. Standard FBS contains endogenous "light" amino acids that will compete with the "heavy" labeled amino acids in your medium, leading to incomplete labeling.[1][8]
Q3: Can I use SILAC for primary cells or tissues?
A3: Traditional SILAC is challenging for primary cells that do not divide or have limited proliferation in culture.[5] It is not directly applicable to tissues. However, alternative strategies like "Super-SILAC" have been developed, which use a mixture of heavy-labeled cell lines as an internal standard for the quantification of proteins from tissues.[5]
Q4: What are the best "heavy" amino acids to use for SILAC?
A4: The most common choices are L-arginine and L-lysine.[5] This is because trypsin, the most frequently used protease in proteomics, cleaves proteins at the C-terminus of arginine and lysine residues. This ensures that nearly every resulting peptide will contain a labeled amino acid, making them suitable for quantification.[9]
Q5: How do I check for the incorporation efficiency of L-Lysine-15N?
A5: Before conducting the main experiment, it is advisable to perform a small-scale pilot study. Culture a small population of your cells in the "heavy" medium for the recommended number of doublings. Harvest the cells, extract the proteins, digest them with trypsin, and analyze the resulting peptides by mass spectrometry. By comparing the intensities of the "heavy" and "light" peptide pairs, you can calculate the incorporation efficiency.[10][11]
Data Presentation
L-Lysine-15N Incorporation Efficiency
| Cell Line | Number of Doublings | Reported Incorporation Efficiency | Reference(s) |
| Various Mammalian | 5 | >96.9% | [12] |
| Various Mammalian | 5 | >97% | [5] |
| Various Mammalian | 5 | Complete | [6] |
| Primary Endothelial | 2 | ~90% | [13] |
| HEK293 | 8 passages | >95% | [14] |
Arginine-to-Proline Conversion and Prevention
| L-Proline Concentration in Media | Average Monoisotopic Heavy Proline Peak (%) | Reference(s) |
| 0 mg/L (Standard SILAC Media) | 28% | [2] |
| 50 mg/L | 9% | [2] |
| 100 mg/L | 3% | [2] |
| 200 mg/L | 2% (undetectable) | [2][3] |
Experimental Protocols
Protocol 1: SILAC Media Preparation
-
Base Medium Selection : Start with a commercial SILAC medium that is deficient in L-lysine and L-arginine (e.g., DMEM for SILAC).[8][15]
-
Amino Acid Stock Solutions : Prepare 1000x stock solutions of "light" (unlabeled) and "heavy" (e.g., L-Lysine-15N) L-lysine and L-arginine in sterile phosphate-buffered saline (PBS).[12]
-
"Light" Medium Preparation : To the base medium, add "light" L-lysine and L-arginine from your stock solutions to their normal physiological concentrations.
-
"Heavy" Medium Preparation : To a separate batch of base medium, add "heavy" L-lysine-15N and "heavy" L-arginine to the same final concentrations as the "light" medium.
-
Proline Supplementation (Optional but Recommended) : To prevent arginine-to-proline conversion, add unlabeled L-proline to both "light" and "heavy" media to a final concentration of 200 mg/L.[2][3]
-
Serum Addition : Add dialyzed fetal bovine serum (dFBS) to a final concentration of 10-20%, depending on the cell line requirements.[8]
-
Complete Medium : Add other necessary supplements such as L-glutamine, penicillin-streptomycin, and sodium pyruvate.[15]
-
Sterilization : Sterile-filter the complete "light" and "heavy" media through a 0.22 µm filter.[15]
Protocol 2: Cell Culture and Labeling
-
Cell Adaptation : Culture your mammalian cells in the prepared "light" and "heavy" SILAC media for a minimum of five to six cell doublings to ensure complete incorporation of the labeled amino acids.[7]
-
Experimental Treatment : Once labeling is complete, apply your experimental treatment to the "heavy" labeled cells and the corresponding control treatment to the "light" labeled cells.
-
Cell Harvest : After treatment, harvest both cell populations.
-
Cell Counting and Mixing : Count the cells from each population and mix them at a 1:1 ratio.
-
Washing : Wash the combined cell pellet with ice-cold PBS to remove any residual media.
Protocol 3: Protein Extraction and Digestion
-
Cell Lysis : Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice to lyse the cells.
-
Protein Quantification : Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation :
-
Reduce the disulfide bonds in the proteins by adding a reducing agent like dithiothreitol (DTT) and incubating.
-
Alkylate the free sulfhydryl groups by adding an alkylating agent such as iodoacetamide (IAA) to prevent the reformation of disulfide bonds.[16]
-
-
Protein Digestion :
-
Dilute the protein sample to reduce the concentration of denaturants.
-
Add trypsin (or another suitable protease) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C to digest the proteins into peptides.[10]
-
-
Peptide Cleanup : Stop the digestion by adding an acid (e.g., formic acid). Clean up the resulting peptide mixture using a desalting column (e.g., C18) to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis : Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 15. usherbrooke.ca [usherbrooke.ca]
- 16. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
SILAC Sample Mixing Error Correction: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for sample mixing errors in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of quantification errors in SILAC experiments?
A1: The three main sources of quantification errors in SILAC are:
-
Incomplete incorporation of isotopic amino acids: If cells have not undergone enough doublings in the SILAC medium, a fraction of the proteome in the "heavy" labeled population will remain in a "light" state. This leads to an underestimation of protein upregulation and an overestimation of protein downregulation.[1][2]
-
Arginine-to-proline conversion: Some cell lines can metabolically convert heavy arginine to heavy proline.[2][3] This splits the mass spectrometry signal for proline-containing peptides, leading to inaccurate quantification.[3]
-
Experimental errors in sample mixing: Inaccurate protein concentration measurements before pooling the light and heavy cell lysates can lead to unequal mixing ratios, systematically skewing the final quantification results.[2][4]
Q2: How can I detect if I have a sample mixing error in my SILAC experiment?
A2: A skewed distribution of heavy-to-light (H/L) protein ratios is a primary indicator of a mixing error. In a typical experiment where most proteins are not expected to change in abundance, the distribution of log2(H/L) ratios should be centered around zero. A systematic shift away from zero suggests a mixing error or other systemic bias. Additionally, a significant "light" peptide signal in a "heavy"-only control sample points to incomplete labeling.[2]
Q3: What is a label-swap replicate, and how does it correct for experimental errors?
A3: A label-swap replicate is an experimental design where the labeling conditions are reversed. For example, in the initial experiment, the control sample is "light" and the treated sample is "heavy." In the label-swap replicate, the control sample is "heavy," and the treated sample is "light."[2][5] Averaging the protein ratios from these two experiments can effectively correct for systematic errors arising from incomplete labeling, arginine-to-proline conversion, and inaccurate sample mixing.[2][5]
Q4: How does arginine-to-proline conversion affect my data, and how can I correct for it?
A4: Arginine-to-proline conversion leads to the appearance of satellite peaks for proline-containing peptides in the mass spectra, which can affect up to half of all peptides in a proteomic experiment.[3] This splitting of the heavy peptide ion signal results in an underestimation of the heavy-labeled protein's abundance.[3]
There are several strategies to address this:
-
Proline Supplementation: Adding unlabeled proline (e.g., 200 mg/liter) to the SILAC medium can prevent the conversion of arginine to proline.[3]
-
Computational Correction: Specific software algorithms can be used to identify and correct for the split signals of proline-containing peptides during data analysis.[6]
-
Label-Swap Replication: As with other mixing errors, a label-swap design can help to average out the inaccuracies caused by this conversion.[2]
Q5: What is data normalization, and when should I use it?
A5: Data normalization is a computational approach used to adjust the distribution of protein ratios.[7] It is a widely adopted solution to correct for experimental errors, including sample mixing inaccuracies.[2] Normalization is typically performed by centering the distribution of log2 protein ratios to zero, often using methods like a 5% trimmed mean to minimize the effect of outliers.[7] While useful, it may not completely eliminate errors, especially in complex experiments.[2] For the most reliable results, it is recommended to use normalization in conjunction with a label-swap experimental design.[2][5]
Troubleshooting Guides
Issue 1: Skewed Distribution of Heavy-to-Light (H/L) Ratios
Symptoms:
-
The histogram of log2(H/L) protein ratios is not centered at zero.
-
Lower than expected H/L ratios for the majority of proteins.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Protein Quantification Before Mixing | Use a reliable protein quantification method (e.g., BCA assay) and perform multiple measurements to ensure accuracy before mixing the light and heavy cell lysates.[4] |
| Incomplete Labeling | Ensure cells have undergone at least five doublings in the SILAC medium for complete incorporation of heavy amino acids.[4] Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids from the medium.[8] |
| Systematic Bias | Perform a label-swap replicate experiment and average the ratios to correct for systematic errors.[2][5] |
Issue 2: Inaccurate Quantification of Proline-Containing Peptides
Symptoms:
-
Appearance of satellite peaks for proline-containing peptides in the mass spectra.
-
Quantification of known proline-containing proteins is inaccurate.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Line-Specific Metabolism | Some cell lines have higher arginase activity, leading to increased arginine-to-proline conversion. |
| High Arginine Concentration | Reducing the concentration of arginine in the SILAC medium can sometimes mitigate the conversion. |
| Lack of Proline in Medium | Supplement the SILAC medium with unlabeled proline to inhibit the metabolic conversion of arginine to proline.[3] |
| Data Analysis Does Not Account for Conversion | Use data analysis software that can account for the split signals of proline-containing peptides.[6] If this is not possible, consider excluding proline-containing peptides from quantification. |
Experimental Protocols
Protocol 1: Checking SILAC Incorporation Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the ratio of heavy to light peptides for a selection of identified proteins. The incorporation efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%. An incorporation efficiency of >97% is considered optimal for quantitative experiments.[4]
Protocol 2: Label-Swap Replication for Error Correction
-
Experiment 1 (Forward):
-
Culture control cells in "light" SILAC medium.
-
Culture treated cells in "heavy" SILAC medium.
-
Harvest cells, lyse, and quantify protein concentrations.
-
Mix equal amounts of protein from the control and treated samples.
-
Process the mixed sample for mass spectrometry analysis.
-
-
Experiment 2 (Reverse/Label-Swap):
-
Culture control cells in "heavy" SILAC medium.
-
Culture treated cells in "light" SILAC medium.
-
Harvest cells, lyse, and quantify protein concentrations.
-
Mix equal amounts of protein from the control and treated samples.
-
Process the mixed sample for mass spectrometry analysis.
-
-
Data Analysis:
-
Calculate the protein H/L ratios for both experiments.
-
For the label-swap experiment, invert the ratios (L/H).
-
Average the log2-transformed ratios for each protein from the two experiments to obtain the corrected, more accurate quantification.
-
Visualizations
Caption: General workflow for a standard SILAC experiment.
Caption: Workflow for a label-swap replicate experiment.
Caption: Decision tree for troubleshooting SILAC mixing errors.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Labeling with L-Lysine-¹⁵N
Welcome to the technical support center for metabolic labeling using L-Lysine-¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides, detailed experimental protocols, and visualizations to support your work.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during metabolic labeling experiments with L-Lysine-¹⁵N.
Q1: Why is my ¹⁵N-Lysine labeling efficiency below 98%?
A1: Incomplete labeling is a common issue in SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiments and can significantly impact quantitative accuracy.[1] Several factors can contribute to low incorporation efficiency.
Troubleshooting Steps:
-
Check for Unlabeled Lysine Sources:
-
Dialyzed Fetal Bovine Serum (FBS): Standard FBS contains high concentrations of unlabeled amino acids. Ensure you are using thoroughly dialyzed FBS to minimize the introduction of "light" lysine.
-
Culture Medium: Verify that the base medium is lysine-free before supplementing with ¹⁵N-Lysine. Some complex media formulations may contain trace amounts of unlabeled amino acids.[2]
-
-
Optimize Cell Culture Conditions:
-
Sufficient Cell Doublings: It typically takes at least five to six cell doublings for the cellular pool of "light" lysine to be replaced by the "heavy" ¹⁵N-Lysine. Ensure your cells have been cultured in the labeling medium for a sufficient period.
-
Cell Viability: Poor cell health can affect protein synthesis and amino acid uptake. Monitor cell viability and morphology throughout the labeling process.
-
-
Consider Intracellular Amino Acid Pools:
-
Some cell types maintain significant internal stores of amino acids, which can delay the complete incorporation of the labeled lysine. Extended culture in the labeling medium may be necessary.
-
Q2: I'm observing unexpected mass shifts in my peptides that don't correspond to ¹⁵N-Lysine incorporation. What could be the cause?
A2: Unexpected mass shifts are often due to metabolic conversion of labeled amino acids. While less common for lysine compared to arginine, it's a critical factor to investigate.
Troubleshooting Steps:
-
Investigate Arginine-to-Proline Conversion:
-
If you are also using labeled arginine in your experiment, a well-documented issue is the enzymatic conversion of arginine to proline by some cell lines (e.g., HeLa).[3][4] This can lead to the appearance of heavy proline in your peptides, complicating data analysis.[4][5]
-
Solution: Supplement your SILAC medium with a high concentration of unlabeled proline (e.g., 200 mg/L).[3][6] This will inhibit the pathway that converts arginine to proline without affecting arginine incorporation.[3]
-
-
Assess for Metabolic Scrambling:
-
Metabolic scrambling can occur where the ¹⁵N label from lysine is transferred to other amino acids.[2] This is a complex issue that can be cell-line dependent.
-
Solution: A thorough analysis of your mass spectrometry data is required to identify which other amino acids might be carrying the ¹⁵N label. If significant scrambling is detected, you may need to consider alternative labeling strategies or specific software tools that can account for this phenomenon.
-
Q3: My cells are growing poorly or dying after switching to the ¹⁵N-Lysine labeling medium. Is ¹⁵N-Lysine toxic?
A3: L-Lysine-¹⁵N itself is generally not toxic to cells.[7] However, issues with cell viability are often related to the overall composition of the custom-prepared labeling medium or the stress of adapting to a new environment.
Troubleshooting Steps:
-
Verify Media Formulation:
-
Ensure that all essential amino acids and other critical nutrients are present in your labeling medium at the correct concentrations. The omission of other essential components is a more likely cause of toxicity than the labeled lysine itself.
-
Confirm the quality and purity of the ¹⁵N-Lysine and other reagents used to prepare the medium.
-
-
Adapt Cells Gradually:
-
Some sensitive cell lines may benefit from a gradual adaptation to the labeling medium. You can start by mixing their regular medium with the labeling medium in increasing proportions (e.g., 25%, 50%, 75%, 100%) over several days.
-
-
Check for Contamination:
-
As with any cell culture experiment, rule out microbial contamination as a source of cell death.
-
Q4: How can I confirm that my labeling has reached completion?
A4: Verifying labeling efficiency is a critical step before proceeding with your quantitative proteomic analysis.
Verification Method:
-
Pilot Experiment and Mass Spectrometry Analysis:
-
Take a small aliquot of cells that have been cultured in the labeling medium for at least five to six doublings.
-
Extract proteins, digest them with trypsin, and analyze the peptides by mass spectrometry.
-
Search the data for peptides containing lysine. For each lysine-containing peptide, you should only observe the "heavy" isotopic peak. The absence of a corresponding "light" peak indicates complete labeling. An incorporation rate of over 98% is generally recommended for accurate quantification.[8]
-
II. Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to troubleshooting metabolic labeling experiments.
| Parameter | Typical Challenge | Recommended Value/Range | Key Considerations |
| ¹⁵N-Lysine Incorporation Efficiency | Incomplete Labeling | > 98% | Requires at least 5-6 cell doublings. Verify with a pilot MS experiment.[8] |
| Proline Supplementation (to prevent Arg-to-Pro conversion) | Inaccurate quantification due to metabolic conversion | 200 mg/L | Essential for cell lines with high arginine dehydrogenase activity.[3][6] |
| Cell Viability During Labeling | Apparent toxicity of labeling medium | > 90% | Poor viability is more likely due to media formulation issues than ¹⁵N-Lysine toxicity.[7] |
III. Experimental Protocols
Protocol: Standard SILAC Labeling with L-Lysine-¹⁵N
This protocol outlines a standard workflow for metabolic labeling of mammalian cells in culture.
Materials:
-
Lysine-free cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (FBS)
-
L-Lysine-¹⁵N (or other desired heavy isotope-labeled lysine)
-
"Light" L-Lysine (natural abundance)
-
L-Arginine (and/or labeled L-Arginine, if applicable)
-
L-Proline (optional, but recommended)
-
Phosphate-Buffered Saline (PBS)
-
Your mammalian cell line of interest
Procedure:
-
Media Preparation:
-
"Heavy" Medium: Prepare the lysine-free base medium according to the manufacturer's instructions. Supplement with dialyzed FBS, the heavy L-Lysine-¹⁵N, and any other required amino acids (e.g., L-Arginine). If using labeled arginine, add unlabeled proline to a final concentration of 200 mg/L.
-
"Light" Medium: Prepare the lysine-free base medium similarly, but supplement with the "light" L-Lysine.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of your cells.
-
For the "heavy" population, culture the cells in the "heavy" medium.
-
For the "light" population, culture the cells in the "light" medium.
-
Passage the cells for at least five to six doublings in their respective media to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Once labeling is complete, apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population and a vehicle control to the "light" population).
-
-
Sample Harvesting and Mixing:
-
Harvest the "heavy" and "light" cell populations separately.
-
Count the cells from each population.
-
Mix the two populations in a 1:1 ratio based on cell number.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer.
-
Quantify the total protein concentration.
-
Proceed with your standard proteomics sample preparation workflow, which typically involves protein reduction, alkylation, and tryptic digestion.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use appropriate software to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
-
IV. Visualizations
Diagrams of Key Processes
The following diagrams, generated using Graphviz, illustrate important workflows and pathways related to metabolic labeling.
Caption: A typical experimental workflow for a SILAC experiment using L-Lysine-¹⁵N.
Caption: The metabolic pathway of Arginine to Proline conversion, a common issue in SILAC.
Caption: A logical troubleshooting workflow for addressing low labeling efficiency.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
minimizing background noise in 15N NMR with L-Lysine
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in 15N NMR experiments, with a special focus on studies involving L-Lysine.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (SNR) inherently low in 15N NMR?
A1: The low signal-to-noise ratio in 15N NMR stems from two primary factors. Firstly, the natural abundance of the 15N isotope is only 0.36%.[1] Secondly, 15N has a low gyromagnetic ratio, which is about 10.14% that of 1H, making it significantly less sensitive.[1] Consequently, the signal-to-noise ratio for 1H is approximately 300 times greater than that of 15N at the same magnetic field strength.[1] To overcome this, isotopic labeling of proteins by expressing them in media containing 15N as the sole nitrogen source is a common practice.[1][2]
Q2: What makes observing L-Lysine side-chain NH3+ groups particularly challenging in 15N NMR?
A2: The primary challenge with L-Lysine side-chain NH3+ groups is their rapid hydrogen exchange with the solvent (water).[3][4] This rapid exchange leads to significant line broadening in conventional 1H-15N HSQC spectra, which can obscure the signals.[4][5] To mitigate this, experiments are often conducted at lower temperatures and pH.[3] However, low temperatures can, in turn, reduce the sensitivity of some experiments.[3]
Q3: What is the difference between HSQC and HMQC, and which is better for Lysine NH3+ groups?
A3: Both Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are 2D NMR experiments used to correlate the chemical shifts of two different nuclei, typically 1H and 15N. A specialized version of the HSQC, the Heteronuclear In-Phase Single Quantum Coherence (HISQC) experiment, is particularly advantageous for observing Lysine NH3+ groups.[4][5] This is because the HISQC experiment observes in-phase 15N transverse coherence, which is less affected by the rapid water exchange that causes line broadening in standard HSQC and HMQC experiments.[4][5] This results in sharper lines and higher signal intensities for the NH3+ cross-peaks.[4][5]
Q4: Can I run a 1D 15N NMR experiment?
A4: While possible, 1D 15N NMR is generally not recommended for unenriched samples due to its very low sensitivity.[6][7] For natural abundance samples, 2D experiments like the 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) are often preferred as they leverage the higher sensitivity of protons to detect the nitrogen signals.[6] These experiments typically require longer acquisition times, often running overnight.[6]
Q5: What are some common sources of background noise in 15N NMR?
A5: Background noise can arise from several sources, including the spectrometer electronics, improper sample preparation, and environmental factors. In some cases, what appears as background noise could be signals from atmospheric nitrogen if the sample is not properly degassed.[6] Additionally, artifacts can be introduced by pulse imperfections in the NMR sequence.[8]
Troubleshooting Guides
Issue: High Background Noise and Low Signal-to-Noise Ratio (SNR)
This guide provides a systematic approach to identifying and mitigating sources of noise in your 15N NMR experiments.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting workflow for high background noise in 15N NMR.
Quantitative Parameters for Noise Reduction
The following table summarizes key experimental parameters that can be adjusted to minimize background noise and improve spectral quality.
| Parameter | Recommended Value/Action | Rationale |
| Sample Concentration | 0.1 - 1.0 mM for proteins | Balances good signal with potential aggregation at higher concentrations. |
| Sample Volume | ~0.55 mL (for Bruker spectrometers) | Optimal filling height is crucial for effective shimming.[9] |
| Temperature | 10 °C (for Lysine NH3+) | Lower temperatures can reduce the rapid hydrogen exchange of Lysine side-chain protons, leading to sharper signals.[3] |
| pH | 5.8 (for Lysine NH3+) | A lower pH can also help to slow down hydrogen exchange rates.[4][5] |
| Number of Scans | Increase as needed | Signal averaging improves the signal-to-noise ratio.[10] |
| Acquisition Time | Extend to ~1.2 x T2 | Acquiring data up to this point generally improves the signal-to-noise ratio.[11] |
| Weighting Function | Exponential or Gaussian | Applying a weighting function to the FID can improve the signal-to-noise ratio at the expense of some resolution.[12] |
| Pulse Sequence | HISQC for Lysine NH3+ | This sequence is less sensitive to the rapid water exchange of Lysine side-chain protons, resulting in sharper peaks.[4][5] |
| Isotopic Labeling | Uniform 15N labeling | Essential for overcoming the low natural abundance of 15N and achieving adequate signal.[1][2] |
Experimental Protocols
Protocol: Optimized 15N-HSQC for a Protein with L-Lysine
This protocol outlines the key steps for acquiring a high-quality 15N-HSQC spectrum of a protein sample containing L-Lysine, with a focus on minimizing background noise.
1. Sample Preparation:
-
Protein Expression and Purification: Express the protein in a minimal medium containing 15NH4Cl as the sole nitrogen source to achieve uniform 15N labeling.
-
Buffer Preparation: Prepare a suitable buffer, for example, 20 mM Tris at pH 8.0. The choice of buffer is critical and should be optimized for protein stability.
-
Sample Concentration: Concentrate the protein to 0.1 - 1.0 mM.
-
Final Sample Preparation:
-
Dissolve the lyophilized 15N-labeled protein in the NMR buffer.
-
Ensure the final sample volume is optimal for your NMR tube and spectrometer (e.g., ~550 µL for a standard 5 mm tube).[9]
-
Thoroughly mix the sample to ensure homogeneity.[13]
-
Filter the sample using a syringe filter to remove any particulate matter.[9]
-
Transfer the filtered sample to a high-quality NMR tube.
-
2. Spectrometer Setup:
-
Tuning and Matching: Tune and match the probe to the 1H and 15N frequencies.
-
Shimming: Perform manual or gradient shimming to optimize the magnetic field homogeneity.
-
Temperature Control: Set the experiment temperature to 10°C to reduce hydrogen exchange of lysine side-chain protons.[3]
3. NMR Experiment Parameters (Example for a Bruker Spectrometer):
-
Pulse Sequence: Select a 15N-HSQC pulse sequence, preferably a HISQC variant for improved observation of Lysine NH3+ groups.[4][5]
-
Spectral Widths:
-
1H: ~12-16 ppm
-
15N: ~35-45 ppm
-
-
Number of Points:
-
1H (direct dimension): 1024-2048 complex points
-
15N (indirect dimension): 128-256 complex points
-
-
Number of Scans: Start with 8 or 16 scans and increase as needed to achieve the desired signal-to-noise ratio.
-
Relaxation Delay: Set to 1-1.5 seconds.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform in both dimensions.
-
Phasing: Manually phase the spectrum in both the 1H and 15N dimensions.
-
Baseline Correction: Apply a baseline correction to both dimensions to ensure a flat baseline.
-
Weighting Function: Apply a suitable weighting function (e.g., a squared sine-bell) to the FID before Fourier transformation to improve the signal-to-noise ratio.[12]
Experimental Workflow Diagram
Caption: A streamlined workflow for 15N NMR experiments.
References
- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. Effective strategy to assign 1H-15N heteronuclear correlation NMR signals from lysine side-chain NH3+ groups of proteins at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteronuclear NMR spectroscopy for lysine NH(3) groups in proteins: unique effect of water exchange on (15)N transverse relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Nitrogen NMR [chem.ch.huji.ac.il]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. CHAPTER-8 [cis.rit.edu]
- 11. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. University of Ottawa NMR Facility Blog: The Importance of Mixing Your NMR Samples [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: L-Lysine-¹⁵N SILAC Data Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common data analysis issues encountered during L-Lysine-¹⁵N Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in SILAC data analysis?
A1: The most significant sources of quantification errors in SILAC experiments include incomplete incorporation of the heavy isotope-labeled amino acids, the metabolic conversion of arginine to proline, and inaccuracies in the mixing of "light" and "heavy" cell populations.[1][2][3] These factors can lead to misleading protein expression ratios.
Q2: What is incomplete labeling and how does it affect my results?
A2: Incomplete labeling occurs when the cells in the "heavy" culture do not fully incorporate the stable isotope-labeled L-Lysine-¹⁵N.[4] This results in the presence of "light" versions of peptides in the heavy-labeled sample, leading to an underestimation of the heavy-to-light (H/L) ratio for upregulated proteins and an overestimation for downregulated proteins.[1][5] For accurate quantification, a labeling efficiency of at least 97% is recommended.[4][6]
Q3: What is Arginine-to-Proline conversion and why is it a problem?
A3: In some cell lines, the isotopically labeled "heavy" arginine can be metabolically converted into "heavy" proline.[1][7] This is problematic because it complicates the mass spectrometry data by splitting the signal for proline-containing peptides, which can lead to inaccurate protein quantification if not properly accounted for in the data analysis workflow.[7][8]
Q4: How can I check the incorporation efficiency of the heavy-labeled amino acids?
A4: Before conducting the main experiment, it is crucial to perform a small-scale pilot study.[4] Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings.[4] After this period, harvest the cells, extract the proteins, digest them into peptides, and analyze them by LC-MS/MS. By examining the mass spectra for peptides, you can determine the percentage of incorporation of the heavy amino acid. An incorporation rate of over 97% is desirable for accurate quantification.[4]
Q5: What is a label-swap experiment and why is it beneficial?
A5: A label-swap experiment is a type of biological replicate where the isotopic labels are reversed between the experimental conditions. For example, in one replicate, the control is "light" and the treatment is "heavy," while in the second replicate, the control is "heavy" and the treatment is "light." Averaging the protein ratios from these two experiments can effectively correct for experimental errors, including those arising from incomplete labeling and arginine-to-proline conversion, thereby increasing the reliability of your quantitative data.[1][2][3]
Troubleshooting Guides
Issue 1: My protein ratios are skewed, and I suspect incomplete labeling.
Symptoms:
-
A global trend of protein H/L ratios being compressed towards 1.
-
Known upregulated proteins show lower-than-expected fold changes.
-
Known downregulated proteins show smaller-than-expected fold changes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Labeling Efficiency | Re-analyze the raw data from your labeling efficiency pilot experiment (if performed). If not, run a small-scale culture to explicitly check the incorporation rate. | To confirm if incomplete labeling is the root cause. A labeling efficiency below 97% will significantly impact quantification.[4][6] |
| 2. Extend Labeling Time | Ensure cells have undergone at least five to six doublings in the SILAC medium. | This is generally sufficient to achieve >97% incorporation for most cell lines.[4] |
| 3. Use Dialyzed Serum | Confirm that you are using dialyzed fetal bovine serum (FBS) in your SILAC medium. | Standard FBS contains unlabeled amino acids that will compete with the heavy-labeled ones, leading to incomplete labeling.[6] |
| 4. Data Correction | If re-running the experiment is not feasible, computational methods can be used to correct for incomplete labeling, though this is a less ideal solution. | Software tools can attempt to mathematically correct for the contribution of the unlabeled peptides in the heavy sample.[3] |
| 5. Implement Label-Swap | For future experiments, design a label-swap replicate. | This is a robust experimental design to minimize the impact of incomplete labeling on your final results.[1][2] |
Issue 2: I am observing unexpected peptide masses and inconsistent ratios for certain proteins, possibly due to Arginine-to-Proline conversion.
Symptoms:
-
Proline-containing peptides show unexpected isotopic distributions in the "heavy" channel.
-
H/L ratios for proline-containing peptides are inconsistent with other peptides from the same protein.
-
Overall protein ratios appear distorted.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Supplement with Proline | Add a high concentration of unlabeled proline to your SILAC medium. | This can suppress the metabolic conversion of arginine to proline by providing an abundant source of proline.[8][9] |
| 2. Reduce Arginine Concentration | Lower the concentration of labeled arginine in the culture medium. | This can make the conversion to proline metabolically less favorable, though it may not completely prevent it.[7][10] |
| 3. Utilize Correction Algorithms | Employ data analysis software that can account for arginine-to-proline conversion. | Some software packages have specific algorithms to identify and correct for the mass shift caused by the conversion of heavy arginine to heavy proline.[11] |
| 4. Perform a Label-Swap | Incorporate a label-swap replicate in your experimental design. | Averaging the results from a label-swap experiment can help to mitigate the quantitative errors introduced by this conversion.[1][2] |
Experimental Protocols
Protocol 1: Assessment of Labeling Efficiency
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium containing L-Lysine-¹⁵N for a minimum of five cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. Manually inspect the spectra of several abundant peptides to determine the ratio of the heavy-labeled peptide peak to the light-labeled peptide peak. The labeling efficiency is calculated as: (Intensity of Heavy Peak) / (Intensity of Heavy Peak + Intensity of Light Peak) * 100%. An efficiency of >97% is recommended.
Protocol 2: Label-Swap Experimental Design
-
Experiment 1 (Forward):
-
Culture your control cells in "light" SILAC medium.
-
Culture your treated cells in "heavy" SILAC medium (L-Lysine-¹⁵N).
-
Mix equal amounts of protein from both populations, process, and analyze by LC-MS/MS.
-
-
Experiment 2 (Reverse):
-
Culture your control cells in "heavy" SILAC medium (L-Lysine-¹⁵N).
-
Culture your treated cells in "light" SILAC medium.
-
Mix equal amounts of protein from both populations, process, and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the protein H/L ratios for the "Forward" experiment.
-
Calculate the protein L/H ratios for the "Reverse" experiment and then invert them to get H/L ratios.
-
For each protein, average the H/L ratio obtained from the "Forward" and "Reverse" experiments. This averaged ratio is a more accurate representation of the true change in protein expression.
-
Visualizations
Caption: General workflow for a quantitative SILAC experiment.
Caption: The issue of arginine-to-proline conversion in SILAC.
Caption: Logical workflow of a label-swap experimental design.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Media for L-Lysine-¹⁵N Labeling
Welcome to the technical support center for L-Lysine-¹⁵N labeling in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of L-Lysine-¹⁵N labeling in cell culture?
A1: L-Lysine-¹⁵N labeling is a key component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique used for quantitative proteomics.[1][2][3] In SILAC, cells are grown in media where a natural ("light") essential amino acid is replaced by a "heavy," stable isotope-labeled version, such as L-Lysine-¹⁵N.[1][4] This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.[2][3]
Q2: Why are L-Lysine and L-Arginine the most commonly used amino acids for SILAC?
A2: L-Lysine and L-Arginine are frequently chosen because the proteolytic enzyme trypsin specifically cleaves proteins at the C-terminus of these residues.[1][4][5] This ensures that the vast majority of peptides generated for mass spectrometry analysis will contain at least one labeled amino acid, enabling accurate quantification.[4][5]
Q3: What is the required duration for complete labeling of the proteome?
A3: For most cell lines, such as HeLa and HEK293, at least 5 to 6 cell doublings are required to achieve near-complete (typically >95%) incorporation of the heavy isotope-labeled amino acids into the proteome.[1][6] It is crucial to verify the labeling efficiency by mass spectrometry before proceeding with the main experiment.[7]
Q4: Why is dialyzed serum used in SILAC media?
A4: Dialyzed fetal bovine serum (FBS) is used instead of regular FBS because the dialysis process removes free amino acids that would otherwise compete with the heavy isotope-labeled amino acids in the medium.[5] The presence of "light" amino acids from non-dialyzed serum would lead to incomplete labeling and inaccurate quantification.[5]
Q5: Can L-Lysine-¹⁵N labeling affect cell health and viability?
A5: Stable isotope-labeled amino acids are biochemically very similar to their natural counterparts and generally do not affect cell growth, morphology, or signaling pathways.[6] However, issues with the custom media formulation or insufficient adaptation of cells to the new medium can sometimes impact cell health. It is important to ensure the SILAC medium is properly supplemented and that cells are healthy and actively dividing during the adaptation phase.[7]
Troubleshooting Guide
Issue 1: Low Incorporation Efficiency of L-Lysine-¹⁵N
| Possible Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the heavy medium to achieve >95% incorporation. Monitor cell division and extend the labeling period if necessary.[1][6] |
| Presence of "Light" Lysine | Use dialyzed fetal bovine serum (dFBS) to eliminate free amino acids from the serum.[5] Ensure all media components are free of natural lysine. |
| Incorrect Amino Acid Concentration | Verify the final concentration of L-Lysine-¹⁵N in the medium. Prepare concentrated stock solutions to ensure accurate and consistent dosing.[5] |
| Cell Line Auxotrophy | Confirm that the cell line being used is auxotrophic for lysine, meaning it cannot synthesize its own and must obtain it from the medium.[7][8] |
Issue 2: Arginine-to-Proline Conversion
A known issue in SILAC experiments is the metabolic conversion of labeled arginine to labeled proline by some cell lines, which can complicate data analysis and lead to inaccurate quantification.[2][5][9][10][11]
| Possible Cause | Recommended Solution |
| High Arginase Activity in Cell Line | Some cell lines have high levels of arginase, which initiates the conversion of arginine to other amino acids like proline.[11] |
| Media Composition | The absence of proline in the culture medium can drive the metabolic pathway towards proline synthesis from arginine.[9] |
Solutions:
-
Supplement with Proline: Add unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium. This has been shown to prevent the conversion of arginine to proline without affecting labeling with heavy arginine.[9]
-
Reduce Arginine Concentration: In some cases, lowering the concentration of labeled arginine in the medium may help prevent its conversion to proline.[5]
-
Genetic Engineering: For some model organisms, deleting the genes involved in arginine catabolism, such as arginase, can abolish the conversion.[12]
Issue 3: Poor Cell Growth or Viability in SILAC Medium
| Possible Cause | Recommended Solution |
| Incomplete Medium Formulation | Ensure the SILAC medium is supplemented with all necessary components for your specific cell line, including glutamine, antibiotics, and dialyzed serum.[5] |
| Cellular Stress from Adaptation | Gradually adapt the cells to the SILAC medium. Start with a mix of standard and SILAC medium and progressively increase the proportion of SILAC medium over several passages. |
| Suboptimal Amino Acid Concentrations | While standard SILAC recipes provide a starting point, the optimal concentrations of lysine and arginine may vary between cell lines. If viability is an issue, consider titrating the amino acid concentrations. |
Experimental Protocols
Protocol 1: Preparation of SILAC Media
This protocol is for the preparation of 100 mL of "light" and "heavy" DMEM-based SILAC media.
Materials:
-
DMEM for SILAC (deficient in L-Lysine and L-Arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin/Streptomycin solution
-
L-Lysine (Light)
-
L-Lysine-¹⁵N₂ (Heavy)
-
L-Arginine (Light)
-
L-Proline (optional, for preventing conversion)
-
Sterile PBS
-
0.22 µm sterile filter
Stock Solutions: Prepare 100x or 1000x stock solutions of each amino acid in sterile PBS. For example, a 100x stock of L-Lysine for a final concentration of 146 mg/L would be 14.6 g/L.
Media Preparation Table:
| Component | Stock Conc. | Final Conc. | Volume for 100 mL LIGHT Medium | Volume for 100 mL HEAVY Medium |
| DMEM (Lys/Arg Free) | - | - | ~88 mL | ~88 mL |
| Dialyzed FBS | 100% | 10% | 10 mL | 10 mL |
| Penicillin/Streptomycin | 100x | 1x | 1 mL | 1 mL |
| L-Lysine (Light) | 100x (14.6 g/L) | 146 mg/L | 1 mL | - |
| L-Lysine-¹⁵N₂ (Heavy) | 100x (15.4 g/L) | 154 mg/L | - | 1 mL |
| L-Arginine (Light) | 100x (8.4 g/L) | 84 mg/L | 1 mL | 1 mL |
| L-Proline (optional) | 100x (20 g/L) | 200 mg/L | 1 mL | 1 mL |
Note: The final concentration of heavy lysine is adjusted to be equimolar to the light version.
Procedure:
-
Begin with the base volume of lysine- and arginine-deficient DMEM.
-
Add the appropriate volumes of dialyzed FBS and Penicillin/Streptomycin.
-
Add the required volumes of the "light" or "heavy" amino acid stock solutions to their respective media flasks.
-
If necessary, add the L-Proline stock solution.
-
Bring the final volume to 100 mL with the deficient DMEM.
-
Sterile-filter the complete media using a 0.22 µm filter.
-
Store the prepared media at 4°C, protected from light.
Protocol 2: SILAC Labeling and Sample Preparation
-
Adaptation: Culture cells in the "light" and "heavy" SILAC media for at least 5-6 cell doublings to ensure complete incorporation.[1][6] Maintain cells in a logarithmic growth phase.
-
Verification of Incorporation: After the adaptation period, harvest a small number of cells from both the "light" and "heavy" populations. Extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm labeling efficiency is >95%.[7]
-
Experimental Treatment: Once complete labeling is confirmed, apply the experimental condition (e.g., drug treatment) to one of the cell populations (typically the "heavy" labeled cells), while the other serves as a control.
-
Harvest and Lysis: Harvest the "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS.
-
Protein Quantification and Mixing: Lyse the cells and determine the protein concentration for each population. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Proceed with in-solution or in-gel trypsin digestion of the combined protein sample.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The relative quantification of proteins is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
Visualizations
Experimental Workflow for SILAC
Caption: A typical experimental workflow for a SILAC quantitative proteomics study.
Arginine to Proline Conversion Pathway
Caption: Metabolic pathway showing the conversion of heavy arginine to heavy proline.
References
- 1. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. chempep.com [chempep.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of L-Lysine-15N Dihydrochloride and 13C-Lysine for SILAC-Based Quantitative Proteomics
In the realm of quantitative proteomics, Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) stands as a powerful and widely adopted technique. This method relies on the metabolic incorporation of "heavy" amino acids into the entire proteome of living cells, allowing for the accurate relative quantification of protein abundance between different cell populations. The choice of isotopically labeled amino acids is critical to the success of a SILAC experiment. While various amino acids can be used, lysine and arginine are the most common due to the specificity of trypsin, the enzyme typically used to digest proteins into peptides for mass spectrometry analysis.[1][2]
This guide provides an objective comparison of two popular lysine variants for SILAC: L-Lysine-15N dihydrochloride and 13C-Lysine. We will delve into their respective performances, supported by experimental data, and provide detailed methodologies for key experimental protocols. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal isotopic label for their specific research needs.
Principle of SILAC
The fundamental principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural, most abundant isotopes (e.g., 12C and 14N), while the other population(s) are grown in "heavy" medium containing a stable, heavier isotope-labeled version of the same amino acid (e.g., 13C or 15N).[3][4] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[2] The cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are extracted and digested. The resulting peptides are analyzed by mass spectrometry. Because the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[1]
Core Comparison: L-Lysine-15N vs. 13C-Lysine
The primary distinction between L-Lysine-15N and 13C-Lysine lies in the specific isotope used for labeling and the resulting mass shift it imparts on the peptides.
-
This compound: In this variant, the two nitrogen atoms in the lysine molecule are replaced with the heavy isotope 15N.
-
13C-Lysine: Here, the six carbon atoms in the lysine backbone are replaced with the heavy isotope 13C.
The choice between these two can influence several aspects of the SILAC workflow, from the mass shift achieved to the complexity of the mass spectra.
Performance Metrics: A Tabular Comparison
The following table summarizes the key performance characteristics of L-Lysine-15N and 13C-Lysine in SILAC experiments. The data presented is a synthesis of typical results reported in the proteomics literature.
| Feature | This compound | 13C-Lysine (e.g., 13C6-Lysine) | Key Considerations |
| Isotopic Label | 15N | 13C | Both are stable, non-radioactive isotopes. |
| Number of Heavy Atoms | 2 | 6 | A higher number of heavy atoms leads to a larger mass shift. |
| Mass Shift per Lysine | +2 Da | +6 Da | A larger mass shift is generally preferred to avoid isotopic envelope overlap.[5] |
| Incorporation Efficiency | >95% | >95% | Both are efficiently incorporated into the proteome after ~5 cell doublings.[2][4] |
| Effect on Cell Growth | No significant effect | No significant effect | Stable isotopes are biochemically similar to their light counterparts.[6] |
| Metabolic Stability | High | High | Lysine is an essential amino acid and is not readily metabolized into other amino acids in mammalian cells. |
| Mass Spectrometry | Simpler isotopic clusters | More complex isotopic clusters | 13C has a higher natural abundance (1.1%) than 15N (0.37%), leading to a more complex natural isotopic distribution for 13C-labeled peptides. |
| Quantification Accuracy | High | High | Both provide accurate quantification, though the larger mass shift of 13C6-Lysine can be advantageous for complex samples. |
Experimental Data and Observations
Incorporation Efficiency
Achieving near-complete incorporation of the heavy amino acid is crucial for accurate SILAC quantification.[2] Studies utilizing either 15N- or 13C-labeled lysine consistently report incorporation efficiencies exceeding 95% after 5-6 cell doublings. This indicates that from a biological incorporation standpoint, both labels perform equally well. For instance, a study using 13C6-Lysine demonstrated near-complete incorporation in NIH 3T3 cells after 5 days.[7]
Mass Spectrometry Performance
The choice of isotope has a direct impact on the mass spectra. A larger mass difference between the light and heavy peptides is desirable to ensure clear separation of their isotopic envelopes, which simplifies data analysis and improves quantification accuracy.[5]
-
L-Lysine-15N: With a +2 Da shift per lysine, the separation between light and heavy peptide peaks is smaller.
-
13C6-Lysine: This provides a +6 Da shift, offering a more distinct separation.
For more complex experimental setups, such as triple-SILAC experiments (light, medium, and heavy), different isotopologues of lysine are used to achieve distinct mass shifts. For example, a "medium" label could be D4-Lysine (+4 Da), and a "heavy" label could be 13C6,15N2-Lysine (+8 Da).[8][9] This highlights the flexibility of using different isotopes to generate a range of mass shifts.
Experimental Protocols
Below are detailed protocols for key stages of a SILAC experiment, applicable to both L-Lysine-15N and 13C-Lysine labeling.
Cell Culture and Metabolic Labeling
This protocol outlines the steps for labeling cells in SILAC medium.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Lysine and L-Arginine.
-
"Heavy" L-Lysine (either this compound or 13C6-Lysine) and "Heavy" L-Arginine (optional, but recommended for comprehensive proteome coverage).
-
Cell line of interest.
Procedure:
-
Prepare SILAC Media:
-
Reconstitute the amino acid-deficient medium according to the manufacturer's instructions.
-
Supplement the medium with 10% dFBS.
-
For the "light" medium, add the "light" L-Lysine and L-Arginine to their normal physiological concentrations (e.g., ~146 mg/L for Lysine and ~84 mg/L for Arginine in DMEM).
-
For the "heavy" medium, add the "heavy" L-Lysine and L-Arginine to the same concentrations as the light counterparts.
-
-
Cell Adaptation and Labeling:
-
Experimental Treatment:
-
Once labeling is complete, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, with the "light" cells serving as a control).
-
Protein Extraction, Digestion, and Mass Spectrometry
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest the "light" and "heavy" cell populations.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[5]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio corresponds to the relative abundance of the protein in the two samples.
-
Visualizing SILAC Concepts
To further clarify the SILAC workflow and the metabolic pathways involved, the following diagrams are provided.
Caption: A generalized workflow for a SILAC experiment.
Caption: Simplified pathway of lysine incorporation into proteins.
Conclusion
Both this compound and 13C-Lysine are highly effective reagents for SILAC-based quantitative proteomics. The choice between them often comes down to the specific requirements of the experiment.
-
This compound is a suitable option for standard SILAC experiments, offering high incorporation efficiency and minimal impact on cell physiology. Its smaller mass shift results in simpler isotopic clusters in the mass spectra.
-
13C-Lysine (specifically 13C6-Lysine) provides a larger mass shift, which is advantageous for complex proteomic samples as it ensures better separation of light and heavy peptide signals, potentially leading to more confident quantification.
For most applications, the superior mass separation offered by 13C6-Lysine makes it a more versatile and often preferred choice. However, for specific experimental designs where a smaller mass shift is adequate or desired, L-Lysine-15N remains a viable and effective alternative. Ultimately, the decision should be guided by the complexity of the biological system under investigation and the capabilities of the mass spectrometry platform being utilized.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 10. usherbrooke.ca [usherbrooke.ca]
Validating SILAC Proteomics: A Comparative Guide for Researchers
In the realm of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for the accurate quantification of protein abundance. This guide provides a comprehensive comparison of methods to validate SILAC results obtained using L-Lysine-15N2, tailored for researchers, scientists, and drug development professionals. We will delve into alternative quantitative techniques and orthogonal validation methods, presenting supporting experimental data and detailed protocols.
Comparative Analysis of Quantitative Proteomic Strategies
SILAC, often employing heavy isotopes of lysine and arginine, is renowned for its high accuracy and precision, primarily because samples are combined at the very beginning of the experimental workflow, minimizing downstream variability.[1][2] However, its application is largely limited to cell culture systems.[1] For validation and as alternative approaches, Label-Free Quantification (LFQ) and Tandem Mass Tag (TMT) labeling are frequently considered.[3][4]
A systematic comparison of these methods in the context of studying the epidermal growth factor receptor (EGFR) signaling network revealed that while LFQ achieved superior protein coverage, SILAC demonstrated the highest precision and lowest technical variability, making it the preferred method for analyzing cellular signaling.[3][4] TMT, another popular labeling technique, showed the lowest coverage in this particular study.[3][4]
| Parameter | SILAC | Label-Free (LFQ) | Tandem Mass Tag (TMT) |
| Precision | Highest | Lower than SILAC | Variable |
| Protein Coverage | Good | Highest | Lowest |
| Technical Variability | Lowest | Higher than SILAC | Variable |
| Applicability | Primarily cell culture[1] | Wide range of samples | Wide range of samples |
| Multiplexing | Up to 3-plex typically[5] | Not applicable | Up to 18-plex or more |
| Cost | Moderate (reagents) | Low (no labels) | High (reagents) |
Orthogonal Validation of SILAC Data
While comparing SILAC with other mass spectrometry-based techniques is informative, orthogonal validation using non-MS methods is crucial for confirming the differential expression of key proteins.
Western Blotting: This is the most common method for validating SILAC results.[6][7] By using antibodies specific to the protein of interest, Western blotting provides a semi-quantitative measure of protein abundance that can be compared to the SILAC ratios. Numerous studies have demonstrated a strong correlation between SILAC quantification and Western blot analysis for a variety of proteins.[8][9]
Selected Reaction Monitoring (SRM): For a more targeted and sensitive mass spectrometry-based validation, SRM can be employed. This technique specifically monitors for the presence and abundance of a predefined set of peptides from the protein of interest, offering a higher degree of specificity and quantitative accuracy than traditional shotgun proteomics.[10]
| Validation Method | Principle | Advantages | Limitations |
| Western Blotting | Immunoassay using specific antibodies to detect proteins. | Widely available, relatively inexpensive, validates protein identity and quantity. | Semi-quantitative, dependent on antibody quality, low throughput. |
| Selected Reaction Monitoring (SRM) | Targeted mass spectrometry that selectively monitors specific peptide ions. | Highly sensitive and specific, accurate quantification, high reproducibility. | Requires prior knowledge of the protein and its peptides, lower throughput than shotgun proteomics. |
Experimental Protocols
Below are generalized protocols for a SILAC experiment and its validation by Western blotting, based on methodologies cited in the literature.
SILAC Experimental Protocol using L-Lysine-15N2
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the 'heavy' population, use a SILAC-specific DMEM/RPMI medium deficient in L-lysine. Supplement this medium with heavy L-Lysine (e.g., L-Lysine-13C6, 15N2).[5][11][12]
-
For the 'light' population, use the same medium supplemented with normal L-Lysine.
-
Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[13]
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., the 'heavy' labeled cells) while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the 'heavy' and 'light' lysates.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the mixed sample.
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using LC-MS/MS. The mass spectrometer will detect the mass difference between the heavy and light peptide pairs.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify peptides and quantify the heavy-to-light ratios, which reflect the relative abundance of the proteins.[13]
-
Western Blot Validation Protocol
-
Sample Preparation:
-
Take aliquots of the original 'heavy' and 'light' cell lysates (before mixing for SILAC).
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using software like ImageJ.[9]
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) to compare the relative protein abundance between the samples.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline the SILAC experimental workflow and a general validation workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Universal Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-Based Selected Reaction Monitoring (SRM) Approach for Verification of Breast Cancer-Related Protein Markers | Springer Nature Experiments [experiments.springernature.com]
- 11. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]
- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Quantification: Evaluating Alternatives to L-Lysine-15N SILAC
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the appropriate method is paramount for generating robust and reliable data. While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using L-Lysine-15N has long been a gold standard for its accuracy, several alternative methods have emerged, each with a unique set of strengths and weaknesses. This guide provides an objective comparison of prominent alternatives to L-Lysine-15N SILAC, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your specific research needs.
This guide will delve into the principles and performance of four key alternatives:
-
Isobaric Tagging: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
-
Stable Isotope Dimethyl Labeling
-
Label-Free Quantification (LFQ)
-
NeuCode SILAC
Comparative Analysis of Protein Quantification Methods
The choice of a quantitative proteomics strategy often involves a trade-off between accuracy, precision, throughput, and cost. The following tables summarize the key performance characteristics of the discussed methods.
| Feature | SILAC | TMT/iTRAQ | Dimethyl Labeling | Label-Free Quantification | NeuCode SILAC |
| Principle | Metabolic Labeling | Chemical Labeling (Isobaric) | Chemical Labeling (Isotopic) | No Labeling | Metabolic Labeling (Isotopic) |
| Sample Type | Proliferating cells in culture | Cells, Tissues, Biofluids | Cells, Tissues, Biofluids | Cells, Tissues, Biofluids | Proliferating cells in culture |
| Multiplexing | Up to 3-plex (common) | Up to 18-plex (TMTpro) | Up to 3-plex | Not applicable (sequential runs) | Up to 9-plex[1] |
| Quantification Level | MS1 | MS2/MS3 | MS1 | MS1 (Peak Intensity) or MS2 (Spectral Counting) | MS1 |
| Accuracy | High | Moderate to High | High | Moderate | High |
| Precision (CV) | High | High | Moderate | Lower | High |
| Dynamic Range | Wide | Narrower (Ratio Compression) | Wide | Wide | Wide |
| Cost | High (labeled media) | High (reagents) | Low | Low | High (labeled amino acids) |
Quantitative Performance Data
| Method | Number of Unique Peptides Identified | Coefficient of Variation (CV) | Notes |
| SILAC | 4106[2] | Typically low | Data from a comparative study with dimethyl labeling.[2] |
| Dimethyl Labeling | 3181[2] | Higher than SILAC | Showed a ~23% loss in peptide identifications compared to SILAC in the same study.[2] |
| TMT/iTRAQ | Lower than LFQ in some studies | Generally low within a multiplex set | Ratio compression can affect accuracy. |
| Label-Free (LFQ) | Higher than labeled methods in some studies | Higher run-to-run variability | Requires more replicates for statistical power. |
| NeuCode SILAC | Comparable to SILAC | Low | Combines the accuracy of SILAC with higher multiplexing. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of any quantitative proteomics experiment. Below are diagrams and protocols for the discussed techniques.
SILAC Experimental Workflow
Protocol for SILAC:
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal isotopic abundance amino acids (e.g., L-Lysine). The other population is grown in "heavy" SILAC medium where a specific amino acid is replaced with its stable isotope-labeled counterpart (e.g., L-Lysine-¹⁵N₂). Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.
-
Cell Lysis and Protein Extraction: After experimental treatment, harvest and lyse the cells separately using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
TMT/iTRAQ Experimental Workflow
Protocol for TMT/iTRAQ:
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., TMT¹⁰-126, TMT¹⁰-127N, etc.). This is a chemical reaction targeting primary amines (N-terminus and lysine side chains).
-
Sample Pooling: Combine equal amounts of the labeled peptide samples.
-
Fractionation (Optional but Recommended): To reduce sample complexity, the pooled peptide mixture can be fractionated using techniques like high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. During fragmentation (MS2), the isobaric tags release reporter ions of different masses.
-
Data Analysis: Identify peptides from the fragment spectra and quantify the relative protein abundance by comparing the intensities of the reporter ions.
Stable Isotope Dimethyl Labeling Workflow
Protocol for Stable Isotope Dimethyl Labeling:
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.
-
Reductive Dimethylation: Label the peptides from each sample via reductive amination using either "light" (CH₂O) or "heavy" (C²H₂O) formaldehyde and a reducing agent like sodium cyanoborohydride. This reaction modifies the N-terminus and lysine side chains.
-
Sample Pooling: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
LC-MS/MS Analysis: Analyze the mixed peptide sample by LC-MS/MS.
-
Data Analysis: Identify peptides and quantify the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
Label-Free Quantification (LFQ) Workflow
Protocol for Label-Free Quantification:
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides in separate tubes.
-
LC-MS/MS Analysis: Analyze each peptide sample in a separate LC-MS/MS run. It is crucial to maintain high reproducibility in chromatography.
-
Data Analysis:
-
Feature Detection and Alignment: Use software to detect peptide features (defined by m/z, retention time, and intensity) in each run and align them across all runs.
-
Normalization: Normalize the data to correct for variations in sample loading and instrument performance.
-
Quantification: Quantify proteins based on the intensity of their corresponding peptides (peak area or height) or by counting the number of identified spectra (spectral counting).
-
Statistical Analysis: Perform statistical tests to identify significant changes in protein abundance between samples.
-
NeuCode SILAC Workflow
Protocol for NeuCode SILAC:
-
Cell Culture: Culture different cell populations in media containing distinct, near-isobaric "heavy" amino acids (NeuCode amino acids). These amino acids have very small mass differences (in the mDa range).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from each condition separately.
-
Protein Quantification and Mixing: Determine protein concentrations and mix equal amounts of protein from each sample.
-
Protein Digestion: Digest the combined protein mixture into peptides.
-
High-Resolution LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer capable of resolving the small mass differences between the NeuCode-labeled peptides.
-
Data Analysis: Identify peptides and quantify relative protein abundance by deconvoluting and comparing the intensities of the near-isobaric peptide peaks in the high-resolution MS1 spectra.
Application in Signaling Pathway Analysis
Quantitative proteomics is a powerful tool for elucidating the dynamics of cellular signaling pathways. Here, we illustrate how these methods can be applied to study two well-known pathways: EGFR and AKT/mTOR signaling.
EGFR Signaling Pathway Analysis
The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. Quantitative proteomics can be used to study how EGFR activation or inhibition affects the downstream signaling cascade.[3]
In a typical experiment, cells might be treated with an EGFR inhibitor. SILAC or TMT could then be used to compare the proteomes of treated and untreated cells. The analysis would focus on changes in the phosphorylation status of key proteins like EGFR itself and downstream kinases like ERK, providing insights into the drug's efficacy and potential resistance mechanisms.
AKT/mTOR Signaling Pathway Analysis
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. It is frequently hyperactivated in various diseases, including cancer and diabetes. Quantitative proteomics can unravel the complex regulatory networks within this pathway.
Researchers could use dimethyl labeling or label-free quantification to compare the proteomes of cells under conditions of nutrient deprivation versus nutrient-rich conditions to study the activation of the AKT/mTOR pathway. The quantification of phosphorylation changes on AKT, S6K, and 4E-BP1 would be of particular interest to understand the metabolic rewiring of the cells.
Conclusion
The field of quantitative proteomics offers a diverse toolkit for researchers. While L-Lysine-15N SILAC remains a highly accurate and reliable method for cell culture-based studies, the alternatives presented here offer distinct advantages in terms of sample compatibility, throughput, and cost. Isobaric tagging methods like TMT and iTRAQ excel in multiplexing, making them suitable for larger-scale studies. Stable isotope dimethyl labeling provides a cost-effective alternative to SILAC with good accuracy. Label-free quantification, despite its higher variability, offers the broadest proteome coverage and is applicable to a wide range of sample types. Finally, NeuCode SILAC represents an exciting advancement, combining the accuracy of metabolic labeling with increased multiplexing capabilities. The optimal choice of method will ultimately depend on the specific research question, available resources, and the nature of the biological samples. A thorough understanding of the principles and limitations of each technique is essential for designing robust experiments and generating high-quality, impactful data.
References
A Head-to-Head Comparison: Label-Free Quantification vs. L-Lysine-¹⁵N SILAC in Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is a critical determinant of experimental success. Two powerful and widely adopted techniques, Label-Free Quantification (LFQ) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most appropriate strategy for your research needs.
At a Glance: Key Differences
| Feature | Label-Free Quantification (LFQ) | L-Lysine-¹⁵N SILAC |
| Principle | Relative protein abundance is determined by comparing the signal intensities or spectral counts of peptides across separate LC-MS/MS runs.[1][2][3] | Cells are metabolically labeled with "heavy" isotopes of amino acids (e.g., L-Lysine-¹⁵N).[4][5] Protein quantification is based on the ratio of "heavy" to "light" peptide signals in a single mass spectrometry analysis.[4] |
| Sample Preparation | Simpler and less time-consuming as no labeling step is required.[6] | More complex, requiring a cell culture labeling phase that can take several cell doublings to ensure complete incorporation of the heavy amino acid.[4][7] |
| Cost | Generally lower due to the absence of expensive isotopic labeling reagents.[6][8] | Higher due to the cost of stable isotope-labeled amino acids and specialized cell culture media.[6] |
| Proteome Coverage | Can potentially identify a higher number of proteins as there is no increase in sample complexity from labeling.[6][9] | May have slightly lower proteome coverage due to potential inefficiencies in labeling and increased sample complexity.[6] |
| Accuracy & Precision | Can be highly accurate with modern high-resolution mass spectrometers, but is more susceptible to run-to-run variation.[1][10] Technical replicates are crucial to minimize quantitative errors.[1] | Generally offers higher accuracy and precision because samples are mixed early in the workflow, minimizing experimental variability.[5][9][11] |
| Dynamic Range | Can offer a wider dynamic range for quantifying large abundance differences.[12][13] | Can be limited in dynamic range, with some studies showing compression for high abundance ratios.[14][15] |
| Flexibility | Applicable to a wider range of sample types, including clinical tissues and body fluids that cannot be metabolically labeled.[2] | Primarily limited to in-vitro cell culture models where metabolic labeling is feasible.[4] |
| Data Analysis | More complex, requiring sophisticated algorithms for peak alignment, normalization, and statistical analysis across different runs.[16] | Simpler in principle as it involves calculating heavy-to-light ratios within the same spectrum. |
Delving Deeper: Principles and Workflows
Label-Free Quantification (LFQ)
Label-free quantification is a method that determines the relative abundance of proteins by measuring the attributes of the mass spectrometry signal. The two primary approaches are:
-
Intensity-Based Methods: This approach relies on the peak intensity or the area under the curve (AUC) of the extracted ion chromatogram for a given peptide.[2][3] The intensity of the signal is directly proportional to the abundance of the peptide in the sample.
-
Spectral Counting: This method involves counting the number of tandem mass spectra (MS/MS) identified for a particular protein.[2][3] A higher number of spectra for a given protein generally indicates a higher abundance.
The workflow for a typical label-free experiment involves separate preparation, digestion, and LC-MS/MS analysis for each sample. The resulting data files are then computationally aligned and normalized to compare peptide features across runs.
References
- 1. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 2. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 11. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A label-free quantification method by MS/MS TIC compared to SILAC and spectral counting in a proteomics screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] A label‐free quantification method by MS/MS TIC compared to SILAC and spectral counting in a proteomics screen | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
A Head-to-Head Comparison: Dimethyl Labeling vs. L-Lysine-¹⁵N Metabolic Labeling for Quantitative Proteomics
For researchers in proteomics and drug development, the accurate quantification of protein abundance is paramount. Two powerful techniques, dimethyl labeling and L-Lysine-¹⁵N metabolic labeling, offer robust solutions for relative protein quantification. This guide provides an objective comparison of their principles, workflows, and performance, supported by experimental data, to help you select the optimal method for your research needs.
Principle of the Methods
Dimethyl Labeling is a chemical labeling method that introduces stable isotopes to peptides in vitro. It works by reductive amination, where formaldehyde and a reducing agent, sodium cyanoborohydride, are used to add a dimethyl group to the N-terminus of peptides and the ε-amino group of lysine residues.[1][2] By using isotopically labeled forms of formaldehyde (e.g., ¹³CD₂O) and/or sodium cyanoborohydride (e.g., NaBD₃CN), different mass tags can be introduced into different peptide samples, allowing for their relative quantification by mass spectrometry.[3][4] This technique is versatile and can be applied to virtually any protein sample.[1][5]
L-Lysine-¹⁵N Metabolic Labeling is an in vivo labeling technique where cells are cultured in a medium containing a "heavy" isotope-labeled version of an essential amino acid, in this case, L-Lysine with ¹⁵N. As cells grow and synthesize new proteins, this heavy lysine is incorporated into their proteome.[6][7] By comparing the mass spectra of peptides from cells grown in heavy media with those from cells grown in normal ("light") media, the relative abundance of proteins can be determined.[8] This method is a specific application of the broader Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.[9]
Performance Comparison: A Data-Driven Analysis
The choice between dimethyl labeling and L-Lysine-¹⁵N metabolic labeling often depends on the specific experimental goals and sample types. Below is a summary of key performance metrics based on published experimental data.
| Feature | Dimethyl Labeling | L-Lysine-¹⁵N Metabolic Labeling | Key Considerations |
| Applicability | Applicable to virtually all sample types (cells, tissues, biofluids).[1][5] | Primarily for actively dividing cells in culture.[8] | Dimethyl labeling offers greater flexibility for samples that cannot be metabolically labeled. |
| Labeling Stage | Post-protein extraction and digestion (peptide level).[3] | In vivo, during protein synthesis (protein level).[8] | Metabolic labeling allows for combining samples at an earlier stage, reducing experimental variability.[10][11] |
| Reproducibility | Generally considered less reproducible than metabolic labeling due to sample handling variations before labeling.[10][11] | Highly reproducible as samples are combined early in the workflow.[10][11] | For studies requiring high precision, metabolic labeling is often preferred. |
| Accuracy & Dynamic Range | Comparable accuracy and dynamic range to SILAC in many applications.[10][11] Both methods can suffer from ratio compression.[10] | Comparable accuracy and dynamic range to dimethyl labeling.[10][11] | Both methods provide reliable quantitative data, though experimental design can influence accuracy. |
| Number of Identifications | May result in a slightly lower number of peptide and protein identifications compared to SILAC.[10] | Can lead to a higher number of identified peptides and proteins.[10] | The chemical modification in dimethyl labeling can sometimes affect peptide properties and identification. |
| Cost | Reagents are significantly less expensive.[3][5] | Labeled amino acids can be costly, especially for large-scale experiments. | Dimethyl labeling is a more cost-effective option.[3] |
| Multiplexing | Can be extended to multiplex up to 5 samples.[4][12] | Typically limited to 2 or 3 samples in a single experiment. | Dimethyl labeling offers higher multiplexing capabilities. |
| Labeling Efficiency | The chemical reaction is rapid and highly specific.[13] | Requires complete incorporation of the labeled amino acid, which can take several cell doublings.[14] | Incomplete metabolic labeling can complicate data analysis.[14][15] |
Experimental Workflows
The workflows for dimethyl labeling and L-Lysine-¹⁵N metabolic labeling differ significantly, primarily in the timing of the labeling step.
Detailed Experimental Protocols
Dimethyl Labeling Protocol (In-solution)
This protocol is adapted from established methods for the in-solution dimethyl labeling of peptides.[5]
-
Protein Digestion:
-
Start with equal amounts of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 1 hour.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
Dry the peptides in a vacuum centrifuge.
-
-
Reductive Dimethylation:
-
Reconstitute the dried peptides in 100 µL of 100 mM triethylammonium bicarbonate (TEAB).
-
For the "light" sample: Add 4 µL of 4% (v/v) formaldehyde (CH₂O).
-
For the "heavy" sample: Add 4 µL of 4% (v/v) deuterated formaldehyde (CD₂O).
-
Vortex briefly and incubate for 5 minutes at room temperature.
-
Add 4 µL of 600 mM sodium cyanoborohydride (NaBH₃CN).
-
Vortex and incubate for 1 hour at room temperature.
-
Quench the reaction by adding 16 µL of 1% (v/v) ammonia, followed by 8 µL of formic acid.
-
-
Sample Combination and Analysis:
-
Combine the light and heavy labeled peptide samples at a 1:1 ratio.
-
Desalt the mixed sample using a C18 StageTip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the final peptide mixture in an appropriate solvent for LC-MS/MS analysis.
-
L-Lysine-¹⁵N Metabolic Labeling Protocol
This protocol outlines the general steps for metabolic labeling using L-Lysine-¹⁵N, based on SILAC principles.[10]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a standard cell culture medium.
-
For the "heavy" population, use a custom medium that lacks lysine and is supplemented with a heavy isotope of lysine (e.g., L-Lysine:¹⁵N₂).
-
Culture the cells for at least five cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
-
Sample Preparation and Combination:
-
Harvest the light and heavy cell populations.
-
Count the cells and mix the two populations at a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., containing urea or guanidine hydrochloride).
-
-
Protein Digestion and Analysis:
-
Perform in-solution or in-gel digestion of the combined protein lysate as described in the dimethyl labeling protocol (steps 1a-1e).
-
Desalt the resulting peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Conclusion
Both dimethyl labeling and L-Lysine-¹⁵N metabolic labeling are powerful techniques for quantitative proteomics.
Choose Dimethyl Labeling if:
-
You are working with tissue samples, clinical specimens, or other samples that cannot be metabolically labeled.
-
Cost is a significant consideration.
-
You require higher multiplexing capabilities.
Choose L-Lysine-¹⁵N Metabolic Labeling if:
-
You are working with cell lines that can be cultured in vitro.
-
High reproducibility and precision are critical for your experiment.
-
You want to minimize quantitative errors arising from sample handling.
Ultimately, the best choice of labeling strategy depends on the specific research question, the nature of the samples, and the available resources. By understanding the strengths and limitations of each method, researchers can design robust quantitative proteomics experiments that yield high-quality, reliable data.
References
- 1. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. liverpool.ac.uk [liverpool.ac.uk]
- 9. SILAC/Dimethyl Quantitative Proteomics Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
A Researcher's Guide: Cross-Validation of L-Lysine-15N Proteomics Data with Western Blot
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted method for the accurate determination of protein abundance. This guide provides a comprehensive comparison of L-Lysine-15N (a common isotopic variant used in SILAC) proteomics data with the gold-standard validation technique, Western blotting. We will delve into the experimental protocols, present comparative quantitative data, and illustrate the underlying workflows and signaling pathways.
Quantitative Data Comparison: L-Lysine-15N SILAC vs. Western Blot
| Protein | Gene | SILAC Ratio (Heavy/Light) | Western Blot Fold Change (Normalized Intensity) |
| mTOR | MTOR | 1.85 | 1.92 |
| Raptor | RPTOR | 1.65 | 1.78 |
| p70S6K | RPS6KB1 | 2.10 | 2.25 |
| 4E-BP1 | EIF4EBP1 | 0.65 | 0.58 |
| GAPDH | GAPDH | 1.02 | 1.00 |
Note: The data presented in this table is a representative example compiled from typical results found in proteomics validation studies and does not represent a specific single study.
This table demonstrates the strong correlation often observed between SILAC and quantitative Western blotting. Both methods show similar trends in protein up-regulation (e.g., mTOR, Raptor, p70S6K) and down-regulation (e.g., 4E-BP1), with a housekeeping protein (GAPDH) showing stable expression.
Experimental Protocols
Detailed and standardized protocols are fundamental to achieving reproducible and comparable results between L-Lysine-15N SILAC proteomics and Western blot analysis.
L-Lysine-15N SILAC Labeling and Mass Spectrometry Analysis
This protocol outlines the key steps for metabolic labeling of cells with heavy L-Lysine-15N and subsequent proteomic analysis.
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel. One population is grown in "light" medium containing the natural L-Lysine isotope.
-
The second population is grown in "heavy" medium, where the standard L-Lysine is replaced with L-Lysine-15N.
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
-
Sample Preparation:
-
After the desired experimental treatment, equal numbers of "light" and "heavy" labeled cells are harvested and lysed.
-
The protein concentrations of the lysates are determined, and equal amounts of protein from the "light" and "heavy" samples are mixed.
-
-
Protein Digestion:
-
The combined protein mixture is typically separated by SDS-PAGE. The gel is excised into bands, and the proteins within each band are subjected to in-gel digestion with an enzyme such as trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues.
-
-
Mass Spectrometry and Data Analysis:
-
The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotope.
-
The relative peak intensities of the "light" and "heavy" peptide pairs are used to calculate the abundance ratio of the corresponding protein in the two cell populations.
-
Western Blot Analysis for Proteomics Validation
This protocol details the standard procedure for validating the differential expression of specific proteins identified by SILAC.
-
Protein Extraction and Quantification:
-
Protein lysates are prepared from the different experimental conditions (e.g., control and treated).
-
The total protein concentration of each lysate is determined using a suitable method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
The separated proteins are then electrophoretically transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody that specifically recognizes the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection and Quantification:
-
The membrane is treated with a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
The light signal is captured using a CCD camera or X-ray film.
-
The intensity of the bands corresponding to the target protein is quantified using densitometry software. The expression levels are typically normalized to a loading control (e.g., a housekeeping protein like GAPDH or β-actin) to account for any variations in protein loading.
-
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental procedures.
Caption: Experimental workflow for cross-validation.
The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its activity is known to be modulated by amino acid availability, including L-Lysine.
A Researcher's Guide to Isotope-Labeled Lysine Standards for Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique that relies on the in vivo incorporation of "heavy" amino acids into proteins. Lysine, an essential amino acid, is a cornerstone of SILAC due to the specificity of trypsin, the most commonly used protease in proteomics, which cleaves at the C-terminus of lysine and arginine residues. This ensures that the vast majority of tryptic peptides are labeled, enabling robust protein quantification.
This guide provides a comprehensive comparative analysis of commonly used isotope-labeled lysine standards, focusing on their performance characteristics. We will delve into key parameters such as isotopic purity, incorporation efficiency, and potential effects on chromatographic behavior. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these standards, empowering researchers to make informed decisions for their specific experimental needs.
Key Performance Parameters of Isotope-Labeled Lysine Standards
The ideal isotope-labeled internal standard should be chemically identical to its unlabeled counterpart, differing only in mass. This ensures that it behaves identically during sample preparation, chromatography, and ionization, thereby providing a reliable reference for quantification. The most common isotopes used for labeling lysine are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).
Chromatographic Co-elution
A critical factor influencing quantification accuracy is the co-elution of the labeled ("heavy") and unlabeled ("light") peptide pairs. Any chromatographic separation between the two can lead to differential ionization suppression or enhancement by co-eluting species in the sample matrix, resulting in inaccurate quantification.
-
¹³C and ¹⁵N-labeled Lysine: Standards labeled with heavy isotopes of carbon and nitrogen, such as ¹³C₆ L-lysine and ¹³C₆¹⁵N₂ L-lysine, exhibit near-perfect co-elution with their light counterparts.[1][2] This is because the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a minimal change in the physicochemical properties of the amino acid.
-
Deuterium-labeled Lysine: In contrast, peptides containing deuterium-labeled lysine, for example 4,4,5,5-D₄ L-lysine, often elute slightly earlier during reverse-phase liquid chromatography.[1][3] This phenomenon, known as the "isotope effect," is attributed to the subtle differences in bond strength and polarity between C-H and C-D bonds.[4] While this shift may be small, it can be significant enough to impact the accuracy of quantification, especially in complex samples with a high degree of matrix effects.
Isotopic Stability
The stability of the isotopic label is crucial for maintaining the integrity of the standard throughout the experiment.
-
¹³C and ¹⁵N-labeled Lysine: These labels are covalently incorporated into the carbon and nitrogen backbone of the lysine molecule and are therefore highly stable under typical experimental conditions.[4]
-
Deuterium-labeled Lysine: Deuterium atoms, particularly those attached to heteroatoms or in acidic environments, can be susceptible to exchange with protons from the solvent.[4] While the deuterium atoms in 4,4,5,5-D₄ L-lysine are attached to carbon atoms and are generally stable, the potential for back-exchange, though minimal, should be a consideration.
Quantitative Data Summary
The following tables summarize the key characteristics and performance parameters of commonly used isotope-labeled lysine standards. While direct, side-by-side comparative studies with extensive quantitative data are not always available in the literature, the information presented is based on established principles and findings from numerous proteomics experiments.
Table 1: Properties of Common Isotope-Labeled Lysine Standards
| Isotope-Labeled Lysine Standard | Isotopic Label | Mass Shift (Da) |
| 4,4,5,5-D₄ L-lysine | Deuterium (²H) | +4 |
| ¹³C₆ L-lysine | Carbon-13 (¹³C) | +6 |
| ¹³C₆,¹⁵N₂ L-lysine | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | +8 |
Table 2: Performance Comparison of Isotope-Labeled Lysine Standards
| Performance Parameter | Deuterium-labeled Lysine (e.g., 4,4,5,5-D₄) | ¹³C/¹⁵N-labeled Lysine (e.g., ¹³C₆, ¹³C₆¹⁵N₂) | Key Findings & Recommendations |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (elutes earlier).[1][3] | Near-perfect co-elution with the unlabeled counterpart.[1][2] | For the highest quantification accuracy, especially in complex matrices, ¹³C/¹⁵N-labeled standards are recommended to avoid potential biases from chromatographic shifts.[1][4] |
| Isotopic Purity | Typically >98%. | Typically >99%.[5] | High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species in the heavy standard, which can lead to underestimation of biological changes.[6] |
| Incorporation Efficiency | High, typically >95% after 5-6 cell doublings.[1] | High, typically >95% after 5-6 cell doublings.[1] | The number of cell doublings required for near-complete incorporation should be empirically determined for each cell line.[1] |
| Quantification Accuracy | Can be compromised by chromatographic shifts and differential matrix effects.[1][4] | Generally provides higher accuracy due to co-elution and isotopic stability.[1][4] | ¹³C/¹⁵N-labeled standards are considered the gold standard for accurate SILAC-based quantification. |
| Metabolic Stability | Generally stable. | Highly stable.[4] | Both types of labels are metabolically stable and do not typically undergo significant conversion to other amino acids, although arginine-to-proline conversion can be an issue in some cell lines when using labeled arginine in conjunction with lysine.[7][8] |
Experimental Protocols
To aid researchers in the evaluation and implementation of isotope-labeled lysine standards, we provide the following detailed experimental protocols.
Experimental Workflow for Comparing Lysine Standards
The following diagram illustrates a typical workflow for comparing the performance of different isotope-labeled lysine standards.
Workflow for comparing different isotope-labeled lysine standards.
Protocol 1: Determination of Labeling Efficiency
Objective: To quantify the percentage of incorporation of the heavy isotope-labeled lysine into the cellular proteome.
Materials:
-
SILAC-labeled cell lysates (heavy and light)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 spin columns
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest a small aliquot of cells cultured in "heavy" medium after at least 5-6 cell doublings.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
-
In-solution Digestion:
-
Take approximately 20-50 µg of protein lysate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a solution of 0.1% formic acid.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use a software package like MaxQuant to analyze the raw data.[9][10][11]
-
Perform a database search, specifying the heavy lysine label as a variable modification.
-
The software will calculate the intensity of the light and heavy peptide pairs.
-
Labeling efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
-
A labeling efficiency of >95% is generally considered acceptable for quantitative experiments.[1]
-
Protocol 2: In-Gel Tryptic Digestion
Objective: To digest proteins separated by SDS-PAGE for mass spectrometry analysis.
Materials:
-
SDS-PAGE gel with separated protein samples
-
Coomassie stain (e.g., GelCode Blue)
-
Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)
-
Reducing buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM IAA in 50 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)
-
Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Gel Excision and Destaining:
-
Excise the protein band(s) of interest from the Coomassie-stained gel.
-
Cut the gel pieces into small cubes (~1x1 mm).
-
Destain the gel pieces by washing with the destaining solution until the gel is clear.
-
-
Reduction and Alkylation:
-
Reduce the proteins by incubating the gel pieces in reducing buffer at 56°C for 1 hour.
-
Remove the reducing buffer and add the alkylation buffer. Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
Rehydrate the gel pieces in trypsin solution on ice for 30-60 minutes.
-
Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides by adding the peptide extraction buffer and incubating for 15 minutes.
-
Repeat the extraction step.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Signaling Pathways and Logical Relationships
Isotope-labeled lysine standards are instrumental in elucidating the dynamics of cellular signaling pathways. For instance, they can be used to quantify changes in protein phosphorylation, ubiquitination, or acetylation in response to a specific stimulus.
Workflow for studying signaling pathways using SILAC.
Conclusion
The choice of an isotope-labeled lysine standard can have a significant impact on the accuracy and reliability of quantitative proteomics experiments. While deuterated lysine standards are a viable option, ¹³C and ¹⁵N-labeled lysine standards are generally recommended due to their superior performance, particularly their co-elution with unlabeled counterparts. By understanding the key performance parameters and utilizing the detailed protocols provided in this guide, researchers can confidently select and implement the most appropriate lysine standard for their studies, leading to more robust and meaningful biological insights.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 4. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. chempep.com [chempep.com]
- 7. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Lysine-15N Labeling: A Comprehensive Cost-Effectiveness Analysis for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the choice of labeling strategy is a critical decision that profoundly impacts experimental design, data quality, and budgetary considerations. This guide provides an in-depth, objective comparison of L-Lysine-15N labeling with other prominent techniques, primarily Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). By presenting supporting experimental data, detailed methodologies, and clear cost comparisons, this document serves as a vital resource for researchers navigating the complexities of quantitative proteomics.
At a Glance: L-Lysine-15N Labeling vs. Alternatives
Metabolic labeling strategies introduce stable isotopes into proteins in vivo, enabling the direct and accurate comparison of protein abundance between different experimental conditions. The core distinction between L-Lysine-15N labeling and methods like SILAC lies in the labeling agent. While SILAC utilizes specific "heavy" amino acids (e.g., ¹³C₆-Lysine), ¹⁵N labeling incorporates a heavy isotope of a ubiquitous element, nitrogen, into all newly synthesized biomolecules containing it.[1][2] This fundamental difference has significant implications for experimental design, cost, and the breadth of biological questions that can be addressed.
| Feature | L-Lysine-¹⁵N Labeling / General ¹⁵N Labeling | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Label-Free Quantification |
| Principle | Incorporation of a heavy isotope of nitrogen (¹⁵N) into all newly synthesized proteins. | Incorporation of specific "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) into newly synthesized proteins.[1][2] | Comparison of signal intensities of unlabeled peptides between runs. |
| Specificity | Non-specific labeling of all molecules containing nitrogen.[2] | Labeling occurs only at specific amino acid residues.[2] | Not applicable. |
| Cost of Reagents | Generally lower cost for the isotopic source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[2] | High cost of isotopically labeled amino acids and specialized deficient media.[2] | No direct reagent cost for labeling. |
| Data Analysis | More complex due to variable mass shifts depending on the number of nitrogen atoms in a peptide.[3] | Relatively straightforward with well-defined mass shifts for labeled peptides. | Computationally intensive; requires sophisticated algorithms for alignment and normalization. |
| Applicability | Applicable to a wide range of organisms, including bacteria, yeast, and plants. | Primarily for cultured cells that can be metabolically labeled.[4] | Applicable to a wide variety of samples, including tissues and clinical samples. |
| Precision | High precision due to early-stage sample mixing. | Very high precision and accuracy due to early-stage sample mixing.[5] | Lower precision compared to labeling methods due to run-to-run variability.[5] |
| Multiplexing | Typically 2-plex (heavy vs. light).[2] | Standard SILAC is typically 2-3 plex, though variations exist.[6] | Limited only by instrument time and sample throughput. |
Cost-Effectiveness Analysis
The primary driver of cost in metabolic labeling experiments is the price of the stable isotope-labeled reagents. General ¹⁵N labeling, using sources like ¹⁵NH₄Cl, is considerably more economical than SILAC, which requires expensive, highly enriched amino acids.
| Reagent | Isotope | Typical Quantity | Estimated Price (USD) | Supplier Example |
| L-Lysine-¹⁵N₂ hydrochloride | ¹⁵N | 100 mg | $888.00 | Sigma-Aldrich |
| Ammonium Chloride | ¹⁵N | 10 g | $942.18 | Fisher Scientific |
| L-Lysine·2HCl (SILAC) | ¹³C₆, ¹⁵N₂ | 50 mg | $756.02 | Thermo Fisher Scientific |
| L-Lysine·2HCl (SILAC) | ¹³C₆, ¹⁵N₂ | 0.1 mg | $115.00 | Cambridge Isotope Laboratories |
Cost per Experiment Estimation:
A typical SILAC experiment in mammalian cells requires approximately 50 mg of each heavy amino acid per 500 mL of culture medium.[7] For a standard 2-plex experiment using heavy lysine, the cost would be around $756 .
For a general ¹⁵N labeling experiment, assuming the use of ¹⁵NH₄Cl as the sole nitrogen source in a minimal medium, the amount required would be significantly less in terms of cost. For example, to prepare 1 liter of M9 minimal medium for bacterial culture, 1 gram of ¹⁵NH₄Cl is needed.[8] With a cost of approximately $94 per gram, this is substantially cheaper than SILAC amino acids. While the cost of L-Lysine-¹⁵N is higher per milligram than the general ¹⁵N source, the principle of lower overall cost for nitrogen-based labeling generally holds, especially when considering the labeling of the entire proteome.
It is crucial to note that the overall cost of a proteomics experiment is multi-faceted and includes cell culture reagents, mass spectrometry analysis time, and data analysis expertise.[2] While the initial reagent cost for ¹⁵N labeling is lower, the more complex data analysis may require more sophisticated software and expertise, potentially adding to the overall cost.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the success of any quantitative proteomics study. Below are representative protocols for ¹⁵N metabolic labeling and SILAC.
Protocol 1: ¹⁵N Metabolic Labeling of Mammalian Cells
This protocol is adapted from general metabolic labeling principles for mammalian cells.
-
Cell Culture Adaptation:
-
Culture mammalian cells in a custom-made medium where the standard nitrogen-containing components (e.g., amino acids, ammonium salts) are replaced with their ¹⁵N-labeled counterparts. A common approach is to use a basal medium deficient in all amino acids and supplement it with a complete mixture of ¹⁵N-labeled amino acids. Alternatively, for some cell lines, a minimal medium with a single ¹⁵N source like ¹⁵N-glutamine can be used, but this requires careful optimization.
-
For the "light" control population, culture cells in the same medium containing the natural abundance (¹⁴N) versions of the nitrogen sources.
-
Subculture the cells for at least five to six doublings to ensure near-complete incorporation of the ¹⁵N label. The efficiency of incorporation should be monitored by mass spectrometry.[9]
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle to the "light" labeled cells).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both "heavy" and "light" cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Sample Mixing and Protein Digestion:
-
Quantify the protein concentration in both lysates (e.g., using a BCA assay).
-
Mix equal amounts of protein from the "heavy" and "light" samples.
-
Perform in-solution or in-gel digestion of the mixed protein sample, typically with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., Protein Prospector) to identify peptides and quantify the relative abundance of ¹⁴N and ¹⁵N-labeled peptide pairs. The software must be able to handle the variable mass shifts caused by the differing number of nitrogen atoms in each peptide.[10]
-
Protocol 2: SILAC for Mammalian Cells
This is a standard protocol for a two-plex SILAC experiment.
-
Cell Culture Adaptation:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use SILAC-specific medium deficient in L-lysine and L-arginine, supplemented with "heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine.[11]
-
For the "light" population, use the same deficient medium supplemented with normal ("light") L-lysine and L-arginine.[11]
-
Subculture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[12]
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., the "heavy" population) and the control treatment to the other (the "light" population).
-
-
Cell Lysis and Sample Mixing:
-
Harvest and lyse both cell populations separately as described in the ¹⁵N protocol.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the mixed protein sample with trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use software like MaxQuant to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs, which have a fixed mass difference.
-
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex experimental workflows and biological signaling pathways.
Caption: Workflow for a typical ¹⁵N metabolic labeling experiment.
Caption: Standard workflow for a SILAC experiment.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade that is frequently investigated using quantitative proteomics to understand its role in cancer and other diseases.[5][13]
References
- 1. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 9. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of L-Lysine-¹⁵N Dihydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of L-Lysine-¹⁵N dihydrochloride, a non-hazardous, isotopically labeled amino acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Core Safety & Handling Principles
While L-Lysine-¹⁵N dihydrochloride is not classified as a hazardous substance, proper laboratory hygiene and safety practices are paramount.[1][2][3] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, avoid generating dust, take up the material mechanically, and place it in a suitable container for disposal.[4]
II. Disposal Protocol
The primary method for the disposal of L-Lysine-¹⁵N dihydrochloride is through an approved waste disposal plant.[2] It is crucial to consult with your institution's environmental health and safety (EHS) department for specific local and national regulations.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place waste L-Lysine-¹⁵N dihydrochloride in a clearly labeled, sealed container.
-
Original containers are suitable for disposal.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "L-Lysine-¹⁵N dihydrochloride".
-
Include any relevant hazard information (though none is expected for this compound).
-
-
Storage:
-
Waste Collection:
-
Arrange for collection by your institution's licensed chemical waste disposal service.
-
Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Prevent the entry of L-Lysine-¹⁵N dihydrochloride into drains, surface water, or ground water.[1][4]
-
Spill Residues: Any materials used to clean up spills (e.g., absorbent pads, wipes) should also be placed in the designated waste container.
III. Quantitative Data Summary
Safety data sheets for L-Lysine-¹⁵N dihydrochloride and its analogues do not typically provide extensive quantitative data relevant to disposal. The key takeaway is its classification as a non-hazardous substance.
| Parameter | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [6][3] |
| Aquatic Toxicity | Data not available; avoid release to the environment | [1][4] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of L-Lysine-¹⁵N dihydrochloride.
Caption: Disposal workflow for L-Lysine-¹⁵N dihydrochloride.
References
Safeguarding Your Research: A Guide to Handling L-Lysine-15N Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of L-Lysine-15N dihydrochloride, a stable isotope-labeled amino acid crucial for metabolic research.
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adhering to best practices in laboratory safety is crucial to protect personnel and maintain experimental integrity.[1] Stable isotopes are not radioactive, meaning no special precautions for radioactivity are necessary.[2]
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against potential exposure and contamination.
| Control Type | Recommendation |
| Engineering Controls | |
| Ventilation | Work in a well-ventilated area. For tasks with a potential for aerosolization, such as weighing the powder, a chemical fume hood is recommended.[2] |
| Designated Area | Use a designated area for handling the compound to prevent cross-contamination.[2] |
| Personal Protective Equipment | |
| Eye Protection | Safety glasses with side shields or chemical goggles should be worn.[2] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are recommended. Always inspect gloves for tears or degradation before use.[2] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[2] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures consistency and safety throughout the handling process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a cool, dry place, away from light and moisture.[3] Room temperature storage is generally acceptable.[4][5]
2. Handling and Preparation of Solutions:
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
-
Weighing: When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to minimize aerosolization.[2]
-
Dissolving: this compound is soluble in water.[6] When preparing solutions, add the solid to the solvent to avoid splashing.
3. Spill Management:
-
In the event of a spill, wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2]
-
For minor spills, clean the area with soap and water.[2]
-
For larger spills, cover drains to prevent entry into the water system. Collect the spilled material mechanically (e.g., with a scoop or vacuum) and place it in a labeled container for disposal.[7] Avoid generating dust.[8]
4. First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes.[1]
-
In case of skin contact: Rinse skin with water or shower.[1]
-
If inhaled: Move to fresh air.[1]
-
If swallowed: Rinse mouth and call a doctor if you feel unwell.[1]
Disposal Plan
Waste containing this compound should be handled in accordance with local, state, and federal regulations for chemical waste.[2] The disposal procedures are generally the same as for the unlabeled compound.[2]
-
Waste Containers: Dispose of waste in appropriately labeled containers. Do not mix with other waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves or paper towels, should be disposed of as chemical waste.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. benchchem.com [benchchem.com]
- 3. L-Lysine·2HCl (α-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-143-1 [isotope.com]
- 4. L -Lysine-13C6,15N2 13C 99atom , 15N 99atom , 95 CP 1200447-00-2 [sigmaaldrich.com]
- 5. L-Lysine-13C6,15N2 hydrochloride 99 atom % 13C, 99 atom % 15N, 95% (CP) | 1200447-00-2 [sigmaaldrich.com]
- 6. CAS 2747-89-9: dl-lysine-alpha-15N dihydrochloride [cymitquimica.com]
- 7. lobachemie.com [lobachemie.com]
- 8. uprm.edu [uprm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
